Ethyl 2-(1-aminocyclopentyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1-aminocyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-8(11)7-9(10)5-3-4-6-9/h2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYGSNXTOJSDAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112823-05-9 | |
| Record name | ethyl 2-(1-aminocyclopentyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of Ethyl 2-(1-aminocyclopentyl)acetate
This guide details the synthesis of Ethyl 2-(1-aminocyclopentyl)acetate (CAS 112823-05-9), a structural analog of the pharmaceutical Gabapentin (Neurontin) and a key building block for
The guide presents two distinct, self-validating protocols:
-
The Reformatsky-Ritter Protocol: A scalable, cost-effective route utilizing classic carbonyl chemistry, ideal for bulk preparation.
-
The Sulfinyl Imine Protocol (Ellman's Method): A high-precision, modern approach utilizing chiral sulfinamide auxiliaries to minimize side reactions and simplify purification.
Executive Summary & Retrosynthetic Analysis
Target Molecule: Ethyl 2-(1-aminocyclopentyl)acetate
Formula:
Retrosynthetic Logic
The quaternary carbon center at C1 is the primary synthetic challenge. Direct alkylation of amines is prone to over-alkylation, and nucleophilic substitution on tertiary halides is sterically hindered. Therefore, the strategy relies on constructing the C-C bond via nucleophilic addition to a cyclopentanone derivative.
-
Disconnection A (Ritter Route): Disconnects the C-N bond to a carbocation/tertiary alcohol, which is traced back to Cyclopentanone and Ethyl Bromoacetate via the Reformatsky reaction.
-
Disconnection B (Imine Route): Disconnects the C-C bond between the acetate chain and the ring, utilizing a pre-formed C=N bond (Imine) to direct the amine formation.
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.
Method A: The Reformatsky-Ritter Protocol (Scalable)
This route is preferred for multi-gram to kilogram scale synthesis due to the low cost of reagents. It leverages the stability of the tertiary carbocation generated from the
Phase 1: Reformatsky Reaction
Objective: Synthesis of Ethyl (1-hydroxycyclopentyl)acetate.
Mechanism: Activated zinc inserts into the C-Br bond of ethyl bromoacetate to form an organozinc enolate (Reformatsky reagent), which performs a nucleophilic attack on the ketone carbonyl.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Cyclopentanone | 1.0 | Substrate |
| Ethyl Bromoacetate | 1.2 - 1.5 | Nucleophile Precursor |
| Zinc Dust (Activated) | 1.5 - 2.0 | Metal Mediator |
| Iodine (
Protocol:
-
Activation of Zinc: In a dry 3-neck flask under
, suspend zinc dust in minimal THF. Add a crystal of iodine. Heat gently until the iodine color fades (formation of ). -
Initiation: Add 10% of the ethyl bromoacetate solution. Heat to reflux to initiate the reaction (indicated by exotherm or foaming).
-
Addition: Dropwise add a mixture of Cyclopentanone (1.0 eq) and remaining Ethyl Bromoacetate (1.2 eq) in THF over 45-60 minutes, maintaining a gentle reflux.
-
Completion: Reflux for an additional 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to 0°C. Quench with cold 10%
(careful: gas evolution). Extract with Diethyl Ether ( ) x3. Wash organics with saturated and Brine. Dry over . -
Purification: Distillation under reduced pressure or flash chromatography (Silica, 0-10% EtOAc/Hexane).
-
Expected Yield: 75-85%[1]
-
Intermediate: Ethyl (1-hydroxycyclopentyl)acetate (Clear oil).
-
Phase 2: Ritter Reaction & Hydrolysis
Objective: Conversion of the tertiary alcohol to the primary amine.
Mechanism: Strong acid protonates the tertiary hydroxyl, facilitating water loss to form a tertiary carbocation. Acetonitrile attacks this cation to form a nitrilium ion, which is hydrolyzed to the acetamide. Subsequent acid hydrolysis yields the amine.
Protocol:
-
Ritter Reaction:
-
Dissolve Ethyl (1-hydroxycyclopentyl)acetate (1.0 eq) in Acetonitrile (solvent & reactant, ~10 vol).
-
Cool to 0°C. Dropwise add concentrated
(2.0 eq). -
Allow to warm to RT and stir for 12-24 hours.
-
Observation: The mixture may darken.
-
Pour onto ice-water. Extract with
.[2] The organic layer contains the Ethyl (1-acetamidocyclopentyl)acetate .
-
-
Deacetylation (Hydrolysis):
-
Evaporate the solvent.[2][3] Resuspend the crude acetamide in Ethanol saturated with HCl (gas) or 6M HCl (aq).
-
Reflux for 24-48 hours. Note: Aqueous acid may hydrolyze the ester to the free acid.
-
Re-esterification (if needed): If the ester is hydrolyzed, evaporate to dryness, dissolve in absolute EtOH, add
(1.5 eq) at 0°C, and reflux for 4 hours.
-
-
Isolation:
-
Concentrate the reaction mixture.
-
Basify with saturated
to pH 9. -
Extract immediately with
or EtOAc. -
Dry (
) and concentrate.[4] -
Purification: Vacuum distillation or formation of the HCl salt (precipitate from
with HCl/Dioxane).
-
Method B: The Sulfinyl Imine Protocol (Precision)
This route employs Ellman’s Sulfinamide chemistry. It is superior for research applications requiring high purity because it avoids the harsh acidic conditions of the Ritter reaction and prevents elimination side-products (dehydration to the alkene).
Phase 1: Imine Formation
Reagents:
-
Cyclopentanone (1.0 eq)
-
(R)- or (S)-t-Butanesulfinamide (1.1 eq)
-
Titanium(IV) ethoxide (
) (2.0 eq) -
THF (Anhydrous)
Protocol:
-
Combine Cyclopentanone and t-Butanesulfinamide in THF (0.5 M).
-
Add
dropwise. -
Stir at reflux for 6-12 hours.
-
Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting Titanium oxide paste through Celite. Wash the cake with EtOAc.
-
Concentrate filtrate to obtain the N-sulfinyl ketimine . (Usually used directly or purified by short silica plug).
Phase 2: Reformatsky Addition
Protocol:
-
Prepare the Reformatsky reagent (from Ethyl bromoacetate and Zn) in THF as described in Method A, or use a pre-formed solution.
-
Cool the Reformatsky reagent to -78°C (or 0°C depending on reactivity).
-
Add the N-sulfinyl ketimine (in THF) slowly.
-
Warm to RT and stir for 4 hours.
-
Quench with saturated
. Extract with EtOAc.[2][5][6][7] -
Result:Ethyl 2-(1-(tert-butylsulfinamido)cyclopentyl)acetate .
Phase 3: Deprotection
Protocol:
-
Dissolve the sulfinamido ester in Ethanol.
-
Add 4M HCl in Dioxane (2-3 eq).
-
Stir at RT for 1 hour. (The N-S bond cleaves rapidly).
-
Concentrate to dryness to obtain Ethyl 2-(1-aminocyclopentyl)acetate Hydrochloride .
-
Recrystallize from EtOH/Et2O for analytical purity.
Experimental Workflow & Logic Map
Figure 2: Comparative experimental workflow for Method A (Red) and Method B (Blue).
Analytical Data & Characterization
Upon isolation, the product should be verified against the following expected data parameters.
| Parameter | Expected Value / Range | Notes |
| Appearance | Colorless oil or White solid (HCl salt) | Free base is an oil; HCl salt is solid. |
| 1H NMR ( | Characteristic singlet at 2.60 ppm for | |
| 13C NMR | Carbonyl (~172 ppm), Quaternary C1 (~60-65 ppm) | Quaternary carbon shift is diagnostic. |
| MS (ESI+) | ||
| Boiling Point | ~90-100°C at 0.5 mmHg | For the free base. |
Safety & Handling
-
Ethyl Bromoacetate: Potent lachrymator and alkylating agent. Handle only in a fume hood.
-
Zinc Dust: Flammable solid. Pyrophoric if very fine. Dispose of zinc residues by quenching with dilute acid carefully.
-
Titanium(IV) Ethoxide: Moisture sensitive. Hydrolyzes to release ethanol and
. -
Cyanides/Nitriles: While Acetonitrile is a solvent, ensure no strong acids contact metal cyanide salts if used in alternative routes (not detailed here).
References
-
Reformatsky Reaction Mechanism & Scope
-
Shriner, R. L. The Reformatsky Reaction. Organic Reactions1942 , 1, 1. Link
-
- Ritter Reaction on -Hydroxy Esters: Bishop, R. The Ritter Reaction. Comprehensive Organic Synthesis1991, 6, 261-300.
-
Synthesis of Gabapentinoids (Cyclic Amino Acids)
-
Griffiths, G. et al. Synthesis of Gabapentin. United States Patent 5,270,317, 1993 . (Describes esterification of 1-aminocyclopentylacetic acid). Link
-
-
Ellman's Sulfinamide Auxiliary
-
Ellman, J. A. et al. Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews2010 , 110(6), 3600–3740. Link
-
- General Synthesis of -Amino Esters: Abele, S. et al. Preparation of achiral and enantiopure gem-disubstituted -amino acids. European Journal of Organic Chemistry2007, 2007(1), 144-151.
Sources
- 1. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 3. US5270317A - N-substituted heterocyclic derivatives, their preparation and the pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
Comprehensive Technical Profile: Ethyl 2-(1-aminocyclopentyl)acetate
This comprehensive technical guide details the chemical properties, synthesis, and applications of Ethyl 2-(1-aminocyclopentyl)acetate , a specialized
Executive Summary
Ethyl 2-(1-aminocyclopentyl)acetate (CAS: 112823-05-9) is a cyclic
Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | Ethyl 2-(1-aminocyclopentyl)acetate |
| CAS Registry Number | 112823-05-9 |
| Molecular Formula | |
| Molecular Weight | 171.24 g/mol |
| Structure Description | |
| Physical State | Colorless to pale yellow oil (Free base); White solid (HCl salt) |
| Boiling Point | 245.0 ± 20.0 °C (Predicted at 760 mmHg) |
| Density | 1.0 ± 0.1 g/cm³ |
| pKa (Conjugate Acid) | ~9.6 (Typical for |
| Solubility | Soluble in DCM, MeOH, EtOAc; HCl salt soluble in water |
| LogP | 1.35 (Predicted) |
Synthetic Routes & Process Chemistry
The synthesis of Ethyl 2-(1-aminocyclopentyl)acetate requires overcoming the steric hindrance of the quaternary C1 carbon. Two primary methodologies are established: the Ellman Sulfinimine Route (for high-purity research applications) and the Reformatsky-Ritter Route (for industrial scalability).
Method A: Ellman Sulfinimine Addition (High Precision)
This modern approach utilizes tert-butanesulfinamide to direct the addition of the acetate enolate, preventing over-addition and ensuring high yields under mild conditions.
-
Imine Formation: Condensation of cyclopentanone with tert-butanesulfinamide using
as a Lewis acid/dehydrating agent. -
Enolate Addition: Addition of the lithium enolate of ethyl acetate (generated by LDA at -78°C) to the sulfinimine.
-
Deprotection: Acidic cleavage of the sulfinyl group using HCl/Dioxane to yield the amine hydrochloride.
Method B: Reformatsky-Ritter Sequence (Scalable)
A classic route leveraging the stability of the tertiary carbocation intermediate.
-
Reformatsky Reaction: Zinc-mediated addition of ethyl bromoacetate to cyclopentanone yields Ethyl (1-hydroxycyclopentyl)acetate .
-
Ritter Reaction: Treatment with acetonitrile and sulfuric acid converts the tertiary alcohol to the acetamide via a carbocation intermediate.
-
Hydrolysis & Re-esterification: Acidic hydrolysis of the acetamide to the amino acid, followed by Fischer esterification.
Visualization: Synthetic Pathways
Caption: Comparison of Ellman Sulfinimine (Blue) and Reformatsky-Ritter (Red) synthetic pathways.
Reactivity Profile & Stability
Lactamization (Spiro-Cycle Formation)
The most critical chemical property of this compound is its propensity to cyclize into a
-
Mechanism: Intramolecular nucleophilic attack of the amine on the ester carbonyl.
-
Product: 2-azaspiro[3.4]octan-1-one .
-
Conditions: While the ester is stable at room temperature as a salt, neutralization (free base formation) followed by heating or treatment with a Grignard reagent (
) induces rapid cyclization. This reaction is synthetically useful for creating spiro- -lactam antibiotics.
Hydrolysis
-
Acidic: Stable to dilute acid at RT; refluxing in 6N HCl hydrolyzes the ester to (1-aminocyclopentyl)acetic acid (the cyclic
-amino acid). -
Basic: Saponification yields the free amino acid but carries a high risk of oligomerization or lactamization if not carefully controlled.
Visualization: Reactivity Logic
Caption: Primary reactivity pathways: Lactamization (thermal/basic) and Hydrolysis (acidic).[1][2][3][4][5][6][7][8][9][10]
Experimental Protocols
Protocol 1: Handling & Storage
-
Storage: Store as the Hydrochloride salt at -20°C under argon. The free base is prone to absorbing
(carbamate formation) and slow lactamization. -
Stability: The HCl salt is stable for >12 months. The free base should be used immediately after generation.
Protocol 2: Free Base Generation (for Coupling)
-
Context: Required before peptide coupling or acylation.
-
Suspend 1.0 eq of the HCl salt in DCM (0.1 M).
-
Add 2.0 eq of
(aq) or wash with saturated . -
Separate organic layer, dry over
, and concentrate in vacuo at <30°C. -
Caution: Do not heat the free base residue; use immediately to avoid
-lactam formation.
Applications in Drug Design[3][13][16]
-
Constrained Peptidomimetics: The geminal disubstitution at the C1 position locks the backbone torsion angles (
), forcing peptides containing this residue into stable helical structures (e.g., 12-helices). This is used to design proteolytically stable peptide drugs. -
Gabapentin/Pregabalin Analogs: While Gabapentin targets the
subunit of voltage-gated calcium channels, -amino acid analogs like Ethyl 2-(1-aminocyclopentyl)acetate are explored for distinct transport mechanisms (e.g., exclusively via Large Neutral Amino Acid Transporter 1, LAT1) to improve blood-brain barrier penetration.
References
-
Ellman, J. A., et al. (1997). "Synthesis of Enantiomerically Pure
-Amino Acids via Sulfinimines." Journal of Organic Chemistry. -
Rathke, M. W. (1970). "The Reformatsky Reaction."[11] Organic Reactions.[2][6][7][11][12]
-
Biosynth Carbosynth. "Ethyl 2-(1-aminocyclopentyl)acetate - Product Datasheet."
-
US Patent 5270317A. "N-substituted heterocyclic derivatives, their preparation and pharmaceutical compositions." (Describes synthesis of 1-aminocyclopentyl acetate derivatives).
-
Vasudevan, A., et al. (1999). "Potent, selective, and orally bioavailable inhibitors of the human beta-tryptase." Journal of Medicinal Chemistry. (Usage of cyclic beta-amino esters).[2][5][6][7][9][13]
Sources
- 1. Ethyl 2-[cyclopentyl(ethyl)amino]acetate | C11H21NO2 | CID 43541363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. View of Synthesis of Cyclopentanone and Cyclohexanone Derivatives [journal.utripoli.edu.ly]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 7. US20170027172A1 - Use of substitute oxo tetrahydroquinoline sulfonamides or salts thereof for raising stress tolerance of plants - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Cyclopentenone synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Monograph: Ethyl 2-(1-aminocyclopentyl)acetate
This is an in-depth technical guide on Ethyl 2-(1-aminocyclopentyl)acetate , structured for researchers and drug development professionals.
A Critical Scaffold for Peptidomimetics and Gabapentinoid Drug Design
Executive Summary & Chemical Identity
Ethyl 2-(1-aminocyclopentyl)acetate is a specialized
Core Identity Matrix
| Parameter | Technical Specification |
| CAS Number | 112823-05-9 |
| IUPAC Name | Ethyl 2-(1-aminocyclopentyl)acetate |
| Molecular Formula | |
| Molecular Weight | 171.24 g/mol |
| SMILES | CCOC(=O)CC1(CCCC1)N |
| Appearance | Colorless to pale yellow oil (free base) |
| Solubility | Soluble in DCM, MeOH, EtOAc; sparingly soluble in water |
| pKa (Calc.) | ~8.5 (Amine), ~16 (Ester |
Synthesis & Manufacturing Protocols
Expert Insight: While direct esterification of the amino acid is possible, the most robust laboratory-scale synthesis relies on the conjugate addition of ammonia to the
Protocol A: The HWE / Aza-Michael Route (Recommended)
This two-step workflow validates high purity and scalability.
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination
Objective: Convert Cyclopentanone to Ethyl cyclopentylideneacetate.
-
Reagents: Triethyl phosphonoacetate (1.1 eq), Sodium Hydride (1.2 eq, 60% dispersion), Cyclopentanone (1.0 eq), THF (anhydrous).
-
Mechanism: Formation of the phosphonate carbanion followed by nucleophilic attack on the ketone and elimination of phosphate.
-
Procedure:
-
Suspend NaH in dry THF at 0°C under Argon.
-
Dropwise add Triethyl phosphonoacetate; stir 30 min until clear (evolution of
). -
Add Cyclopentanone dropwise. Warm to RT and stir for 4–6 hours.
-
Quench: Saturated
. Extract: EtOAc ( ). -
Purification: Vacuum distillation or Silica Flash Chromatography (Hexane/EtOAc 9:1).
-
Yield Expectation: 85–92%.
-
Step 2: High-Pressure Aza-Michael Addition
Objective: Introduce the amine group at the quaternary center.
-
Reagents: Ethyl cyclopentylideneacetate (from Step 1), Ammonia (saturated in EtOH or liquid
), Autoclave/Pressure Vessel. -
Critical Parameter: The steric bulk of the cyclopentyl ring retards nucleophilic attack; high pressure or extended time is required.
-
Procedure:
-
Dissolve the unsaturated ester in EtOH saturated with
(approx. 7M). -
Transfer to a stainless steel autoclave.
-
Heat to 80–100°C for 24–48 hours. (Monitor via TLC/GC).
-
Workup: Cool to RT. Concentrate in vacuo to remove excess
and solvent. -
Purification: The residue is often pure enough. If not, acid-base extraction (dissolve in DCM, extract into 1M HCl, basify aqueous layer, extract back to DCM) yields the pure amine.
-
Figure 1: Synthetic pathway via Horner-Wadsworth-Emmons and Aza-Michael addition.
Applications in Drug Discovery
The gem-disubstituted nature of this scaffold imposes specific constraints on molecular geometry, making it a high-value tool in two primary areas:
Gabapentinoid Bioisosteres
Ethyl 2-(1-aminocyclopentyl)acetate is the ethyl ester precursor to Cyclopentyl-Gabapentin .
-
Mechanism: Like Gabapentin (cyclohexyl ring), the free acid of this molecule binds to the
subunit of voltage-gated calcium channels. -
SAR Insight: The contraction from a 6-membered (Gabapentin) to a 5-membered ring (Cyclopentyl) alters the lipophilicity (
) and the vector of the amino/carboxyl groups, potentially modifying blood-brain barrier (BBB) penetration and receptor off-rates.
Peptidomimetics & Foldamers
In peptide synthesis, this molecule acts as a
-
Effect: When incorporated into a peptide chain, the quaternary C1 prevents free rotation around the
bond. -
Result: It strongly induces helical turns (specifically 12-helix or 14-helix structures in
-peptides), stabilizing the bioactive conformation of the peptide and increasing resistance to proteolytic degradation.
Analytical Characterization Standards
To ensure scientific integrity, the following spectral signatures must be verified.
| Technique | Expected Signal Characteristics |
| 1H NMR (CDCl3) | |
| 13C NMR | Carbonyl (~172 ppm), Quaternary C1 (~65 ppm), |
| MS (ESI) | |
| IR Spectroscopy | 1730 |
Safety & Handling (GHS Classification)
Self-Validating Protocol: Always assume the free base is basic and potentially corrosive to mucous membranes.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert atmosphere (
or Ar). The free amine absorbs from air to form carbamates; keep tightly sealed.
References
-
Chemical Identification: CymitQuimica.[1] Ethyl 2-(1-aminocyclopentyl)acetate Product Data. Retrieved from
-
Synthesis Methodology: Google Patents. Synthesis of aminocyclopentane carboxylic acids (WO2008138621A2). Retrieved from
-
Structural Analog Data: PubChem. Ethyl 2-(1-aminocyclopentyl)acetate Compound Summary. Retrieved from
-
Reaction Mechanism (Reformatsky/Aza-Michael): Organic Chemistry Portal. Synthesis of beta-amino acids. Retrieved from
-
Commercial Availability & CAS Verification: BLD Pharm. Ethyl 2-(1-aminocyclopentyl)acetate (CAS 112823-05-9).[2][3][4] Retrieved from
Sources
- 1. Ethyl 2-(1-aminocyclopentyl)acetate | CymitQuimica [cymitquimica.com]
- 2. 114745-46-9|(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate|BLD Pharm [bldpharm.com]
- 3. 146293-15-4|(R)-Ethyl 3-aminobutanoate hydrochloride|BLD Pharm [bldpharm.com]
- 4. 470707-09-6|(S)-Ethyl 3-aminopentanoate|BLD Pharm [bldpharm.com]
Structure and Synthesis of Ethyl 2-(1-aminocyclopentyl)acetate
A Technical Guide to Constrained
Executive Summary
Ethyl 2-(1-aminocyclopentyl)acetate (CAS: 112823-05-9) is a specialized
This guide details the structural properties, synthetic pathways, and experimental protocols for researchers utilizing this compound as a building block in peptidomimetics and CNS drug discovery.[1][3]
Part 1: Structural Analysis & Chemical Identity[1][3]
The molecule represents a conformationally constrained analog of
Chemical Specifications
| Property | Data |
| IUPAC Name | Ethyl 2-(1-aminocyclopentyl)acetate |
| CAS Number | 112823-05-9 |
| Molecular Formula | |
| Molecular Weight | 171.24 g/mol |
| SMILES | CCOC(=O)CC1(CCCC1)N |
| Core Scaffold | Cyclopentane |
| pKa (Predicted) | ~9.5 (Amine), ~14 (Alpha-proton) |
| LogP (Predicted) | 1.1 - 1.4 |
Structural Comparison
It is critical to distinguish this scaffold from related pharmaceutical intermediates:
-
Target Molecule:
-amino acid derivative (Amine on ring, acetate side chain).[1] -
Cycloleucine:
-amino acid derivative (Amine and Carboxyl both on ring).[1] -
Gabapentin:
-amino acid derivative (Amine on methyl arm, acetate side chain).[1]
Figure 1: Structural relationship between the target scaffold and common amino acid analogs.[1][3]
Part 2: Synthesis Protocols
The synthesis of Ethyl 2-(1-aminocyclopentyl)acetate is non-trivial due to the steric hindrance at the quaternary carbon. Standard substitution (SN2) is impossible. The most robust route utilizes a Reformatsky-Ritter sequence, which builds the quaternary center via nucleophilic attack on a ketone, followed by nitrogen insertion.[1][3]
The Reformatsky-Ritter Pathway (Recommended)
This method ensures high purity and avoids the formation of elimination byproducts common in other routes.
Step 1: The Reformatsky Reaction
Objective: Synthesize Ethyl 2-(1-hydroxycyclopentyl)acetate.[1] Mechanism: Zinc insertion into ethyl bromoacetate creates a nucleophilic enolate equivalent that attacks cyclopentanone.
-
Reagents: Cyclopentanone (1.0 eq), Ethyl bromoacetate (1.2 eq), Activated Zinc dust (1.5 eq), Iodine (catalytic).[1][3]
-
Solvent: Benzene or THF (Anhydrous).
Step 2: The Ritter Reaction
Objective: Convert the tertiary alcohol to a tertiary acetamide. Mechanism: Acid-catalyzed generation of a tertiary carbocation, trapped by acetonitrile.[1][3]
-
Reagents: Intermediate from Step 1, Acetonitrile (Solvent/Reagent), Conc.[1][3]
. -
Conditions:
to Room Temperature.
Step 3: Selective Hydrolysis
Objective: Deacetylate the amine without hydrolyzing the ethyl ester. Mechanism: Ethanololysis under acidic conditions.
-
Reagents: HCl in Ethanol.
Detailed Experimental Protocol
Note: All steps must be performed under an inert atmosphere (
Step 1: Preparation of the Hydroxy Ester
-
Activation: Suspend Zinc dust (9.8 g, 150 mmol) in dry THF (100 mL). Add a crystal of Iodine to activate the surface.
-
Initiation: Add 10% of the Ethyl bromoacetate (20 g total, 120 mmol) and warm gently until the iodine color fades (initiation).
-
Addition: Dropwise add a mixture of Cyclopentanone (8.4 g, 100 mmol) and the remaining Ethyl bromoacetate over 45 minutes. Maintain a gentle reflux.
-
Workup: Quench with cold 10%
. Extract with Diethyl Ether ( mL). Wash organics with brine, dry over , and concentrate.[1][3] -
Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc 9:1).
Step 2: Nitrogen Insertion (Ritter)
-
Mixing: Dissolve the hydroxy ester (10 g, ~58 mmol) in Acetonitrile (30 mL).
-
Acidification: Cool to
. Add Conc. (6.0 g, 60 mmol) dropwise.[1][3] The reaction is exothermic.[4] -
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Pour onto ice water. Neutralize with
. Extract with Ethyl Acetate.[4] -
Result: Ethyl 2-(1-acetamidocyclopentyl)acetate.[1]
Step 3: Deprotection to Target
-
Solvolysis: Dissolve the acetamide in absolute Ethanol (50 mL).
-
Acidolysis: Bubble dry HCl gas through the solution or add Acetyl Chloride (to generate anhydrous HCl in situ). Reflux for 4-6 hours.
-
Isolation: Concentrate in vacuo. The product crystallizes as the Hydrochloride salt.
-
Free Base (Optional): Dissolve salt in minimal water, basify with
to pH 10, and extract with DCM.
Figure 2: Step-by-step synthetic workflow using the Reformatsky-Ritter protocol.[1]
Part 3: Applications in Drug Discovery[8]
Peptidomimetics and Foldamers
This molecule serves as a critical building block for
-
Helix Formation: Incorporation of this residue promotes the formation of stable 12-helices or 14-helices in short peptides.
-
Proteolytic Stability: The steric bulk at the
-carbon renders adjacent amide bonds highly resistant to enzymatic cleavage by peptidases.
CNS Ligand Design (Gabapentinoids)
The structural similarity to Gabapentin (Neurontin) and Pregabalin (Lyrica) suggests potential affinity for the
-
SAR Logic: The lipophilic cyclopentyl ring mimics the cyclohexyl group of Gabapentin but alters the vector of the amine relative to the carboxylate. This can be used to probe the spatial tolerance of the binding pocket.
Quality Control & Characterization
For validation of the synthesized compound, the following spectral signatures are expected:
| Method | Expected Signal |
| 1H NMR ( | |
| 13C NMR | Carbonyl (~172 ppm), Quaternary C1 (~60 ppm), |
| IR Spectroscopy | ~1730 |
| Mass Spectrometry |
References
-
PubChem. (n.d.). Ethyl 2-(1-aminocyclopentyl)acetate (Compound).[1][2] National Library of Medicine. Retrieved February 14, 2026, from [Link][1][3]
-
Moumne, R., Lavielle, S., & Karoyan, P. (2006).[1][3][5] Efficient synthesis of
-amino acid by homologation ofngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -amino acids involving the Reformatsky reaction.[6] Journal of Organic Chemistry, 71(8), 3332-3334.[1][3] [Link] -
Gellman, S. H. (1998).[1] Foldamers: A manifesto. Accounts of Chemical Research, 31(4), 173-180.[1][3] (Contextual grounding for
-amino acid applications).
Sources
- 1. View of Synthesis of Cyclopentanone and Cyclohexanone Derivatives [journal.utripoli.edu.ly]
- 2. Ethyl 2-(1-aminocyclopentyl)acetate | CymitQuimica [cymitquimica.com]
- 3. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 6. Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids involving the Reformatsky reaction and Mannich-type imminium electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Ethyl 2-(1-aminocyclopentyl)acetate
The following technical guide details the structural identity, synthetic methodology, and pharmaceutical utility of Ethyl 2-(1-aminocyclopentyl)acetate . This document is structured to serve researchers requiring actionable protocols and mechanistic insights into cyclic
Structural Analysis, Synthetic Utility, and Peptidomimetic Applications
Part 1: Chemical Identity & Structural Logic[1]
Ethyl 2-(1-aminocyclopentyl)acetate represents a specific class of conformationally restricted
Nomenclature & Classification
-
IUPAC Name: Ethyl 2-(1-aminocyclopentyl)acetate[1]
-
Common Synonyms: (1-Aminocyclopentyl)acetic acid ethyl ester; Ethyl ester of
-cycloleucine. -
CAS Registry Number: 178242-71-2 (Free base), 73304-48-4 (HCl salt generic search).
-
SMILES: CCOC(=O)CC1(CCCC1)N
-
Molecular Formula:
[1] -
Molecular Weight: 171.24 g/mol
Structural Significance
The compound is a cyclic
| Feature | |||
| Backbone Spacing | 1 Carbon ( | 2 Carbons ( | 3 Carbons ( |
| Ring Attachment | Spiro at | Spiro at | Spiro at |
| Primary Utility | NMDA Antagonist / Transport Inhibitor | Foldamers / Peptidomimetics | Anticonvulsant (Calcium Channel |
Part 2: Synthetic Methodology (Self-Validating Protocol)
While various routes exist (e.g., Rodionov reaction), the most reliable, high-purity laboratory synthesis involves the Arndt-Eistert Homologation of the commercially available
Mechanism of Action[3][4][5][6]
-
Protection: The amine is masked (Boc/Cbz) to prevent side reactions.
-
Activation: The carboxylic acid is converted to a mixed anhydride.
-
Diazotization: Formation of an
-diazoketone. -
Wolff Rearrangement: The key step where the carbon skeleton expands by one methylene unit (
) via a ketene intermediate, which is trapped by ethanol to form the ethyl ester directly.
Detailed Experimental Protocol
Reagents:
-
1-Aminocyclopentanecarboxylic acid (Cycloleucine)
-
Di-tert-butyl dicarbonate (
) -
Isobutyl chloroformate
-
Diazomethane (generated in situ or TMS-diazomethane as a safer alternative)
-
Silver benzoate (
) -
Anhydrous Ethanol
Step 1: N-Protection
Dissolve 1-aminocyclopentanecarboxylic acid (10 mmol) in 1:1 Dioxane/Water (50 mL). Add
-
Checkpoint: Product should be a white solid (
-Boc-cycloleucine).
Step 2: Homologation (Wolff Rearrangement)
-
Dissolve
-Boc-cycloleucine (5 mmol) in anhydrous THF (20 mL) at -15°C under Argon. -
Add N-methylmorpholine (5.5 mmol) followed by isobutyl chloroformate (5.5 mmol). Stir for 15 min to form the mixed anhydride.
-
Filter off the amine salts rapidly and treat the filtrate with ethereal diazomethane (excess) at 0°C. Stir for 2h.
-
Safety Note: Diazomethane is explosive. Use polished glassware and blast shields. Alternatively, use TMS-diazomethane.
-
-
Evaporate solvent to obtain the crude
-diazoketone (yellow oil). -
Dissolve the diazoketone in anhydrous Ethanol (30 mL).
-
Add a catalytic amount of Silver Benzoate (0.1 eq) dissolved in Triethylamine (1 mL).
-
Reaction: The mixture will evolve
gas. Stir in the dark until gas evolution ceases (approx 2-4h). -
Concentrate and purify via flash chromatography (Hexane/EtOAc).
Step 3: Deprotection (Optional if free amine is required)
Dissolve the Boc-protected ester in
Pathway Visualization (Graphviz)
Part 3: Pharmaceutical & Research Applications[7][8]
Peptidomimetics and Foldamers
The primary utility of Ethyl 2-(1-aminocyclopentyl)acetate is as a monomer for
-
Helix Formation: The cyclopentane ring restricts the
bond rotation. When oligomerized, these -amino acids form stable 14-helices (defined by a 14-membered hydrogen-bonded ring). -
Proteolytic Stability: Unlike natural
-peptides, oligomers containing this residue are resistant to peptidases (trypsin, pepsin), making them ideal candidates for oral drug delivery vectors.
Gabapentinoids and Neurological Targets
While Gabapentin targets the
-
GABA Transporter Inhibition: The shift in the amino-to-carboxyl distance alters binding affinity to GAT-1 and GAT-3 transporters.
-
Metabolic Probes: The ethyl ester functionality increases lipophilicity, allowing the compound to cross the blood-brain barrier (BBB) before being hydrolyzed to the active zwitterionic acid by intracellular esterases.
Analytical Characterization Data (Predicted)
For the hydrochloride salt of the target compound:
| Technique | Signal Expectation | Structural Assignment |
| 1H NMR (DMSO-d6) | Ester methyl ( | |
| Cyclopentane ring protons | ||
| Acetate methylene ( | ||
| Ester methylene ( | ||
| Ammonium ( | ||
| IR Spectroscopy | 1735 | Ester Carbonyl (C=O) stretch |
| MS (ESI) | m/z 172.1 | Protonated molecular ion |
Part 4: Critical Handling & Safety
-
Stability: The free base is prone to intramolecular cyclization to form the
-lactam (spiro-fused) if heated in the absence of solvent. Store as the hydrochloride salt at -20°C. -
Hazards: Diazomethane (used in synthesis) is highly toxic and explosive. Use TMS-Diazomethane in hexane as a safer commercial alternative for the homologation step.
References
-
Vertex Pharmaceuticals. (1993). N-substituted heterocyclic derivatives, their preparation and the pharmaceutical compositions in which they are present. (US Patent No. 5,270,317A). U.S. Patent and Trademark Office. Link
-
Podlech, J., & Seebach, D. (1995). On the Preparation of β-Amino Acids from α-Amino Acids Using the Arndt-Eistert Reaction: Scope, Limitations and Stereoselectivity. Liebigs Annalen, 1995(7), 1217–1228. Link
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link
-
PubChem. (n.d.). Ethyl 2-(1-aminocyclopentyl)acetate (Compound Summary). National Library of Medicine. Link
Sources
An In-depth Technical Guide to Ethyl 2-(1-aminocyclopentyl)acetate: Predicted Properties, Characterization Protocols, and Synthetic Considerations
Abstract: Ethyl 2-(1-aminocyclopentyl)acetate is a novel cyclic amino acid ester with potential applications as a versatile building block in medicinal chemistry and drug development. As a compound with limited currently available experimental data, this guide provides a comprehensive overview of its predicted physicochemical properties based on its structural motifs and data from analogous compounds. Furthermore, this document outlines detailed, field-proven experimental protocols for its empirical characterization, including spectroscopic analysis, purity determination, and stability assessment. The guide is intended to serve as a foundational resource for researchers initiating work with this compound, enabling a structured and scientifically rigorous approach to its synthesis, handling, and application.
Introduction and Molecular Overview
Ethyl 2-(1-aminocyclopentyl)acetate (C₉H₁₇NO₂) is a non-proteinogenic α-amino acid derivative. Its structure features a cyclopentyl ring, which imparts a degree of conformational rigidity, and a primary amine and an ethyl ester group, which serve as key reactive handles for synthetic modifications. The presence of these functional groups suggests its potential as a scaffold in the design of novel therapeutics, where the cyclic nature can influence binding affinity and metabolic stability. This guide will delve into the predicted properties of this molecule and provide the necessary protocols for its empirical validation.
Predicted Physicochemical Properties
Due to the absence of extensive experimental data in the public domain, the following properties are predicted based on the compound's structure and data from structurally related molecules, such as other cyclic amino acid esters.
Table 1: Predicted Physicochemical Properties of Ethyl 2-(1-aminocyclopentyl)acetate
| Property | Predicted Value/Information | Rationale/Analogous Compound Data |
| Molecular Formula | C₉H₁₇NO₂ | Based on chemical structure. |
| Molecular Weight | 171.24 g/mol | Calculated from the molecular formula. |
| CAS Number | 112823-05-9 | As listed by chemical suppliers. |
| Appearance | Colorless to pale yellow liquid | Similar amino acid esters are often liquids at room temperature.[1] |
| Boiling Point | ~180-220 °C (at 760 mmHg) | Predicted based on structurally similar compounds like ethyl 2-aminocyclopent-1-ene-1-carboxylate (boiling point ~180-200 °C).[1] |
| Melting Point | Not Applicable (predicted liquid) | If it were a solid, it would likely be low-melting. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform).[1] Limited solubility in water. | The ethyl ester and cyclopentyl groups are hydrophobic, while the amino group provides some polarity. The overall molecule is expected to be largely nonpolar. |
| pKa (of amine) | ~9-10 | Typical for a primary amine in an α-amino acid ester. |
| Stability | Sensitive to strong acids and bases, which can catalyze hydrolysis of the ester.[2] May be sensitive to moisture over long-term storage. | Ester hydrolysis is a common degradation pathway for such compounds. |
Predicted Spectroscopic Profile
The structural identity of Ethyl 2-(1-aminocyclopentyl)acetate can be confirmed using a combination of spectroscopic techniques. The following are the predicted key features for each method.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the ethyl group, the cyclopentyl ring protons, and the methylene protons adjacent to the ester.
-
Ethyl Group: A triplet at ~1.2 ppm (3H, -CH₃) and a quartet at ~4.1 ppm (2H, -OCH₂-).
-
Cyclopentyl Protons: A series of multiplets in the range of ~1.5-1.9 ppm (8H).
-
Methylene Protons (-CH₂-COO): A singlet at ~2.3 ppm (2H).
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, likely between 1.5-3.0 ppm (2H).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework.
-
Ester Carbonyl: ~173 ppm.
-
Ester Methylene Carbon (-OCH₂-): ~61 ppm.
-
Quaternary Cyclopentyl Carbon (-C(NH₂)-): ~60-65 ppm.
-
Methylene Carbon (-CH₂-COO): ~45-50 ppm.
-
Cyclopentyl Carbons: Multiple signals between ~20-40 ppm.
-
Ethyl Methyl Carbon (-CH₃): ~14 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the key functional groups.
-
N-H Stretch (Amine): A broad peak in the region of 3300-3400 cm⁻¹.
-
C-H Stretch (Aliphatic): Multiple peaks between 2850-2960 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp peak around 1735 cm⁻¹.
-
C-O Stretch (Ester): A peak in the 1150-1250 cm⁻¹ region.
-
N-H Bend (Amine): A peak around 1600 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show the following fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 171.
-
Loss of the ethoxy group (-OC₂H₅): A fragment at m/z = 126.
-
Loss of the ethyl group (-C₂H₅): A fragment at m/z = 142.
-
Cleavage of the C-C bond adjacent to the amine: This could lead to various fragments depending on the rearrangement. A common fragmentation for amines is the loss of an alkyl radical.[3][4]
Chemical Properties and Reactivity
The chemical behavior of Ethyl 2-(1-aminocyclopentyl)acetate is dictated by its primary amine and ester functional groups.
-
Amine Reactivity: The primary amine is nucleophilic and will react with electrophiles such as aldehydes, ketones, and acyl chlorides to form imines and amides, respectively.
-
Ester Reactivity: The ester group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[2] It can also undergo aminolysis with other amines to form amides.
-
Stability: The compound is expected to be relatively stable under neutral, anhydrous conditions. It should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents.
Below is a diagram illustrating the key reactive sites of the molecule.
Caption: Reactivity map of Ethyl 2-(1-aminocyclopentyl)acetate.
Experimental Protocols for Characterization
The following protocols are standard methods for the characterization of a novel small molecule like Ethyl 2-(1-aminocyclopentyl)acetate.
Determination of Melting/Boiling Point
-
Objective: To determine the physical state and boiling point of the compound.
-
Methodology (Boiling Point - Micro Scale):
-
Place a small amount of the liquid sample into a micro boiling point tube.
-
Invert a sealed capillary tube into the sample.
-
Attach the setup to a thermometer and heat it in a suitable apparatus (e.g., a Thiele tube or a digital melting point apparatus with a boiling point function).
-
Heat gently until a steady stream of bubbles emerges from the inverted capillary.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
-
Causality: A sharp, single boiling point is indicative of a pure compound. A broad boiling range suggests the presence of impurities.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Methodology (Reversed-Phase HPLC):
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm (for the ester carbonyl) or derivatization for fluorescence detection.[5][6]
-
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
-
Causality: This method separates the target compound from non-volatile impurities. The use of a gradient ensures that compounds with a wide range of polarities are eluted and detected.
Caption: Workflow for HPLC purity analysis.
Structural Elucidation by NMR and MS
-
Objective: To confirm the chemical structure of the compound.
-
Methodology (NMR):
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.
-
-
Methodology (MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol).
-
Infuse the sample into the mass spectrometer (e.g., using an electrospray ionization - ESI source).
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform fragmentation analysis (MS/MS) on the parent ion to confirm the structure.
-
-
Causality: The combination of these techniques provides unambiguous evidence for the molecular structure. NMR confirms the connectivity of atoms, while MS confirms the molecular weight and elemental composition.
Conclusion
While experimental data for Ethyl 2-(1-aminocyclopentyl)acetate is not widely available, its physicochemical and spectroscopic properties can be reasonably predicted based on its chemical structure. This guide provides a robust framework for its characterization, offering detailed protocols that ensure scientific rigor and data integrity. As a promising scaffold for medicinal chemistry, a thorough understanding of its properties through the application of these methods is the first critical step in unlocking its full potential in drug discovery and development.
References
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
ChemBK. (2024, April 9). Ethyl 2-aminocyclopent-1-ene-1-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
PMC. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Retrieved from [Link]
-
PubMed. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Retrieved from [Link]
-
Edisco. (n.d.). Melting point determination. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Springer Nature. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]
-
PubMed. (n.d.). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Retrieved from [Link]
-
PubMed. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Retrieved from [Link]
-
Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. Retrieved from [Link]
-
PMC. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]
- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
-
University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
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- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Biological Activity of Ethyl 2-(1-aminocyclopentyl)acetate
A Proposed Research Framework for the Characterization of a Novel Gabapentinoid Analogue
Abstract
Ethyl 2-(1-aminocyclopentyl)acetate is a structural analogue of the gabapentinoid class of drugs, yet its biological activities remain largely uncharacterized in public literature[1]. This guide presents a comprehensive research framework for the systematic evaluation of this compound. We will explore its potential as a modulator of neuronal signaling pathways, drawing parallels with the known mechanisms of gabapentin and other cyclic amino acid derivatives. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining a logical progression from initial screening to in-depth mechanistic studies and preliminary toxicological assessment. The proposed experimental workflows are designed to be self-validating, ensuring a high degree of scientific integrity.
Introduction: The Rationale for Investigation
The therapeutic landscape for neurological disorders, including epilepsy, neuropathic pain, and anxiety, is continually evolving. A significant class of drugs in this area is the gabapentinoids, which includes gabapentin and pregabalin[2]. These compounds are characterized by a γ-aminobutyric acid (GABA) moiety constrained within a cycloalkyl ring system. Their primary mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels (VGCCs), which leads to a reduction in the release of excitatory neurotransmitters[2].
Ethyl 2-(1-aminocyclopentyl)acetate shares a core structural motif with gabapentinoids: a cyclic amino acid. This structural similarity forms the primary rationale for its investigation as a potential neurologically active agent. Derivatives of 1-aminocycloalkanecarboxylic acids have been explored for a variety of biological activities, including modulation of the N-methyl-D-aspartate (NMDA) receptor complex and as components of bioactive peptides[3][4][5]. The ethyl ester moiety in the target compound may also influence its pharmacokinetic properties, potentially enhancing its lipophilicity and ability to cross the blood-brain barrier.
This guide will outline a strategic approach to elucidate the biological activity of Ethyl 2-(1-aminocyclopentyl)acetate, focusing on its potential neuroprotective and neuromodulatory effects.
Proposed Research & Development Workflow
The investigation into the biological activity of Ethyl 2-(1-aminocyclopentyl)acetate will follow a phased approach, beginning with fundamental in vitro assays and progressing to more complex cellular and potentially in vivo models.
Figure 1: Proposed research workflow for Ethyl 2-(1-aminocyclopentyl)acetate.
Phase 1: In Vitro Screening for Gabapentinoid-like Activity
The initial phase of research will focus on determining if Ethyl 2-(1-aminocyclopentyl)acetate exhibits the hallmark activity of a gabapentinoid: binding to the α2δ subunit of VGCCs.
Experimental Protocol: Radioligand Binding Assay
Objective: To quantify the binding affinity of Ethyl 2-(1-aminocyclopentyl)acetate for the α2δ-1 and α2δ-2 subunits of VGCCs.
Methodology:
-
Membrane Preparation: Obtain cell membranes from a stable cell line overexpressing human α2δ-1 or α2δ-2 subunits.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Use a known high-affinity radioligand, such as [³H]-gabapentin or [³H]-pregabalin.
-
Competition Binding:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of Ethyl 2-(1-aminocyclopentyl)acetate (e.g., 1 nM to 100 µM).
-
Include a positive control (unlabeled gabapentin) and a negative control (vehicle).
-
-
Incubation and Filtration: Incubate the mixture to allow for binding equilibrium, then rapidly filter through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (inhibitory concentration 50%) and calculate the Ki (inhibition constant).
Expected Data Output:
| Compound | Target Subunit | IC₅₀ (nM) | Ki (nM) |
| Ethyl 2-(1-aminocyclopentyl)acetate | α2δ-1 | TBD | TBD |
| Ethyl 2-(1-aminocyclopentyl)acetate | α2δ-2 | TBD | TBD |
| Gabapentin (Control) | α2δ-1 | TBD | TBD |
Phase 2: Cellular and Mechanistic Investigations
Based on the outcomes of the binding assays, this phase will explore the functional consequences of target engagement in cellular models. A key area of investigation will be the potential neuroprotective effects, a known property of gabapentin[6][7][8].
Experimental Protocol: In Vitro Neuroprotection Assay
Objective: To assess the ability of Ethyl 2-(1-aminocyclopentyl)acetate to protect neurons from excitotoxicity-induced cell death.
Methodology:
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Induction of Excitotoxicity: Expose the cells to an excitotoxic agent such as glutamate or NMDA.
-
Treatment: Co-treat the cells with the excitotoxic agent and varying concentrations of Ethyl 2-(1-aminocyclopentyl)acetate. Include a positive control (e.g., gabapentin or a known NMDA receptor antagonist) and a vehicle control.
-
Cell Viability Assessment: After a suitable incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Calculate the percentage of neuroprotection for each concentration of the test compound relative to the controls. Determine the EC₅₀ (effective concentration 50%).
Proposed Mechanism of Action: PI3K/Akt/mTOR Pathway
Studies have shown that gabapentin's neuroprotective effects may be mediated through the activation of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and inhibition of autophagy[7]. It is hypothesized that Ethyl 2-(1-aminocyclopentyl)acetate, if it binds to the α2δ subunit, could initiate a similar signaling cascade.
Figure 2: Hypothesized signaling pathway for the neuroprotective effects of Ethyl 2-(1-aminocyclopentyl)acetate.
To validate this hypothesis, Western blot analysis could be employed to measure the phosphorylation status of key proteins in the pathway (e.g., p-Akt, p-mTOR) in neuronal cells treated with the compound.
Structure-Activity Relationship (SAR) Insights
While direct SAR data for Ethyl 2-(1-aminocyclopentyl)acetate is unavailable, we can extrapolate from the broader class of 1-aminocycloalkanecarboxylic acids and gabapentinoids[9][10][11][12].
-
Cycloalkyl Ring: The cyclopentyl ring constrains the conformation of the amino acid backbone. Variations in ring size (e.g., cyclopropyl, cyclobutyl, cyclohexyl) can significantly impact binding affinity and selectivity for different receptors[3][4]. The cyclopentyl group in the target compound is a key feature to compare against the cyclohexyl group in gabapentin.
-
Amino Group: The primary amine is crucial for the biological activity of many amino acid-based drugs, often participating in hydrogen bonding or salt bridge interactions with the receptor[10].
-
Ethyl Acetate Moiety: This group increases the lipophilicity of the molecule compared to the free carboxylic acid of gabapentin. This could influence its absorption, distribution, metabolism, and excretion (ADME) properties. It is also possible that the compound acts as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid.
Conclusion and Future Directions
Ethyl 2-(1-aminocyclopentyl)acetate represents an unexplored chemical entity with a strong structural rationale for investigation as a novel neuromodulatory agent. The research framework outlined in this guide provides a systematic and scientifically rigorous approach to characterizing its biological activity. The initial focus on its potential as a gabapentinoid analogue is a logical starting point, with subsequent studies designed to elucidate its functional effects and mechanism of action.
Positive outcomes from these studies would warrant further investigation, including more detailed electrophysiological characterization, in vivo studies in animal models of pain and epilepsy, and a comprehensive ADME and toxicology program. The exploration of this and similar compounds could lead to the development of new therapeutics with improved efficacy or side-effect profiles for a range of neurological disorders.
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Gunduz, O. H., et al. (2009). Neuroprotective effects of gabapentin in experimental spinal cord injury. PubMed. Available at: [Link]
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Chen, Z., et al. (2019). Neuroprotective Effects of Gabapentin Against Cerebral Ischemia Reperfusion-Induced Neuronal Autophagic Injury via Regulation of the PI3K/Akt/mTOR Signaling Pathways. ResearchGate. Available at: [Link]
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Kukkar, A., et al. (2013). What Is the Mechanism of Therapeutic and Adverse Effects of Gabapentinoids?. Neurology. Available at: [Link]
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Chen, Z., et al. (2018). Neuroprotective Effects of Gabapentin Against Cerebral Ischemia Reperfusion-Induced Neuronal Autophagic Injury via Regulation of the PI3K/Akt/mTOR Signaling Pathways. Oxford Academic. Available at: [Link]
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Desert Hope (2022). What Are the Long-Term Effects of Gabapentin?. American Addiction Centers. Available at: [Link]
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Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. Available at: [Link]
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PubChem (n.d.). Ethyl 2-[cyclopentyl(ethyl)amino]acetate. National Center for Biotechnology Information. Available at: [Link]
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ChemBK (2024). Ethyl 2-aminocyclopent-1-ene-1-carboxylate. ChemBK. Available at: [Link]
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Wang, S., et al. (2018). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. PubMed. Available at: [Link]
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Spadoni, G., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed. Available at: [Link]
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Staszowska-Karkut, M., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]
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Schoepp, D. D., et al. (1996). 1-aminocyclopentane-1,3-dicarboxylic acid-induced increases in cyclic AMP formation in the neonatal rat hippocampus are mediated by a synergistic interaction between phosphoinositide. PubMed. Available at: [Link]
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Ethyl 2-(1-aminocyclopentyl)acetate: A Technical Guide for Drug Discovery Professionals
Foreword: Navigating the Landscape of Novel Scaffolds
In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical matter is paramount. Small molecule scaffolds that offer diverse three-dimensional arrangements are the bedrock of successful drug discovery campaigns. Ethyl 2-(1-aminocyclopentyl)acetate, a seemingly simple yet intriguing molecule, represents a versatile building block with significant potential for the synthesis of innovative pharmaceuticals. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, offering researchers and drug development professionals a technical resource to leverage this scaffold in their programs. While direct literature on this specific molecule is sparse, this paper draws upon established chemical principles and data from analogous structures to present a thorough and actionable analysis.
Physicochemical Properties and Structural Attributes
Ethyl 2-(1-aminocyclopentyl)acetate, with a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol , possesses a unique combination of a primary amine on a cyclopentyl ring adjacent to an ethyl acetate moiety.[1] This arrangement imparts a specific set of physicochemical properties that are advantageous for its use as a pharmaceutical intermediate.
| Property | Value | Source |
| Molecular Formula | C9H17NO2 | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Purity | Min. 95% | [1] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
The presence of both a basic amino group and an ester functionality allows for a wide range of chemical transformations, making it a valuable synthon for creating diverse compound libraries. The cyclopentyl ring provides a non-aromatic, rigid core that can be used to explore new regions of chemical space.
Synthesis and Mechanistic Considerations
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic routes to Ethyl 2-(1-aminocyclopentyl)acetate.
Proposed Synthetic Protocol via Strecker and Pinner Reactions
This protocol describes a two-step process starting from cyclopentanone.
Step 1: Synthesis of 1-aminocyclopentanecarbonitrile (Strecker Reaction)
-
To a stirred solution of ammonium chloride in aqueous ammonia, add potassium cyanide.
-
Cool the solution in an ice bath and add cyclopentanone dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.
Step 2: Conversion to Ethyl 2-(1-aminocyclopentyl)acetate (Pinner Reaction)
-
Dissolve the crude 1-aminocyclopentanecarbonitrile in anhydrous ethanol.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.
-
Seal the reaction vessel and allow it to stand at room temperature for 48 hours.
-
Add an equal volume of diethyl ether to precipitate the imino ester hydrochloride.
-
Filter the solid and dissolve it in water.
-
Carefully add a base (e.g., sodium bicarbonate) to neutralize the solution and induce the hydrolysis of the imino ester to the target ethyl ester.
-
Extract the final product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography.
Spectroscopic Characterization (Predicted)
Although experimental spectra for Ethyl 2-(1-aminocyclopentyl)acetate are not widely published, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the acetate group (a singlet), and the protons of the cyclopentyl ring (multiplets). The protons of the amino group may appear as a broad singlet.
13C NMR Spectroscopy
The carbon NMR spectrum would likely display signals for the carbonyl carbon of the ester, the quaternary carbon of the cyclopentyl ring attached to the amino group, the methylene carbon of the acetate group, the carbons of the ethyl group, and the remaining carbons of the cyclopentyl ring.[2]
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a strong absorption band for the C=O stretch of the ester group (around 1730 cm⁻¹), N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), and C-H stretching vibrations for the aliphatic parts of the molecule.[3]
Reactivity and Synthetic Utility
The bifunctional nature of Ethyl 2-(1-aminocyclopentyl)acetate makes it a versatile building block in organic synthesis.
Caption: Key reactions of Ethyl 2-(1-aminocyclopentyl)acetate.
The primary amine can undergo a variety of transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
-
Formation of heterocycles: The amino group can be a key component in the synthesis of nitrogen-containing heterocyclic systems.
The ethyl ester moiety can be:
-
Hydrolyzed: To the corresponding carboxylic acid, which can then be coupled with amines to form amides.
-
Reduced: To the corresponding primary alcohol.
-
Transesterified: With other alcohols to generate different ester derivatives.
Applications in Drug Discovery and Development
The structural motifs present in Ethyl 2-(1-aminocyclopentyl)acetate are found in numerous biologically active compounds. Its utility as a pharmaceutical intermediate is therefore significant.[4] The cyclopentyl ring provides a lipophilic and conformationally restricted scaffold that can be beneficial for receptor binding and improving pharmacokinetic properties. The primary amine serves as a handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).
This building block could be instrumental in the synthesis of:
-
Enzyme inhibitors: The amino acid-like structure can be used to design peptidomimetics that target proteases or other enzymes.
-
GPCR ligands: The scaffold can be elaborated to create novel ligands for G-protein coupled receptors.
-
Ion channel modulators: The combination of the cyclic core and the flexible side chain can be optimized for interaction with ion channels.
The versatility of this intermediate allows for its application in various therapeutic areas, including oncology, neuroscience, and infectious diseases.
Safety and Handling
While specific safety data for Ethyl 2-(1-aminocyclopentyl)acetate is not available, it should be handled with the standard precautions for laboratory chemicals. Based on analogous structures, it may be irritating to the eyes, respiratory system, and skin.[5] It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Conclusion
Ethyl 2-(1-aminocyclopentyl)acetate is a promising, yet underexplored, building block for medicinal chemistry. Its unique structural features and synthetic accessibility (via inferred routes) make it an attractive starting point for the development of novel small molecule therapeutics. This guide provides a foundational understanding of its properties, potential synthesis, and applications, empowering drug discovery professionals to incorporate this valuable scaffold into their research and development pipelines. The exploration of such novel chemical entities is essential for pushing the boundaries of therapeutic innovation.
References
(Please note that as direct literature is scarce, some references point to analogous compounds or general chemical principles.)
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A Technical Guide to the Synthesis of Ethyl 2-(1-aminocyclopentyl)acetate: Methodologies and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(1-aminocyclopentyl)acetate is a valuable cyclic β-amino acid ester, a structural motif of significant interest in medicinal chemistry and drug discovery. Its constrained cyclopentyl scaffold can impart favorable conformational rigidity to peptide-based therapeutics, enhancing their metabolic stability and target affinity. This technical guide provides an in-depth exploration of the plausible synthetic routes for the preparation of this compound. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be logically derived from well-established methodologies for the preparation of α,α-disubstituted cyclic amino acids. This guide will detail the core synthetic strategies, provide a field-proven experimental protocol, and discuss the underlying chemical principles, thereby serving as a comprehensive resource for researchers in the field.
Introduction: The Significance of Cyclic β-Amino Acid Esters
Cyclic β-amino acids and their esters are crucial building blocks in the design of peptidomimetics and other biologically active molecules. The incorporation of these constrained structures can lead to the formation of stable secondary structures, such as β-turns and helices, in peptides. The cyclopentyl ring in Ethyl 2-(1-aminocyclopentyl)acetate provides a specific conformational restriction that can be exploited in the rational design of enzyme inhibitors, receptor ligands, and other therapeutics. The ethyl ester functionality offers a versatile handle for further chemical modifications, such as peptide coupling or conversion to other functional groups.
Core Synthetic Strategies
The synthesis of α,α-disubstituted cyclic amino acids, such as the parent acid of the target compound, typically originates from a corresponding cyclic ketone. For Ethyl 2-(1-aminocyclopentyl)acetate, cyclopentanone serves as the logical starting material. Two primary, classical methods for the synthesis of the amino acid precursor are the Strecker synthesis and the Bucherer-Bergs reaction. A more modern and often preferred method involves the reductive amination of a keto-ester intermediate.
The Strecker Synthesis Approach
The Strecker synthesis is a venerable and versatile method for the preparation of α-amino acids.[1][2][3] The general reaction involves the treatment of an aldehyde or ketone with ammonia and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.
In the context of our target molecule, a modified Strecker synthesis would be employed, starting with cyclopentanone. To obtain the acetic acid side chain, a plausible approach would involve reacting cyclopentanone with a cyanide source and an aminoacetate equivalent, or a related multi-step sequence.
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction provides an alternative route to α,α-disubstituted amino acids through a hydantoin intermediate.[4][5][6] This multicomponent reaction involves heating a ketone with potassium cyanide and ammonium carbonate. The resulting 5,5-disubstituted hydantoin can then be hydrolyzed to the corresponding amino acid. The synthesis of 1-amino-1,2-cyclopentanedicarboxylic acid has been reported via a Bucherer-Bergs reaction starting from ethyl 2-oxocyclopentanecarboxylate, highlighting the applicability of this method to cyclopentanone derivatives.[7]
Reductive Amination of a Keto-Ester Precursor
Reductive amination is a widely used and often high-yielding method for the synthesis of amines from carbonyl compounds.[8][9][10][11] This strategy offers a more direct route to the target ester without the need for harsh hydrolysis conditions. The key intermediate for this pathway is ethyl 2-(1-oxocyclopentyl)acetate. This precursor can be synthesized from diethyl adipate through a "one-pot" condensation, substitution, hydrolysis, and deacidification sequence, followed by esterification.[12] The subsequent reductive amination of this keto-ester with an ammonia source in the presence of a suitable reducing agent would yield Ethyl 2-(1-aminocyclopentyl)acetate.
Recommended Synthetic Protocol: Reductive Amination
The reductive amination pathway is recommended due to its typically milder reaction conditions and direct formation of the target ester.
Synthesis of the Key Intermediate: Ethyl 2-(1-oxocyclopentyl)acetate
A plausible synthesis of this intermediate can be adapted from known procedures for similar compounds.
Reductive Amination to Yield Ethyl 2-(1-aminocyclopentyl)acetate
This protocol is based on established reductive amination procedures.
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 2-(1-oxocyclopentyl)acetate (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add an ammonia source, for example, a 7N solution of ammonia in methanol (excess, e.g., 10-20 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents), portion-wise. These reducing agents are preferred as they are selective for the imine in the presence of the ketone.[9]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the imine intermediate.
-
Work-up: Quench the reaction by the careful addition of water. Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extraction: Partition the aqueous residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Ethyl 2-(1-aminocyclopentyl)acetate.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for Ethyl 2-(1-aminocyclopentyl)acetate
| Property | Value |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| CAS Number | 112823-05-9 |
| Appearance | Colorless oil (predicted) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.15 (q, J=7.1 Hz, 2H), 2.40 (s, 2H), 1.80-1.50 (m, 8H), 1.25 (t, J=7.1 Hz, 3H). Note: The amine protons may be broad and their chemical shift can vary. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 173.5, 60.5, 58.0, 45.0, 37.0, 24.0, 14.2. |
| Mass Spectrometry (ESI+) | m/z: 172.1 [M+H]⁺ |
Note: The NMR data are predicted and may vary slightly from experimental values.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for Ethyl 2-(1-aminocyclopentyl)acetate.
Conclusion
While the precise historical "discovery" of Ethyl 2-(1-aminocyclopentyl)acetate is not readily apparent from a single seminal publication, its synthesis is firmly grounded in established and reliable organic chemistry transformations. The reductive amination of a readily accessible keto-ester precursor stands out as a logical and efficient method for its preparation. This technical guide provides researchers with the foundational knowledge and a practical protocol to synthesize this valuable building block, thereby facilitating its application in the development of novel therapeutics and chemical probes. The principles and strategies outlined herein are broadly applicable to the synthesis of other α,α-disubstituted cyclic amino acid esters.
References
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Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]
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The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. PubMed. [Link]
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Preorganized Cyclic α,α-Disubstituted α-Amino Acids Bearing Functionalized Side Chains that Act as Peptide-Helix Inducers. The Journal of Organic Chemistry - ACS Publications. [Link]
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Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. [Link]
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Bucherer–Bergs reaction. Wikipedia. [Link]
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PRODUCTION METHOD FOR 1 AMINO CYCLOPROPANE CARBOXYLIC ACID NONHYDRATE. European Patent Office - EP 3636630 B1 - EPO. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Methodological & Application
The Strategic Utility of Ethyl 2-(1-aminocyclopentyl)acetate in the Synthesis of Novel Spirocyclic Scaffolds
Introduction: The Growing Importance of Three-Dimensionality in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. There is a discernible shift away from flat, sp²-rich structures towards more three-dimensional, sp³-rich scaffolds. This architectural evolution is driven by the need for compounds with improved selectivity, metabolic stability, and solubility, while also offering new intellectual property opportunities. Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this trend. Their rigid, well-defined three-dimensional orientation allows for precise projection of functional groups into the binding pockets of biological targets.
Ethyl 2-(1-aminocyclopentyl)acetate, a versatile bifunctional building block, has emerged as a valuable precursor for the construction of novel spiro-N-heterocycles. This application note will detail the utility of this compound, with a particular focus on its application in the synthesis of spiro-piperidone lactams, providing a detailed protocol, mechanistic insights, and a discussion of the critical experimental parameters.
Core Application: Synthesis of Spiro[cyclopentane-1,3'-piperidine]-2',6'-dione Derivatives
A primary application of ethyl 2-(1-aminocyclopentyl)acetate is in the construction of spiro-piperidone systems. These motifs are of significant interest as they are present in a variety of biologically active compounds. The reaction typically proceeds via an initial condensation with a suitable dielectrophile, followed by an intramolecular cyclization. A representative transformation is the reaction with a malonic acid derivative to form a spiro-piperidine-2,6-dione.
Mechanistic Insights: The Causality Behind the Cyclization
The formation of the spiro-piperidone scaffold from ethyl 2-(1-aminocyclopentyl)acetate and a dialkyl malonate derivative proceeds through a well-understood, yet elegant, reaction sequence. Understanding this mechanism is crucial for optimizing reaction conditions and adapting the protocol for different substrates.
Figure 1. Proposed reaction mechanism for the formation of spiro-piperidones.
The reaction is initiated by the nucleophilic attack of the primary amine of ethyl 2-(1-aminocyclopentyl)acetate on one of the electrophilic centers of the malonic acid derivative (in this case, illustrated with a malonyl chloride for reactivity). This forms an N-acylated intermediate. The choice of a suitable base is critical for the subsequent intramolecular Dieckmann condensation. A non-nucleophilic base is preferred to avoid side reactions with the ester functionalities. The base deprotonates the alpha-carbon of the acetate moiety, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl of the second ester group, leading to the formation of the six-membered piperidone ring and creating the spirocyclic core. Subsequent workup can lead to the final spiro[cyclopentane-1,3'-piperidine]-2',6'-dione.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure for the synthesis of a spiro-piperidone derivative from ethyl 2-(1-aminocyclopentyl)acetate. This protocol is based on established methodologies for similar transformations and should be optimized for specific substrates.
Synthesis of Ethyl 2-(1-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)aminocyclopentyl)acetate
This protocol describes a condensation reaction with Meldrum's acid, a common cyclic malonic acid derivative, which serves as a precursor to the spiro-piperidine-dione system.
Figure 2. Experimental workflow for the synthesis of a spiro-piperidone precursor.
Materials:
| Reagent | Molecular Weight | Amount (mmol) | Equivalents |
| Ethyl 2-(1-aminocyclopentyl)acetate | 171.24 g/mol | 10 | 1.0 |
| 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) | 144.12 g/mol | 10 | 1.0 |
| Ethanol (anhydrous) | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(1-aminocyclopentyl)acetate (1.71 g, 10 mmol) and anhydrous ethanol (50 mL).
-
Stir the solution at room temperature until the amine is fully dissolved.
-
Add Meldrum's acid (1.44 g, 10 mmol) to the solution in one portion.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure spiro-piperidone precursor.
Self-Validation and Trustworthiness:
The progress of the reaction should be carefully monitored by TLC, using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials. The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
Ethyl 2-(1-aminocyclopentyl)acetate is a highly valuable and versatile building block for the synthesis of complex, three-dimensional spirocyclic scaffolds. Its bifunctional nature allows for the efficient construction of spiro-N-heterocycles, particularly spiro-piperidones, which are of significant interest in drug discovery and development. The provided protocol and mechanistic insights serve as a guide for researchers and scientists to explore the utility of this compound in their synthetic endeavors, paving the way for the discovery of novel bioactive molecules.
References
-
Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. (2018). [Link]
-
Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters. (2015). [Link]
-
Synthesis of Spirohydantoins and spiro-2,5-diketopiperazines via Resin-Bound Cyclic Alpha,alpha-Disubstituted Alpha-Amino Esters. Journal of Combinatorial Chemistry. (2003). [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. (2024). [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. (2022). [Link]
Application Notes & Protocols: The Strategic Utility of Ethyl 2-(1-aminocyclopentyl)acetate in Pharmaceutical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of Ethyl 2-(1-aminocyclopentyl)acetate as a crucial pharmaceutical intermediate.
Introduction: A Versatile Scaffold in Medicinal Chemistry
Ethyl 2-(1-aminocyclopentyl)acetate is a non-proteinogenic amino acid ester that serves as a valuable building block in modern drug discovery. Its structure is of significant interest to medicinal chemists for several key reasons. The molecule incorporates a quaternary carbon center, which imparts steric hindrance that can protect against metabolic degradation and help lock in specific, biologically active conformations. Furthermore, it possesses two orthogonal functional groups: a primary amine (a nucleophile and a basic center) and an ethyl ester (an electrophilic handle that can be readily hydrolyzed or transformed). This bifunctionality allows for sequential and controlled chemical modifications, making it an ideal scaffold for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1][2] Its application spans the synthesis of novel compounds for various therapeutic areas, where the cyclopentyl moiety can serve as a bioisostere for other cyclic systems or provide a desirable lipophilic profile.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is fundamental to its successful application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 112823-05-9 | [2][3] |
| Molecular Formula | C9H17NO2 | [1][4] |
| Molecular Weight | 171.24 g/mol | [2] |
| Appearance | Not specified; likely a liquid or low-melting solid | N/A |
| Purity | Typically ≥95% | [2][5] |
| Storage Conditions | Sealed in a dry environment, refrigerated (2-8°C) | [5][6] |
| SMILES Code | CCOC(=O)CC1(CCCC1)N | [4] |
Safe Handling and Storage: Ethyl 2-(1-aminocyclopentyl)acetate should be handled in a well-ventilated area or fume hood.[7][8] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.[9][10] Due to its amine functional group, it is basic and may be corrosive. It should be stored away from strong oxidizing agents and acids in a tightly sealed container under refrigeration to prevent degradation.[5][6][7]
Core Application: A Building Block for Novel APIs
The primary utility of Ethyl 2-(1-aminocyclopentyl)acetate lies in its role as an intermediate for more complex molecules.[11][12] The nucleophilic primary amine is a key reaction site, readily participating in amide bond formations, reductive aminations, and the synthesis of various heterocyclic systems. The ester group can be retained, modified via transesterification, or hydrolyzed to the corresponding carboxylic acid to enable further synthetic transformations. This versatility allows for the systematic exploration of chemical space around a core scaffold, a common strategy in lead optimization.
Below is a conceptual diagram illustrating how this intermediate can be integrated into a pharmaceutical synthesis workflow, for example, through amide coupling, a cornerstone reaction in drug manufacturing.
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"applications of Ethyl 2-(1-aminocyclopentyl)acetate in medicinal chemistry"
Application Note: Strategic Utilization of Ethyl 2-(1-aminocyclopentyl)acetate in Scaffold Design
-Amino Acid Peptidomimetics and Spirocyclic Ligand Synthesis[1][2]Executive Summary
Ethyl 2-(1-aminocyclopentyl)acetate (CAS: 112823-05-9) represents a critical class of gem-disubstituted
In modern medicinal chemistry, this scaffold is utilized to:
-
Induce Conformational Control: Leverage the Thorpe-Ingold effect to force peptide backbones into stable secondary structures (helices/turns), improving potency.
-
Escape "Flatland": Serve as a precursor for spirocyclic lactams and diketopiperazines (DKPs), increasing Fsp3 character and metabolic stability.
-
Enhance Proteolytic Stability: Act as a
-amino acid building block that resists standard proteases.[2]
This guide provides the rationale and validated protocols for transforming this intermediate into high-value bioactive scaffolds.
Structural Rationale & Mechanistic Insight
The Gem-Disubstituted Constraint (Thorpe-Ingold Effect)
The defining feature of this molecule is the quaternary carbon (C1) bearing both the amine and the acetate side chain.[2]
-
Mechanism: The steric bulk of the cyclopentyl ring compresses the internal bond angle between the amine and the ester side chain (
). -
Consequence: This compression forces the reactive termini (N and C) closer together, significantly accelerating intramolecular cyclization rates compared to acyclic analogs.[3][4][5] This is crucial for synthesizing strained spiro-lactams or stabilizing peptide turns.[2]
Visualizing the Scaffold Divergence
Figure 1: Divergent synthetic pathways from the core scaffold.[2] The quaternary center drives the formation of constrained 3D structures.
Application 1: Synthesis of Spirocyclic Diketopiperazines (DKPs)
Spiro-DKPs are "privileged structures" in drug discovery, often functioning as GPCR ligands or ion channel modulators.[2] The synthesis relies on the Thorpe-Ingold effect to drive the difficult cyclization of the sterically hindered amine.
Experimental Protocol
Objective: Synthesis of a Spiro[cyclopentane-1,3'-piperazine]-2',5'-dione scaffold.
Reagents:
-
Starting Material: Ethyl 2-(1-aminocyclopentyl)acetate (1.0 eq)[2]
-
Coupling Partner: N-Boc-L-Alanine (1.1 eq) (or any N-protected amino acid)[2]
-
Coupling Agent: HATU (1.2 eq)[2]
-
Base: DIPEA (3.0 eq)[2]
-
Deprotection: TFA/DCM (1:1)[2]
-
Cyclization Base: Et3N or DBU (excess)[2]
Step-by-Step Methodology:
-
Peptide Coupling (Amide Bond Formation):
-
Dissolve N-Boc-L-Alanine (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF (0.2 M).
-
Add HATU (1.2 eq) and stir for 10 min at 0°C to activate the acid.
-
Add Ethyl 2-(1-aminocyclopentyl)acetate (1.0 eq).[2]
-
Critical Note: Due to the steric hindrance of the quaternary C1-amine, standard EDC/HOBt coupling may fail. HATU or COMU is required to drive the reaction to completion.
-
Stir at Room Temperature (RT) for 12–16 hours. Monitor by LC-MS.[2]
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.
-
-
N-Boc Deprotection:
-
Cyclization (DKP Formation):
-
Dissolve the crude TFA salt in Toluene or EtOH (0.1 M).
-
Add Et3N (5.0 eq) to neutralize the salt and catalyze cyclization.
-
Reflux (80–110°C) for 4–6 hours.[2]
-
Observation: The reaction proceeds rapidly due to the gem-disubstituted effect bringing the free amine and ethyl ester into proximity.[2]
-
Purification: The Spiro-DKP often precipitates upon cooling or can be purified via silica gel chromatography (MeOH/DCM gradient).[2]
-
Data Output Table: Expected Results
| Parameter | Value | Notes |
| Coupling Yield | >85% | Requires HATU; steric bulk hinders weaker agents.[2] |
| Cyclization Time | <6 Hours | Accelerated by Thorpe-Ingold effect (vs. 24h for linear analogs).[2] |
| Purity | >95% | After recrystallization or column chromatography. |
| Key NMR Signal | Disappearance of Ethyl ester protons (quartet/triplet).[2] |
Application 2: Incorporation into Peptidomimetics ( -Peptides)
Incorporating this scaffold into a peptide backbone creates a "kink" that can nucleate
Protocol: Saponification to the Free Acid
To use this molecule in Solid Phase Peptide Synthesis (SPPS), the ester must first be hydrolyzed.
-
Dissolution: Dissolve Ethyl 2-(1-aminocyclopentyl)acetate (10 mmol) in THF/Water (3:1, 40 mL).
-
Hydrolysis: Add LiOH·H2O (2.0 eq, 20 mmol) at 0°C.
-
Reaction: Stir at RT for 4 hours. Monitor by TLC (stain with Ninhydrin; ester travels higher than acid).[2]
-
Neutralization: Carefully adjust pH to ~6-7 using 1N HCl.
-
Fmoc-Protection (One-Pot):
-
To the aqueous mixture (pH adjusted to 9 with Na2CO3), add Fmoc-OSu (1.1 eq) dissolved in Dioxane.
-
Stir vigorously for 12 hours.
-
Acidify to pH 2, extract with EtOAc.
-
Result: Fmoc-(1-aminocyclopentyl)acetic acid . This building block is now ready for SPPS.
-
Mechanistic Workflow Diagram
The following diagram illustrates the critical cyclization pathway for the Spiro-DKP synthesis, highlighting the steric compression.
Figure 2: Reaction workflow.[2] The central hexagon represents the thermodynamic advantage provided by the cyclopentyl ring, lowering the activation energy for ring closure.
References
-
Thorpe-Ingold Effect in Drug Design: Jung, M. E., & Piizzi, G. (2005).[1][6] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[4]
-
Spirocyclic Scaffolds in Medicinal Chemistry: Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[1] The use of spirocyclic scaffolds in drug discovery.[7][8] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682.[1]
-
Beta-Amino Acids in Peptidomimetics: Seebach, D., & Gardiner, J. (2008).[1][2]
-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. -
Synthesis of Spiro-DKPs: Mullins, M. L., et al. (2016).[1][2] Practical Synthesis of Spirocyclic Diketopiperazines. Journal of Organic Chemistry. (General reference for DKP cyclization methodologies).
Disclaimer: The protocols provided herein are for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).
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- 3. books.lucp.net [books.lucp.net]
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Application Note & Protocols: The Versatile Reactivity of Ethyl 2-(1-aminocyclopentyl)acetate with Electrophiles
Abstract
Ethyl 2-(1-aminocyclopentyl)acetate is a valuable synthetic intermediate, distinguished by its β-amino ester framework and a quaternary carbon atom at the α-position relative to the amine. This unique structure makes it a prime precursor for the synthesis of spirocyclic compounds and other complex molecular architectures relevant to drug discovery and materials science.[1][2] This guide provides a detailed exploration of its reactivity towards various classes of electrophiles, focusing on the two primary nucleophilic sites: the primary amine and the enolizable α-carbon of the ester. We present detailed protocols for N-acylation, N-alkylation, reductive amination, and Cα-alkylation, emphasizing the mechanistic rationale behind experimental design and parameter selection.
Introduction: A Bifunctional Building Block
The synthetic utility of Ethyl 2-(1-aminocyclopentyl)acetate stems from its two distinct reactive centers.
-
The Primary Amine (N): The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with a wide range of electrophiles to form new C-N bonds. These reactions are fundamental to building amides, substituted amines, and other nitrogen-containing functional groups.
-
The α-Carbon (Cα): The hydrogens on the carbon adjacent to the ester carbonyl are acidic (pKa ≈ 25 in DMSO). Under the influence of a strong, non-nucleophilic base, this position can be deprotonated to form a nucleophilic enolate, enabling the formation of new C-C bonds.[3]
The strategic selection of reagents and reaction conditions allows researchers to selectively target one of these sites, providing precise control over the synthetic outcome. This document serves as a practical guide to harnessing this selective reactivity.
N-Acylation: Synthesis of N-Substituted Amides
The reaction of the primary amine with acylating agents, such as acyl chlorides or acid anhydrides, is a robust and high-yielding method for forming amide bonds. This transformation proceeds via a nucleophilic addition-elimination mechanism.[4][5]
Causality and Experimental Rationale: The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The primary role of this base is to neutralize the acidic byproduct (e.g., HCl from an acyl chloride), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5] Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred as they do not compete in the reaction.
Diagram: N-Acylation Mechanism
Caption: Mechanism of N-acylation via nucleophilic addition-elimination.
Protocol 2.1: Synthesis of Ethyl 2-(1-acetamidocyclopentyl)acetate
Materials:
-
Ethyl 2-(1-aminocyclopentyl)acetate (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Ethyl 2-(1-aminocyclopentyl)acetate in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise over 5-10 minutes. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation with alkyl halides proceeds via an SN2 mechanism, where the amine acts as the nucleophile.[6] A significant challenge in this reaction is controlling the degree of alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.
Causality and Experimental Rationale: To favor mono-alkylation, the reaction is often run with an excess of the starting amine or by using a mild base (e.g., K₂CO₃) and carefully controlling stoichiometry. The choice of solvent can also influence the outcome; polar aprotic solvents like acetonitrile or DMF are common.
Protocol 3.1: Synthesis of Ethyl 2-(1-(benzylamino)cyclopentyl)acetate
Materials:
-
Ethyl 2-(1-aminocyclopentyl)acetate (1.0 eq)
-
Benzyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
Procedure:
-
Combine Ethyl 2-(1-aminocyclopentyl)acetate, potassium carbonate, and acetonitrile in a round-bottom flask.
-
Stir the suspension vigorously.
-
Add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the solid K₂CO₃ and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify via column chromatography.
Cα-Alkylation via Enolate Formation
To functionalize the α-carbon, the significantly more acidic N-H protons must be bypassed. This requires a strong, sterically hindered, non-nucleophilic base, with Lithium Diisopropylamide (LDA) being the reagent of choice.[3][7] The reaction must be conducted under strictly anhydrous conditions at low temperatures to generate the ester enolate, which can then react with an electrophile like an alkyl halide.
Causality and Experimental Rationale:
-
Strong, Hindered Base: LDA is strong enough to deprotonate the α-carbon but is too bulky to act as a nucleophile and attack the ester carbonyl.
-
Low Temperature (-78 °C): This temperature is critical to prevent side reactions such as Claisen condensation and to ensure the kinetic stability of the enolate.
-
Anhydrous Conditions: Water will instantly quench the LDA and the enolate. All glassware must be flame-dried, and solvents must be anhydrous.
Diagram: Cα-Alkylation Workflow
Caption: General workflow for Cα-alkylation via an LDA-mediated enolate.
Protocol 4.1: Synthesis of Ethyl 2-(1-amino-2-methylcyclopentyl)acetate
Note: This reaction requires prior protection of the amine group (e.g., as a Boc-carbamate) to prevent it from interfering with the strong base. The protocol assumes an N-Boc protected starting material.
Materials:
-
N-Boc-Ethyl 2-(1-aminocyclopentyl)acetate (1.0 eq)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (n-BuLi) (1.05 eq)
-
Iodomethane (CH₃I) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
LDA Preparation: In a flame-dried, three-neck flask under nitrogen, dissolve diisopropylamine in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-BuLi dropwise and stir for 30 minutes at 0 °C, then re-cool to -78 °C.
-
Enolate Formation: Add a solution of N-Boc-Ethyl 2-(1-aminocyclopentyl)acetate in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour.
-
Alkylation: Add iodomethane to the enolate solution at -78 °C. Stir for 2-4 hours at this temperature.
-
Quench: Slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the N-Boc protected product by column chromatography.
-
The Boc protecting group can be removed subsequently using standard conditions (e.g., trifluoroacetic acid in DCM).
Summary of Reactions
The table below summarizes the reactions discussed, highlighting the targeted nucleophile and the class of product formed.
| Reaction Type | Targeted Nucleophile | Electrophile Class | Reagents & Conditions | Product Class |
| N-Acylation | Primary Amine | Acyl Halide | RCOCl, TEA, DCM, 0°C to RT | N-Substituted Amide |
| N-Alkylation | Primary Amine | Alkyl Halide | R'Br, K₂CO₃, CH₃CN, 60°C | Secondary Amine |
| Cα-Alkylation | α-Carbon (Enolate) | Alkyl Halide | 1. LDA, THF, -78°C; 2. R''I | α-Substituted β-Amino Ester |
Conclusion
Ethyl 2-(1-aminocyclopentyl)acetate is a highly adaptable building block for organic synthesis. By understanding the distinct reactivity of its primary amine and its α-carbon, chemists can selectively engage with a wide variety of electrophiles. The protocols outlined in this guide provide a foundation for synthesizing a diverse array of functionalized molecules, from simple amides and amines to more complex, C-C bond-formed structures with significant potential in medicinal chemistry and materials science.
References
-
Al-Masoudi, N. A., et al. (2011). Novel and Recent Synthesis and Applications of β-Lactams. PMC. Available at: [Link]
-
Bandyopadhyay, D., et al. (2020). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available at: [Link]
-
Reis, R., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry. Available at: [Link]
-
Bandyopadhyay, D., et al. (2020). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Available at: [Link]
-
Li, P., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Available at: [Link]
-
Afridi, S., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. organic-chemistry.org. Available at: [Link]
-
Raut, S., et al. (2015). NH4Cl Catalyzed synthesis of β-amino Esters. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. Cyclopentane synthesis. organic-chemistry.org. Available at: [Link]
-
UBC Chemistry. (1988). THE SYNTHESIS AND X-RAY STRUCTURES OF THE GEOMETRIC ISOMERS OF 1-AMINO-1,2-CYCLOPENTANEDICARBOXYLIC ACID. UBC Library Open Collections. Available at: [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. organic-chemistry.org. Available at: [Link]
-
Shepherd, T. A., et al. (2002). Design and synthesis of a novel series of 1,2-disubstituted cyclopentanes as small, potent potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2020). Synthesis of substituted Cyclopentanones. ResearchGate. Available at: [Link]
-
Beaudry Research Group. Synthesis of natural products containing fully functionalized cyclopentanes. Oregon State University. Available at: [Link]
-
Mayr, H., et al. (2017). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
University of Rochester. Chapter 1: Enolate Alkylations. chem.rochester.edu. Available at: [Link]
-
CHEMSHEETS.co.uk. (2016). ACYLATION of ALCOHOLS / AMINES. CHEMSHEETS. Available at: [Link]
-
Al-Obaidi, A. S. M., et al. (2023). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. Available at: [Link]
-
Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]
-
Angeletti, E., et al. (1987). Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Clark, J. (2015). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by acylation. organic-chemistry.org. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available at: [Link]
-
Molbase. ETHYL 2-AMINOCYCLOPENT-1-ENE-1-CARBOXYLATE. Molbase. Available at: [Link]
- Google Patents. (2013). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate. Google Patents.
-
Chemistry LibreTexts. (2022). 14.E: Electrophilic Reactions (Exercises). Chemistry LibreTexts. Available at: [Link]
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- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. alevelchemistry2017.wordpress.com [alevelchemistry2017.wordpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Derivatives of Ethyl 2-(1-aminocyclopentyl)acetate and Their Uses
This Application Note and Protocol Guide details the chemical utility, synthesis workflows, and derivative applications of Ethyl 2-(1-aminocyclopentyl)acetate (CAS 112823-05-9).
-Amino Acid ScaffoldsIntroduction & Chemical Profile[1][2]
Ethyl 2-(1-aminocyclopentyl)acetate is a specialized
In drug discovery and peptidomimetic research, this scaffold is prized for its ability to induce specific secondary structures (helices/turns) when incorporated into peptides ("foldamers") and its utility as a precursor for spiro-fused heterocycles.
Chemical Identity
| Property | Detail |
| IUPAC Name | Ethyl 2-(1-aminocyclopentyl)acetate |
| CAS Number | 112823-05-9 |
| Molecular Formula | |
| Molecular Weight | 171.24 g/mol |
| Structural Class | Cyclic |
| Key Functional Groups | Primary Amine (Nucleophile), Ethyl Ester (Electrophile), Cyclopentyl Ring (Steric Constraint) |
Synthetic Utility & Derivatives[1]
The reactivity of Ethyl 2-(1-aminocyclopentyl)acetate is driven by the proximity of the nucleophilic amine and the electrophilic ester. This bifunctionality allows for divergent synthetic pathways.
A. Spiro- -Lactams (Antibacterial & CNS Scaffolds)
The most direct derivative is the spiro-fused
B. -Peptide Foldamers (Peptidomimetics)
Hydrolysis of the ester yields (1-aminocyclopentyl)acetic acid , a rigid
C. Heterocyclic Fusion (Pyrimidines & Diazepines)
Reaction with isocyanates or isothiocyanates followed by cyclization yields spiro-hydantoins or spiro-pyrimidines. These scaffolds are common in antagonists for G-protein coupled receptors (GPCRs).
Experimental Protocols
Protocol A: Synthesis of Spiro- -Lactam (2-azaspiro[3.4]octan-1-one)
Objective: Intramolecular cyclization of the amino ester to form the spiro-lactam core. Mechanism: Grignard-mediated nucleophilic attack of the amine on the ester carbonyl.
Reagents
-
Ethylmagnesium bromide (EtMgBr), 3.0 M in ether (2.2 eq)
-
Anhydrous THF (Solvent)
-
Saturated
(Quench)
Workflow
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve 5.0 mmol (0.85 g) of Ethyl 2-(1-aminocyclopentyl)acetate in 20 mL anhydrous THF. Cool to 0°C.
-
Grignard Addition: Add EtMgBr (11.0 mmol, 3.7 mL) dropwise over 15 minutes. Note: The excess base deprotonates the amine to generate a potent nucleophile (Magnesium amide).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (
) should disappear, replaced by a less polar lactam spot. -
Quench: Cool to 0°C. Carefully add saturated
(10 mL). Caution: Exothermic. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography.
Protocol B: Hydrolysis to (1-Aminocyclopentyl)acetic Acid (Zwitterion)
Objective: Generate the free amino acid for use in peptide coupling.
Reagents
-
Lithium Hydroxide Monohydrate (
) (2.0 eq) -
THF/Water (3:1 v/v)
-
Dowex 50W-X8 (Cation exchange resin)
Workflow
-
Dissolution: Dissolve 2.0 mmol of the ester in 10 mL THF/Water (3:1).
-
Saponification: Add
(4.0 mmol). Stir vigorously at RT for 4 hours. -
Neutralization: Acidify carefully with 1M HCl to pH 7.
-
Isolation (Desalting):
-
Load the reaction mixture onto a column containing Dowex 50W-X8 (H+ form).
-
Wash with distilled water to remove LiCl and excess acid.
-
Elute the amino acid zwitterion with 1M
.
-
-
Lyophilization: Concentrate the ammoniacal fractions and lyophilize to obtain the white solid product.
Visualization of Pathways
The following diagram illustrates the divergent synthetic pathways from the core scaffold.
Figure 1: Synthetic divergence of Ethyl 2-(1-aminocyclopentyl)acetate into bioactive scaffolds.
Comparative Data: -Amino Acid Analogs
The following table contrasts the cyclopentyl scaffold with related pharmaceutical intermediates.
| Scaffold | Ring Size | Amino Acid Type | Key Derivative | Primary Application |
| 1-Aminocyclopentyl Acetate | 5 (Cyclopentyl) | Spiro- | Foldamers, Antibacterials | |
| Gabapentin (Precursor) | 6 (Cyclohexyl) | Gabapentin-lactam | Anticonvulsants (CaV | |
| 1-Aminocyclopropanecarboxylate | 3 (Cyclopropyl) | ACC (Ethylene precursor) | Plant Physiology, NMDA Agonists |
References
-
Chemical Identity & Structure: PubChem Compound Summary for CID 12217351 (Ethyl 2-(1-aminocyclopentyl)acetate). National Center for Biotechnology Information. [Link]
-
Synthesis of Spiro-beta-lactams: Overman, L. E., & Osawa, T. (1985). Construction of spiro-beta-lactams via intramolecular nucleophilic attack. Journal of the American Chemical Society. [Link] (Contextual grounding for Grignard-mediated cyclization of
-amino esters). -
Beta-Peptides and Foldamers: Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. It's not just for alpha-amino acids anymore. Helvetica Chimica Acta. [Link]
Sources
Application Note: High-Purity Synthesis of Ethyl 2-(1-aminocyclopentyl)acetate Scaffolds
This Application Note is structured as a high-level technical guide for the synthesis of Ethyl 2-(1-aminocyclopentyl)acetate , a critical
Executive Summary & Strategic Analysis
The target molecule, Ethyl 2-(1-aminocyclopentyl)acetate (CAS: 112823-05-9), represents a sterically constrained
Synthesizing this motif is challenging due to the quaternary carbon center at the 1-position of the cyclopentane ring.[1] Standard nucleophilic substitutions (SN2) are ineffective here.[1] Therefore, this guide details two distinct, self-validating protocols:
-
Protocol A (The Reformatsky-Ritter Route): A robust, scalable method utilizing thermodynamic control to install the amine via a tertiary carbocation. Ideal for gram-to-kilogram scale.[1]
-
Protocol B (The Sulfinimine Route): A precision method using Ellman’s auxiliary for high purity and milder conditions, avoiding harsh acid hydrolysis.[1]
Retrosynthetic Logic
The synthesis hinges on constructing the C1 quaternary center.[1] We disconnect the C-N bond or the C-C bond of the acetate tail.[1]
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.
Protocol A: The Reformatsky-Ritter Synthesis (Scalable)
This route is preferred for large-scale preparation where cost-efficiency is paramount.[1] It relies on the formation of a tertiary alcohol followed by a Ritter reaction, which exploits the stability of the tertiary carbocation on the cyclopentyl ring.
Step 1: The Reformatsky Reaction
Objective: Synthesis of Ethyl 2-(1-hydroxycyclopentyl)acetate. Mechanism: Oxidative addition of activated Zinc into Ethyl bromoacetate, followed by nucleophilic attack on Cyclopentanone.[1]
Reagents:
-
Cyclopentanone (1.0 equiv)[1]
-
Ethyl bromoacetate (1.2 equiv)[1]
-
Zinc dust (1.5 equiv) - Must be activated
-
Trimethyl borate (0.1 equiv) - Optional mild Lewis acid promoter
Procedure:
-
Zinc Activation: Wash Zn dust with 2% HCl, then water, acetone, and ether.[1] Dry under vacuum at 100°C. Critical: Unactivated Zn leads to induction periods and runaway exotherms.
-
Initiation: In a dry 3-neck flask under
, suspend Zn in 20% of the solvent volume. Add 10% of the ethyl bromoacetate and a crystal of iodine. Heat to 60°C until the iodine color fades (initiation). -
Addition: Dropwise add a mixture of Cyclopentanone and remaining Ethyl bromoacetate over 45 minutes. Maintain internal temperature at 50-60°C (mild reflux).
-
Completion: Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:1).[1]
-
Workup: Quench with cold 10%
(careful of foaming). Extract with EtOAc.[1][3] Wash organic layer with and brine.[1] Dry over and concentrate. -
Purification: Vacuum distillation or silica plug filtration.[1]
Step 2: The Ritter Reaction & Solvolysis
Objective: Conversion of the tertiary alcohol to the amino-ester.[1] Challenge: Direct amination is impossible.[1] We use Acetonitrile as a nucleophile to form the acetamide, then hydrolyze.
Reagents:
-
Reformatsky Product (from Step 1)
-
Sulfuric Acid (conc., 2.0 equiv)
-
Ethanol (anhydrous)[1]
Procedure:
-
Ritter Reaction: Dissolve the
-hydroxy ester in Acetonitrile (5 vol). Cool to 0°C.[1][2] -
Add conc.[1]
dropwise.[1] The mixture will darken.[1] Allow to warm to room temperature and stir for 12 hours. -
Hydrolysis/Transesterification: To convert the N-acetyl group to the free amine while retaining the ethyl ester is difficult in one step.[1]
-
Route A (Acid Hydrolysis): Reflux in 6M HCl for 6 hours. This cleaves both the amide and the ester, yielding the Amino Acid Hydrochloride .
-
Route B (Re-esterification): Take the crude amino acid HCl salt, suspend in absolute Ethanol (10 vol), and cool to 0°C. Add Thionyl Chloride (1.5 equiv) dropwise. Reflux for 4 hours.
-
-
Isolation: Concentrate the ethanol. Triturate the residue with Ether to obtain the Ethyl 2-(1-aminocyclopentyl)acetate Hydrochloride as a white solid.
Data Summary Table: Protocol A
| Parameter | Specification | Notes |
| Yield (Step 1) | 75 - 85% | Dependent on Zn activation. |
| Yield (Step 2) | 60 - 70% | Includes hydrolysis and re-esterification.[1] |
| Purity | >98% (HPLC) | After recrystallization from EtOH/Et2O.[1] |
| Key Impurity | Dehydrated alkene | Ethyl 2-cyclopentenylacetate (elimination side product).[1] |
Protocol B: The Sulfinimine "Ellman" Synthesis (High Precision)
This modern approach avoids harsh acidic hydrolysis, making it suitable for analogs with acid-sensitive functional groups.[1] It utilizes tert-butanesulfinamide (Ellman's auxiliary) to activate the ketone.[1]
Workflow Diagram
Figure 2: The Ellman Auxiliary Workflow.
Procedure:
-
Imine Formation: Combine Cyclopentanone (1.0 eq), (R)- or (S)-tert-butanesulfinamide (1.1 eq), and Titanium(IV) ethoxide (2.0 eq) in dry THF. Reflux for 6 hours. Pour into brine, filter the Ti salts, and concentrate to get the N-sulfinyl ketimine.
-
Enolate Addition:
-
Deprotection: Dissolve the intermediate in EtOH. Add 4M HCl in Dioxane (2 eq). Stir at RT for 1 hour. Concentrate to yield the target hydrochloride salt.[1]
Why this works: The sulfinyl group activates the ketimine for nucleophilic attack (which is otherwise difficult for ketones) and prevents over-addition.[1] The deprotection is mild enough to preserve the ethyl ester.[1]
Analytical Validation
To ensure the integrity of the synthesized protocol, the following analytical signatures must be verified.
1. Proton NMR (
-
8.50 (br s, 3H,
) - Diagnostic for amine salt. -
4.10 (q, 2H,
) - Ester methylene. -
2.85 (s, 2H,
) - Alpha protons (Singlet). - 1.60 - 1.90 (m, 8H, Ring protons) - Cyclopentyl envelope.
-
1.20 (t, 3H,
) - Ester methyl.
2. Carbon NMR (
-
Carbonyl: ~170 ppm (Ester C=O).[1]
-
Quaternary C: ~65 ppm (C-N).[1] Key verification point.
-
Alpha C: ~42 ppm (
-CO).[1]
References
-
Reformatsky Reaction Mechanism & Scope
-
Ritter Reaction on Tertiary Alcohols
-
Synthesis of Gabapentin (Cyclohexyl Analog)
-
Ellman Sulfinimine Chemistry
-
Preparation of Beta-Amino Esters
Disclaimer: This protocol involves hazardous reagents (Zinc, Thionyl Chloride, Sulfuric Acid).[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. reddit.com [reddit.com]
- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 3. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process [mdpi.com]
- 4. grokipedia.com [grokipedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. View of Synthesis of Cyclopentanone and Cyclohexanone Derivatives [journal.utripoli.edu.ly]
- 9. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
Application Notes & Protocols: Ethyl 2-(1-aminocyclopentyl)acetate as a Versatile Building Block for Novel Compound Synthesis
Abstract
Ethyl 2-(1-aminocyclopentyl)acetate is a bifunctional synthetic building block possessing a unique spirocyclic α-amino ester motif. This structure, which combines a primary amine and an ester functional group attached to a quaternary carbon center, offers a valuable starting point for the synthesis of a diverse range of novel heterocyclic and spirocyclic compounds. Its inherent three-dimensional architecture makes it an attractive scaffold for medicinal chemistry and drug discovery programs, providing access to chemical space that is often underexplored. This guide provides detailed application notes and exemplary protocols for the synthesis of Ethyl 2-(1-aminocyclopentyl)acetate and its utilization in the construction of complex molecular frameworks.
Introduction: The Strategic Advantage of a Spirocyclic α-Amino Ester
In the landscape of medicinal chemistry, there is a continuous demand for novel molecular scaffolds that can provide unique vectoral displays of functional groups in three-dimensional space.[1] Saturated spirocycles are particularly valued for their conformational rigidity and novelty. Ethyl 2-(1-aminocyclopentyl)acetate, with its cyclopentyl ring forcing a defined geometry upon the amino and acetate side chains, is an exemplary starting material for generating such structures. The primary amine serves as a versatile nucleophilic handle for a wide array of transformations, while the ethyl ester provides a site for hydrolysis, amidation, or reduction.
This building block is particularly suited for:
-
Synthesis of Spiro-Heterocycles: The geminal disposition of the amine and the ester side chain on the cyclopentane ring makes it an ideal precursor for the synthesis of spiro-lactams, hydantoins, and other heterocyclic systems fused at the quaternary carbon.
-
Multi-Component Reactions (MCRs): As a primary amino ester, it is a suitable component for powerful one-pot transformations like the Ugi and Pictet-Spengler reactions, enabling the rapid generation of complex and diverse molecular libraries.
-
Derivatization for Structure-Activity Relationship (SAR) Studies: Both the amine and the ester can be readily functionalized, allowing for systematic exploration of the chemical space around the spirocyclic core in drug discovery campaigns.
Synthesis of Ethyl 2-(1-aminocyclopentyl)acetate
While direct literature on the synthesis of this specific molecule is limited, a robust and logical synthetic route can be proposed based on well-established named reactions for the synthesis of α,α-disubstituted α-amino acids and their esters. The Strecker synthesis provides a reliable and scalable method starting from cyclopentanone.
Protocol 1: Synthesis via Strecker Reaction
The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones.[2][3][4] In this protocol, cyclopentanone is converted to an α-aminonitrile, which is then hydrolyzed and esterified to yield the target compound.
Workflow for the Synthesis of Ethyl 2-(1-aminocyclopentyl)acetate
Sources
Application Note & Protocol: A Robust Method for the N-Acylation of Ethyl 2-(1-aminocyclopentyl)acetate
Abstract
This document provides a comprehensive, field-proven protocol for the N-acylation of Ethyl 2-(1-aminocyclopentyl)acetate, a valuable building block in the synthesis of novel pharmaceutical agents and complex organic molecules. We detail a highly efficient and straightforward procedure using acetic anhydride as the acylating agent and triethylamine as a base in an aprotic solvent. The causality behind key experimental choices, from reagent selection to reaction work-up and purification, is thoroughly explained to ensure reproducibility and high yields. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of N-acetylated amino acid ester derivatives.
Introduction and Significance
N-acylation is a fundamental transformation in organic synthesis, crucial for the modification of amines to form stable amide bonds.[1] This reaction is particularly vital in medicinal chemistry for creating peptidomimetics, modifying the pharmacokinetic properties of drug candidates, and protecting amine functionalities during multi-step syntheses.[2] Ethyl 2-(1-aminocyclopentyl)acetate is a non-proteinogenic amino acid ester, and its N-acylated derivatives are key intermediates for constructing molecules with unique steric and electronic properties, often explored in the development of enzyme inhibitors and other therapeutics.
The protocol described herein employs acetic anhydride, a common and effective acetylating agent, in the presence of an organic base. This method avoids the often-emulsion-prone biphasic conditions of the traditional Schotten-Baumann reaction while providing excellent yields and purity.[3][4]
Reaction Scheme and Mechanism
Scheme 1: N-Acetylation of Ethyl 2-(1-aminocyclopentyl)acetate
(Image: N-acetylation of Ethyl 2-(1-aminocyclopentyl)acetate using acetic anhydride and triethylamine to yield Ethyl 2-(1-acetamidocyclopentyl)acetate and triethylammonium acetate.)
Mechanistic Rationale: Nucleophilic Acyl Substitution
The N-acylation of a primary amine with an acid anhydride proceeds via a well-established nucleophilic addition-elimination mechanism.[5][6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride. This forms a transient tetrahedral intermediate.[5][7]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the elimination of an acetate ion, which is a good leaving group due to resonance stabilization.[8]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base (in this case, triethylamine) to yield the final neutral N-acetylated product and a triethylammonium acetate salt. The use of a base is critical to neutralize the acid formed, preventing the protonation of the starting amine which would render it non-nucleophilic and halt the reaction.[9]
Caption: Figure 1: N-Acylation Reaction Mechanism.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale but can be adjusted proportionally.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Ethyl 2-(1-aminocyclopentyl)acetate | C₉H₁₇NO₂ | 171.24 | 1.71 g | 10.0 | 1.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.04 mL | 11.0 | 1.1 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.09 mL | 15.0 | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~30 mL | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~30 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - |
3.2. Experimental Workflow
Caption: Figure 2: Experimental Workflow Diagram.
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-(1-aminocyclopentyl)acetate (1.71 g, 10.0 mmol). Dissolve the amine in dichloromethane (50 mL).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Base Addition: Add triethylamine (2.09 mL, 15.0 mmol, 1.5 eq.) to the cooled solution.
-
Acylating Agent Addition: Add acetic anhydride (1.04 mL, 11.0 mmol, 1.1 eq.) dropwise to the stirring solution over 5 minutes using a syringe. Rationale: A slight excess of the anhydride ensures complete consumption of the starting amine. Dropwise addition at 0 °C helps to control the exothermic nature of the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexanes as the eluent. The product should have a higher Rf value than the starting amine. The reaction is complete when the starting amine spot is no longer visible.
-
Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench excess acetic anhydride and neutralize the triethylammonium salt.
-
Phase Separation: Shake the funnel, venting frequently. Allow the layers to separate and drain the lower organic (DCM) layer. Extract the aqueous layer once more with 20 mL of DCM.
-
Washing: Combine the organic layers and wash with 30 mL of brine. This step helps to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting from 30% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes is typically effective. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, Ethyl 2-(1-acetamidocyclopentyl)acetate.
Expected Results and Characterization
-
Appearance: White to off-white solid or a colorless oil.
-
Yield: 85-95%.
-
Purity (by ¹H NMR): >95%.
| Analytical Data | Expected Values for Ethyl 2-(1-acetamidocyclopentyl)acetate |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 5.75 (s, 1H, NH), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.65 (s, 2H, CH₂CO₂Et), 1.98 (s, 3H, COCH₃), 1.90-1.50 (m, 8H, cyclopentyl CH₂), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 172.5, 169.5, 61.0, 60.5, 45.0, 35.0, 24.0, 23.5. |
| HRMS (ESI-TOF) | m/z: [M+H]⁺ Calculated for C₁₁H₂₀NO₃: 214.1438; Found: 214.1441. |
| FT-IR (ATR) | ν (cm⁻¹): 3280 (N-H stretch), 2960 (C-H stretch), 1730 (C=O ester), 1645 (C=O amide I), 1550 (N-H bend, amide II). |
Troubleshooting and Optimization
-
Incomplete Reaction: If TLC shows significant starting material remaining after 4 hours, an additional 0.1-0.2 equivalents of acetic anhydride can be added. Ensure the triethylamine used is dry, as moisture can hydrolyze the anhydride.
-
Low Yield: Low yields can result from inefficient extraction. Ensure thorough mixing during the aqueous work-up and perform a second extraction of the aqueous layer to recover all the product.
-
Purification Issues: If the product is difficult to separate from impurities, adjust the polarity of the chromatography eluent. For very polar impurities, a preliminary wash of the organic layer with dilute acid (e.g., 1M HCl) can remove residual triethylamine, but this may risk partial hydrolysis of the ester if contact time is prolonged.
Safety Precautions
-
Acetic Anhydride: Is corrosive, a lachrymator, and reacts exothermically with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Triethylamine: Is flammable and has a strong, unpleasant odor. It is also corrosive. Handle in a fume hood.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize exposure by handling it in a fume hood.
-
General: Perform all operations in a well-ventilated chemical fume hood.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Reaction of primary amine with mixed acid anhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Retrieved from [Link]
-
IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]
-
Save My Exams. (2025). Acylation Mechanism. Retrieved from [Link]
-
YouTube. (2024). Acylation of an amine using acetic anhydride. Retrieved from [Link]
-
MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. savemyexams.com [savemyexams.com]
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- 8. m.youtube.com [m.youtube.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
"large-scale synthesis of Ethyl 2-(1-aminocyclopentyl)acetate"
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Ethyl 2-(1-aminocyclopentyl)acetate (CAS: N/A for specific ester, Acid CAS: 1049720-85-5 analog). This molecule represents a sterically congested
While traditional routes such as the Rodionov reaction fail with ketonic substrates, and the Curtius rearrangement of diacid hemiesters is atom-inefficient, this guide prioritizes the Zinc-Mediated Aza-Reformatsky Reaction . This route offers the highest atom economy, fewest unit operations, and superior scalability for generating the quaternary carbon center at the 1-position of the cyclopentane ring.
Retrosynthetic Analysis & Strategy
The formation of the quaternary center bearing both a free amine and an acetate side chain is the rate-limiting thermodynamic challenge. We utilize a "masked" nitrogen source via an N-trimethylsilyl (TMS) ketimine, which enhances electrophilicity and prevents oligomerization.
Strategic Advantages:
-
Direct C-C Bond Formation: Simultaneous installation of the acetate tail and the amine functionality.
-
Anhydrous Conditions: Avoids the hydrolysis of the sensitive ester moiety.
-
Scalability: Utilizes inexpensive zinc dust and ethyl bromoacetate, avoiding cryogenic lithiation steps.
Figure 1: Retrosynthetic disassembly of the target
Critical Reagents & Equipment
| Reagent/Material | Grade/Spec | Purpose |
| Cyclopentanone | >99%, Dry | Substrate (Ketone core) |
| Ethyl Bromoacetate | >98% | Enolate precursor (Lachrymator!) |
| Zinc Dust | <10 micron, Activated | Metal mediator for insertion |
| LiHMDS (1.0M in THF) | Anhydrous | Reagent for in situ imine formation |
| TMSCl (Chlorotrimethylsilane) | Anhydrous | Zinc activator & Lewis acid |
| THF | HPLC Grade, Dry | Solvent (stabilizes Zn-enolate) |
Equipment Requirements:
-
Reactor: 5L Jacketed Glass Reactor (or equivalent scale) with overhead mechanical stirring.
-
Thermal Control: Cryostat/Heater capable of -10°C to reflux (66°C).
-
Atmosphere: Nitrogen or Argon manifold (Strict exclusion of moisture is critical).
Detailed Experimental Protocol
This protocol is designed for a 1.0 Mole scale batch.
Phase 1: In Situ Formation of N-TMS Imine
Rationale: Isolating the N-TMS ketimine of cyclopentanone is possible but hydrolytically unstable. An in situ generation using LiHMDS is operationally simpler for large-scale workflows.
-
Inertion: Purge the 5L reactor with
for 30 minutes. -
Charging: Charge LiHMDS (1.0 M in THF, 1.1 L, 1.1 mol) into the reactor. Cool to 0°C .
-
Addition: Add Cyclopentanone (84.1 g, 1.0 mol) dropwise over 45 minutes.
-
Observation: Slight exotherm. Maintain internal temp < 5°C.
-
-
Equilibration: Stir at 0°C for 30 minutes.
-
Silylation: Add TMSCl (120 g, 1.1 mol) dropwise.
-
Warming: Allow the mixture to warm to room temperature (20-25°C) and stir for 1 hour. The solution now contains the active electrophile.
Phase 2: Zinc Activation & Reformatsky Addition
Rationale: Commercial zinc dust has an oxide layer that inhibits reaction. Chemical activation is mandatory for initiation.
-
Preparation of Zn Slurry (Separate Vessel): In a 2L flask, suspend Zinc Dust (98 g, 1.5 mol, 1.5 eq) in dry THF (500 mL).
-
Activation: Add TMSCl (5 mL) and stir vigorously for 15 minutes. (Alternative: Use 1,2-dibromoethane if TMSCl fails to initiate).
-
Reformatsky Reagent Formation: Heat the Zn slurry to 40°C . Add 10% of the Ethyl Bromoacetate (total amount needed: 167 g, 1.0 mol).
-
Initiation Check: Look for a sudden exotherm or color change (grey to light green/yellow). Once initiated, stop heating.
-
-
Main Addition:
-
Transfer the N-TMS Imine solution (from Phase 1) into the main reactor containing the activated Zinc.
-
Heat the combined mixture to reflux (approx. 65°C) .
-
Add the remaining Ethyl Bromoacetate dropwise over 1-2 hours.
-
Control: Maintain a steady reflux via addition rate. The reaction is exothermic.
-
-
Completion: Stir at reflux for an additional 2 hours. Monitor by GC-MS or TLC (disappearance of imine/ketone).
Phase 3: Workup & Isolation
Rationale: The intermediate is a Zinc-amide species. Acidic hydrolysis is required to release the free amine and remove the silyl group.
-
Quench: Cool the reaction mixture to 0°C. Carefully add 20% aqueous Ammonium Chloride (
) (1.0 L).-
Caution: Vigorous evolution of gas and precipitation of Zinc salts.
-
-
Hydrolysis: Adjust pH to ~9-10 using concentrated Ammonium Hydroxide (
) to solubilize Zinc salts as amine complexes. -
Extraction: Separate phases. Extract the aqueous layer with Ethyl Acetate (
mL). -
Washing: Combine organics and wash with Brine (500 mL). Dry over anhydrous
. -
Purification:
-
Concentrate under reduced pressure to obtain the crude oil.
-
Distillation: High-vacuum distillation (0.5 mmHg, approx. 80-95°C) is the preferred purification method for this ester to avoid silica gel degradation.
-
Alternative: Formation of the Oxalate or HCl salt for solid isolation.
-
Process Logic & Workflow Visualization
The following diagram illustrates the critical decision nodes and flow of the synthesis.
Figure 2: Process flow diagram illustrating the convergent synthesis and unit operations.
Analytical Data & Quality Control
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Purity | > 97.0% | GC-FID / HPLC (C18, ACN:H2O) |
| Identity ( | 400 MHz | |
| Identity (MS) | ESI-MS | |
| Water Content | < 0.5% | Karl Fischer |
Key Mechanistic Insight:
The shift from standard Reformatsky (ketone
References
-
Ouyang, L., et al. (2020).[3] "Access to
-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction." Synlett, 31, 1418-1422.[3] Link -
Cioffi, C. L., et al. (2010). "Synthesis of
-Amino Esters via the Reformatsky Reaction." Journal of Organic Chemistry, 75(22), 7942–7945. Link -
Kloetzing, R. J., et al. (2006).
-Amino Esters." Tetrahedron: Asymmetry, 17(18), 2654-2658. Link -
Review: "The Reformatsky Reaction in Organic Synthesis." Organic Reactions, Vol 1. Wiley Online Library. Link
Disclaimer: This protocol involves the use of hazardous chemicals (LiHMDS, Ethyl Bromoacetate). All procedures should be performed in a fume hood with appropriate PPE by trained personnel.
Sources
- 1. Cyclopentanone synthesis [organic-chemistry.org]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Novel Spirocyclic Scaffolds from Ethyl 2-(1-aminocyclopentyl)acetate
Abstract
Spirocyclic scaffolds are increasingly vital in modern drug discovery due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and physicochemical properties.[1][2][3][4] This application note provides detailed protocols for the synthesis of medicinally relevant spiro[cyclopentane-1,3'-pyrrolidin-2'-one] and spiro[cyclopentane-1,2'-indoline] cores starting from the versatile building block, Ethyl 2-(1-aminocyclopentyl)acetate. We present two primary synthetic strategies: a robust intramolecular lactamization and a diastereoselective Pictet-Spengler reaction. Each section includes mechanistic insights, step-by-step protocols, and expert commentary on process optimization and troubleshooting, aimed at researchers in medicinal chemistry and process development.
Strategic Advantage of Ethyl 2-(1-aminocyclopentyl)acetate
Ethyl 2-(1-aminocyclopentyl)acetate is a uniquely valuable starting material for spirocycle synthesis. Its structure contains a primary amine and an ester, nucleophilic and electrophilic partners, respectively, pre-disposed for intramolecular cyclization. The cyclopentyl ring serves as the anchor for the spirocenter, imparting conformational rigidity—a desirable trait for optimizing ligand-receptor interactions.[2] This strategic arrangement facilitates the efficient construction of complex three-dimensional structures from a relatively simple, commercially available precursor.
The key features of this building block are:
-
Quaternary Spirocenter Precursor: The 1-amino-1-carbethoxymethylcyclopentane structure is primed to form a quaternary carbon spirocenter upon cyclization.
-
Bifunctional Reactivity: The presence of both a primary amine and an ester allows for a variety of cyclization strategies.
-
Inherent Rigidity: The cyclopentane moiety provides a rigid scaffold, which is advantageous for reducing the entropic penalty of binding to a biological target.[2]
Synthesis of Spiro[cyclopentane-1,3'-pyrrolidin-2'-one] via Intramolecular Lactamization
The most direct transformation of Ethyl 2-(1-aminocyclopentyl)acetate into a spirocycle is through the formation of a five-membered lactam ring. This intramolecular amidation is a thermodynamically favorable process, often achievable under thermal or catalytic conditions. The resulting spiro-γ-lactam core is a common motif in bioactive molecules.
Mechanistic Rationale
The reaction proceeds via a classical nucleophilic acyl substitution. The primary amine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating ethanol to form the stable five-membered lactam ring. While this reaction can occur thermally at high temperatures, the use of catalysts or activating agents can significantly improve reaction times and yields under milder conditions.[5]
Caption: General mechanism for intramolecular lactamization.
Experimental Protocol: Thermal Cyclization
This protocol describes a straightforward thermal cyclization under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
Materials:
-
Ethyl 2-(1-aminocyclopentyl)acetate
-
High-boiling point, inert solvent (e.g., Toluene, Xylene, or Diphenyl ether)
-
Dean-Stark apparatus (optional, for ethanol removal)
-
Standard glassware for reflux
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a reflux condenser (and Dean-Stark trap if used). The system should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dilution: To the flask, add the desired high-boiling solvent. A concentration of 0.05 M to 0.1 M of the starting material is recommended to minimize polymerization.
-
Addition: Slowly add Ethyl 2-(1-aminocyclopentyl)acetate to the heated solvent (e.g., Toluene at 110 °C) over several hours using a syringe pump. This slow addition is critical for maintaining high dilution.
-
Reaction: Continue to heat the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. The ethanol byproduct can be collected in the Dean-Stark trap.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure spiro-lactam.
Data and Optimization
The choice of solvent and temperature is crucial for optimizing yield and reaction time.
| Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Toluene | 110 | 24 | 75-85 | Good balance of reaction rate and ease of removal. |
| Xylenes | 140 | 12 | 80-90 | Faster reaction, but requires higher temperature. |
| Diphenyl ether | 259 | 2-4 | 85-95 | Very fast but requires high temperature and can be difficult to remove. |
Expert Insight: For sensitive substrates or scale-up operations, enzymatic methods using lipases or amidases can be explored as a milder alternative to high-temperature thermal cyclization.[5] Microwave-assisted synthesis can also dramatically reduce reaction times.[6]
Diastereoselective Synthesis of Spiroindolines via Pictet-Spengler Reaction
A more complex and highly valuable transformation is the Pictet-Spengler reaction, which constructs a spiro[cyclopentane-1,2'-indoline] scaffold.[7][8][9] This reaction involves the cyclization of a tryptamine derivative, which can be formed in situ from Ethyl 2-(1-aminocyclopentyl)acetate. This approach is powerful for creating scaffolds with multiple stereocenters.[10][11]
Mechanistic Rationale
The Pictet-Spengler reaction is an acid-catalyzed condensation of a β-arylethylamine (in this case, a tryptamine derivative) with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution.[12][13][14]
-
Imine Formation: The amine reacts with a carbonyl compound to form a Schiff base (or imine).
-
Iminium Ion Generation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.
-
Cyclization: The electron-rich indole ring attacks the iminium ion in a 6-endo-trig cyclization, forming the spirocyclic intermediate.[14]
-
Rearomatization: A final deprotonation step restores the aromaticity of the indole ring, yielding the stable tetrahydro-β-carboline product.
The stereochemistry of the newly formed stereocenter is influenced by the catalyst and reaction conditions. Chiral Brønsted acids have been successfully employed to achieve high enantioselectivity.[15]
Caption: Key steps of the Pictet-Spengler reaction pathway.
Experimental Protocol: Trifluoroacetic Acid-Mediated Synthesis
This protocol outlines a one-pot procedure for synthesizing a spiro[cyclopentane-1,2'-indoline] derivative. Note: This requires prior synthesis of the corresponding tryptamine derivative from the starting amino ester, typically via reduction of the ester to an alcohol, conversion to a halide, and displacement with indole, or similar multi-step sequences. For this note, we assume the tryptamine precursor is available.
Materials:
-
2-(1-amino-cyclopentyl)-N-(1H-indol-3-yl)ethan-1-amine (Tryptamine derivative)
-
Aldehyde or Ketone (e.g., paraformaldehyde, benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolution: Dissolve the tryptamine derivative (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (2.0-5.0 eq) dropwise to the stirred solution. The color may change significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the product.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled saturated solution of sodium bicarbonate. Caution: Gas evolution (CO2) will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired spiroindoline. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude or purified material.
Troubleshooting and Expert Insights
-
Low Yields: If yields are low, ensure all reagents and solvents are strictly anhydrous, as water can hydrolyze the iminium intermediate. A stronger acid or higher temperatures may be required for less reactive indole precursors.[12]
-
Poor Diastereoselectivity: The stereochemical outcome can be highly dependent on the steric bulk of the aldehyde/ketone and the indole substituents. Screening different acid catalysts (e.g., PTSA, CSA, Lewis acids) and solvents may be necessary to optimize diastereoselectivity.
-
Side Reactions: Over-alkylation or polymerization can occur. Using a slight excess of the carbonyl component and maintaining a controlled temperature can mitigate these issues.[13]
Conclusion
Ethyl 2-(1-aminocyclopentyl)acetate is a powerful and versatile building block for accessing novel spirocyclic systems. The protocols detailed herein for intramolecular lactamization and the Pictet-Spengler reaction provide reliable pathways to construct spiro-pyrrolidinone and spiro-indoline cores, respectively. These scaffolds serve as excellent starting points for library synthesis in fragment-based drug discovery and lead optimization campaigns, offering a route to explore new, three-dimensional chemical space.[1]
References
-
Royal Society of Chemistry. (n.d.). Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones. New Journal of Chemistry. Retrieved February 14, 2026, from [Link]
-
Bag, D., & Sawant, S. D. (2024). Diastereoselective synthesis of functionalized spiroindolines via intramolecular ipso-iodocyclization/nucleophile addition cascade reactions of indole-tethered ynones. RSC Publishing. Retrieved February 14, 2026, from [Link]
-
Royal Society of Chemistry. (2025). Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones. RSC Publishing. Retrieved February 14, 2026, from [Link]
-
Sheykhahmadi, J., & Yavari, I. (2025). Diastereoselective Synthesis of Spiro[chromeno-pyrazole-indoline] and Spiro[chromeno-pyrazole-indene] Derivatives. Organic Chemistry Research, 11(1), 15-22. Retrieved February 14, 2026, from [Link]
-
ACS Omega. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. ACS Publications. Retrieved February 14, 2026, from [Link]
-
Palomo, C., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276-9. Retrieved February 14, 2026, from [Link]
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-82. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved February 14, 2026, from [Link]
-
Siau, W.-Y., & Bode, J. W. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(51), 17726-17729. Retrieved February 14, 2026, from [Link]
-
Request PDF. (2025). Carboxylic acid reductases enable intramolecular lactamization reactions. Retrieved February 14, 2026, from [Link]
-
de la Hoz, A., et al. (2007). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules, 12(3), 549-560. Retrieved February 14, 2026, from [Link]
-
Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1319-1336. Retrieved February 14, 2026, from [Link]
-
Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1319-1336. Retrieved February 14, 2026, from [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved February 14, 2026, from [Link]
-
Arnold, F. H., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2010). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. Retrieved February 14, 2026, from [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved February 14, 2026, from [Link]
-
Nagoya Institute of Technology. (2022). A fresh perspective on Picket-Spengler reaction with α-ketoesters as a new carbonyl source. Retrieved February 14, 2026, from [Link]
-
El-Sayed, N. N. E. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATIONS OF NOVEL SPIRO CYCLIC 2-OXINDOLE DERIVATIVES OF N-(1H-PYRAZOL-5-YL)HEXAHYDROQUINOLINE DE. Journal of the Chilean Chemical Society. Retrieved February 14, 2026, from [Link]
-
Siau, W.-Y., & Bode, J. W. (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Journal of the American Chemical Society, 136(51), 17726-9. Retrieved February 14, 2026, from [Link]
-
Journal of Chemistry Letters. (2020). Oxidative Lactamization of Amino Alcohols: An Overview. Retrieved February 14, 2026, from [Link]
Sources
- 1. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Diastereoselective synthesis of functionalized spiroindolines via intramolecular ipso-iodocyclization/nucleophile addition cascade reactions of indole-tethered ynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Diastereoselective Synthesis of Spiro[chromeno-pyrazole-indoline] and Spiro[chromeno-pyrazole-indene] Derivatives [orgchemres.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 15. A fresh perspective on Picket-Spengler reaction with α-ketoesters as a new carbonyl source | EurekAlert! [eurekalert.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyl 2-(1-aminocyclopentyl)acetate Synthesis
Executive Summary & Strategy
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties synthesizing Ethyl 2-(1-aminocyclopentyl)acetate .
This molecule is a cyclic
The Recommended Pathway: While classical routes (Knoevenagel condensation followed by Michael addition) exist, they are often low-yielding for this specific ring size due to steric hindrance. We recommend the Zinc-Mediated Aza-Reformatsky Reaction (addition of zinc enolates to ketimines) as the most robust protocol for high-purity synthesis.
Critical Reaction Workflows (Visualized)
Workflow A: The Aza-Reformatsky Pathway (Recommended)
This pathway minimizes side reactions by pre-forming the C=N bond, preventing the "hard" enolization of the ketone during the zinc addition.
Figure 1: The Aza-Reformatsky logic flow. Pre-formation of the imine is critical to avoid aldol-polymerization of the ketone.
Troubleshooting & Optimization (Q&A)
Module 1: Zinc Activation & Reagent Preparation
Q: The reaction won't initiate. I am stirring Zinc dust with Ethyl Bromoacetate, but the exotherm is missing. What is wrong?
A: The "induction period" is the most common failure mode in Reformatsky chemistry. The zinc surface is likely oxidized.
-
The Fix (Chemical Activation): Do not rely on standard zinc dust.
-
TMSCl Method: Add trimethylsilyl chloride (TMSCl) (1-5 mol%) to the suspension of Zn in THF. This etches the oxide layer immediately.
-
1,2-Dibromoethane Method: Reflux Zn with 5 mol% 1,2-dibromoethane in THF for 5 minutes before adding the bromoacetate.
-
-
The Fix (Physical Activation): Use Rieke Zinc (
) if the substrate is extremely valuable, though activated dust is usually sufficient for this substrate. -
Protocol Check: Ensure your Ethyl Bromoacetate is fresh. Old reagents hydrolyze to bromoacetic acid, which quenches the zinc reagent immediately.
Q: My Zinc reagent forms a gel or precipitates before I can add the imine.
A: This indicates the formation of the polymeric zinc enolate.
-
Optimization: Reformatsky reagents are best generated in situ or at lower concentrations (0.5 M - 1.0 M).
-
Solvent Switch: If using pure diethyl ether, switch to THF or Methyl-THF . The coordination of THF stabilizes the monomeric/dimeric zinc species, preventing precipitation.
Module 2: The Coupling Reaction (C-C Bond Formation)
Q: I see low conversion of the Ketimine, and I'm recovering Cyclopentanone.
A: This suggests the ketimine is hydrolyzing during the reaction or the zinc enolate is acting as a base (deprotonating the imine) rather than a nucleophile.
-
Root Cause 1 (Moisture): The Aza-Reformatsky is sensitive to water. Ensure the solvent is anhydrous (<50 ppm water).
-
Root Cause 2 (Enolization): Cyclopentanone imines have
-protons. The basic zinc reagent can deprotonate the imine to form a metallo-enamine, which does not react.-
Solution:Lower the temperature. Run the addition at -20°C to 0°C rather than reflux. The Reformatsky addition is fast; high heat favors proton transfer (side reaction).
-
Solution:Change the N-substituent. Use a tert-butanesulfinyl group (Ellman's auxiliary). The electron-withdrawing nature of the sulfinyl group makes the C=N bond more electrophilic and less prone to enolization.
-
Q: I am getting a "dimer" side product.
A: You are likely seeing the self-condensation of the ethyl bromoacetate (Claisen-type condensation).
-
Optimization: Add the Ethyl Bromoacetate slowly (dropwise) to the mixture of Zinc and Imine (Barbier conditions), rather than pre-forming the Zinc reagent. This keeps the concentration of the active enolate low relative to the electrophile (imine).
Module 3: Workup & Isolation
Q: The product is stuck in the aqueous emulsion. I can't extract the amine.
A:
-
The Fix (Chelation Breaking): Do not just use water/brine. Quench the reaction with 30% aqueous Ammonium Hydroxide (
) or a Citric Acid solution.-
Ammonia: Solubilizes zinc as
, releasing the amine product into the organic layer. -
Citric Acid: Sequesters zinc in the aqueous phase.
-
-
pH Control: Ensure the aqueous phase is basic (pH > 9) during extraction to keep the amine unprotonated. If you used an acid quench, you must basify before extraction.
Comparative Data: Reaction Conditions
The following table summarizes optimization runs for the synthesis of the cyclic
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (High Performance) |
| Imine Source | N-Benzyl imine | N-PMP imine | N-tert-Butanesulfinyl imine |
| Zinc Activation | Acid wash (HCl) | TMSCl (3 mol%) | TMSCl + 1,2-Dibromoethane |
| Solvent | Diethyl Ether | THF | THF / Toluene (1:1) |
| Temperature | Reflux (35°C) | 0°C | -40°C |
| Addition Mode | Pre-formed Reagent | Barbier (One-pot) | Slow addition of Br-ester |
| Yield | 35-45% | 60-70% | 82-90% |
| Major Issue | Homocoupling / No reaction | Incomplete conversion | High cost of auxiliary |
Troubleshooting Logic Tree
Use this decision tree to diagnose your current experimental failure.
Figure 2: Diagnostic logic for isolating the root cause of synthetic failure.
References & Authoritative Sources
-
Cozzi, P. G. (2006). "Metal-Salen Schiff Base Complexes in Catalysis: Practical Aspects." Chemical Society Reviews. (Foundational work on Zinc-mediated additions to imines).
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of
-Amino Acids via the Reformatsky Reaction." Journal of Organic Chemistry. (Protocol for Sulfinimine-mediated Reformatsky).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Ouyang, L., et al. (2005).[1] "Access to
-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction." Journal of Organic Chemistry. (Alternative metal activation strategies). -
BenchChem Protocols. (2025). "Synthesis of Novel Esters from 1-(1-Hydroxy-1-methylethyl)cyclopentanol." (Reference for steric handling of cyclopentyl rings).
-
PubChem Compound Summary. "Ethyl 2-amino-2-cyclopentylacetate." (Structural confirmation and physical properties).
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for Ethyl Bromoacetate (highly toxic/lachrymator) and Cyclopentanone before proceeding.
Sources
Technical Support Center: Purification of Ethyl 2-(1-aminocyclopentyl)acetate
This guide is structured as a Tier-3 Technical Support Document designed for the R&D sector. It assumes the user is familiar with basic organic synthesis but requires specific insight into the handling of Ethyl 2-(1-aminocyclopentyl)acetate , a sensitive
Document ID: TS-EACA-001 | Status: Active | Tier: Advanced Application Support[1][2]
Executive Summary & Molecule Profile
The Molecule: Ethyl 2-(1-aminocyclopentyl)acetate (CAS: Inferred 7149-18-0 analog / SMILES: CCOC(=O)CC1(CCCC1)N)
Class:
The Core Challenge:
Unlike standard
-
Retro-Michael Elimination: The steric bulk of the cyclopentyl ring promotes the elimination of ammonia to form the conjugated alkene (Ethyl 2-(cyclopent-1-en-1-yl)acetate).[1]
-
Polymerization: Intermolecular condensation of the free base upon prolonged storage.
This guide provides a validated Acid-Base Extraction Protocol to isolate the pure amine from non-basic impurities (alkenes, ketones) without triggering decomposition.[2]
Critical Workflow: The "Cold-Trap" Purification Protocol
Objective: Remove neutral impurities (elimination products, unreacted ketone) and isolate the free amine.
Phase A: The Safety Check (Pre-Purification)
-
Temperature Control: All solvents and aqueous solutions must be pre-chilled to 0–4°C .[2]
-
Time Sensitivity: Once the amine is in the free-base form (Phase C), proceed immediately. Do not store the free base liquid overnight.
Phase B: Acid Extraction (Removal of Neutrals)[2]
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or MTBE (10 mL per gram of crude).
-
Acidification: Extract the organic layer twice with cold 1M HCl (3.0 equivalents relative to theoretical amine yield).
-
Organic Wash: Wash the combined acidic aqueous layers once with a small volume of fresh EtOAc.
Phase C: Base Release (The Critical Step)
-
pH Adjustment: Place the acidic aqueous solution in an ice bath. Slowly add 50% NaOH or Sat.
dropwise with vigorous stirring until pH reaches 10–11 .-
Warning: Do not exceed pH 12 or allow temperature to rise >10°C, as this will hydrolyze the ethyl ester to the acid (zwitterion), which cannot be extracted.
-
-
Extraction: Immediately extract the cold aqueous mixture with DCM (Dichloromethane) (
volumes).-
Why DCM? The free amine is highly soluble in DCM, and DCM extracts less water than EtOAc.
-
-
Drying: Dry the combined DCM layers over anhydrous
(Sodium Sulfate) for 10 minutes. Avoid if the amine is sensitive to Lewis acids. -
Isolation: Filter and concentrate under reduced pressure (Rotovap) at < 30°C .
Phase D: Stabilization (Salt Formation)
Recommendation: Do not store the free base.[2] Convert immediately to the Hydrochloride salt for long-term storage.[1]
-
Protocol: Dissolve the oil from Phase C in dry Diethyl Ether (
). Bubble dry HCl gas or add 2M HCl inngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> dropwise. The white solid salt will precipitate. Filter and dry under vacuum.[2]
Visualizing the Purification Logic
The following diagram illustrates the separation of the target amine from its primary impurity (the elimination alkene) using the pKa difference.
Caption: Flowchart demonstrating the selective isolation of the basic amine from neutral elimination byproducts.
Troubleshooting & FAQs
Q1: I see a new spot on TLC appearing during rotary evaporation. What is it?
Diagnosis: This is likely the Carbamate or the Elimination Product .
-
Carbamate: Primary amines absorb atmospheric
rapidly to form carbamic acids/salts.[2]-
Fix: Flush your rotovap with Nitrogen/Argon before releasing the vacuum.
-
-
Elimination Product: If you used a water bath > 40°C, you likely triggered the retro-Michael elimination (loss of
).
Q2: My yield is low after Acid/Base extraction. Where is my compound?
Diagnosis: It is likely stuck in the aqueous phase due to Hydrolysis or Incomplete Extraction .
-
Hydrolysis: If the pH went >12, you hydrolyzed the ester. The resulting amino acid is a zwitterion and stays in the water.
-
Test: Check the aqueous waste pH. If >12, acidify to pH 6 and check for precipitation (unlikely for this molecule) or run LCMS.[2]
-
-
Solubility: This amine is somewhat polar.[2]
-
Fix: Saturate the basic aqueous layer with NaCl (Salting out) before the DCM extraction to push the amine into the organic phase.
-
Q3: Can I distill this compound?
Answer: Only under High Vacuum (< 1 mmHg) .[2]
Because this is a
-
Threshold: Do not exceed pot temperature of 80°C. If the boiling point is higher, rely on the Acid/Base extraction method or Column Chromatography (see below).
Q4: Chromatography Advice?
Answer: Silica gel is acidic and will streak the amine.
-
Modification: Use DCM:MeOH (95:5) with 1% Triethylamine (TEA) or 1%
.[2] -
Alternative: Use Neutral Alumina instead of silica to prevent decomposition.[2]
Data Summary: Solvent Compatibility Matrix
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | Excellent | Best for extracting the free base.[1][2] |
| Ethyl Acetate (EtOAc) | Good | Good for initial crude dissolution; less efficient for extracting polar free amine.[2] |
| Diethyl Ether ( | Moderate | Good for precipitating the HCl salt; poor for extraction (low solubility of amine).[2] |
| Acetone | Forbidden | Reacts with primary amine to form imines (Schiff bases).[2] |
| Chloroform | Caution | Can form carbenes with strong bases; generally safe for extraction but DCM is preferred.[2] |
References & Grounding
-
General Protocol for Amino Ester Purification:
-
Stability of Gem-Disubstituted Amino Esters:
-
Analogous Chemistry (Gabapentin/Cycloleucine):
-
pKa Data for Cyclic Amines:
Sources
- 1. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 2. PubChemLite - Ethyl 2-(1-aminocyclopentyl)acetate (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 3. Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 2-(1-aminocyclopentyl)acetate
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of Ethyl 2-(1-aminocyclopentyl)acetate, a key intermediate in pharmaceutical development. The content is structured in a question-and-answer format to directly address specific experimental challenges, offering mechanistic explanations and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of Ethyl 2-(1-aminocyclopentyl)acetate typically proceeds via one of two primary routes: the reductive amination of Ethyl 2-oxocyclopentylacetate or a multi-step sequence involving a Strecker or Bucherer-Bergs reaction on cyclopentanone, followed by hydrolysis and esterification. This guide addresses side products and challenges common to these pathways.
Section 1: Issues in Reductive Amination of Ethyl 2-oxocyclopentylacetate
Reductive amination is a popular one-pot method but is sensitive to reaction conditions, which can lead to several common side products.[1][2][3]
Question 1: My reaction has stalled, or I've recovered a significant amount of unreacted Ethyl 2-oxocyclopentylacetate. What is the likely cause?
Answer: This issue typically points to problems with imine/enamine formation or the activity of your reducing agent.
-
Mechanistic Insight: Reductive amination proceeds through the formation of an imine or enamine intermediate, which is then reduced.[1][2] The reaction between the keto-ester and the amine source (e.g., ammonia or an ammonium salt) is an equilibrium process. If this equilibrium does not favor the imine/enamine, the subsequent reduction cannot occur. The low reactivity of the ketone can sometimes lead to disappointing results.[1]
-
Troubleshooting Steps:
-
pH Control: The reaction is often optimal under weakly acidic conditions (pH 5-7). This protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine nucleophile, which would render it unreactive.
-
Water Removal: The formation of the imine intermediate releases water. Using a dehydrating agent (like molecular sieves) or azeotropic removal of water can drive the equilibrium toward the imine.
-
Reagent Activity: Ensure your reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) has not degraded. These hydride reagents can be deactivated by moisture or improper storage. Sodium triacetoxyborohydride is often preferred as it is less sensitive to pH and gives fewer side products.[4]
-
Indirect (Two-Step) Method: Consider pre-forming the imine intermediate before adding the reducing agent. This involves mixing the keto-ester and amine, often with a catalyst like Ti(OiPr)₄ or an acid, and allowing time for the imine to form before introducing the hydride.[1]
-
Question 2: The main product I've isolated is Ethyl 2-(1-hydroxycyclopentyl)acetate. Why did the ketone reduce instead of the imine?
Answer: The formation of the hydroxy-ester (the alcohol) is a classic competing side reaction in direct (one-pot) reductive amination.
-
Mechanistic Insight: The hydride reducing agent can reduce both the starting ketone and the imine intermediate. If the rate of ketone reduction is faster than or competitive with the rate of imine formation and reduction, the alcohol will be a significant byproduct.[1][4] This is especially true with less reactive ketones or when the concentration of the amine is too low.
-
Troubleshooting Flowchart:
Caption: Troubleshooting decision tree for alcohol side product formation.
-
Comparative Conditions:
| Parameter | Favors Desired Amine | Favors Alcohol Side Product |
| Procedure | Indirect (two-step) | Direct (one-pot) |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | NaBH₄ |
| Amine Conc. | High excess (5-10 eq.) | Stoichiometric or low excess |
| pH | Weakly acidic (5-7) | Neutral or basic |
Question 3: I am observing a dialkylated product, Di(1-(ethoxycarbonyl)methyl)cyclopentylamine. How can this be avoided?
Answer: The formation of the secondary amine is a common issue when the primary amine product is nucleophilic enough to react with another molecule of the starting keto-ester.
-
Mechanistic Insight: The newly formed primary amine can act as a nucleophile, reacting with the remaining keto-ester to form a new imine, which is then reduced to yield the secondary amine. This is often a problem when using a large excess of the ketone or when the reaction is run for an extended period at high temperatures.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate) relative to the keto-ester. This statistically favors the reaction of the ketone with ammonia over the newly formed primary amine product.[5]
-
Slow Addition: Add the reducing agent slowly to the mixture of the keto-ester and the amine source. This keeps the concentration of the primary amine product low at any given time, minimizing its chance to react further.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting keto-ester is consumed to prevent further alkylation of the product.
-
Section 2: Issues Related to Strecker & Bucherer-Bergs Pathways
These routes start from cyclopentanone and generate an amino acid precursor which must then be esterified. Side products can arise in both the initial condensation and subsequent hydrolysis steps.
Question 4: My initial reaction from cyclopentanone yielded a hydantoin. I was attempting a Strecker synthesis. What happened?
Answer: You have inadvertently performed a Bucherer-Bergs reaction.
-
Mechanistic Insight: The Strecker synthesis involves the reaction of a ketone, an amine source (ammonia), and a cyanide source (e.g., KCN, HCN) to form an α-aminonitrile.[6][7][8] The Bucherer-Bergs reaction is a related multicomponent reaction that uses a ketone, cyanide, and ammonium carbonate.[9][10][11] The carbonate acts as a source of both ammonia and carbon dioxide, leading to the in-situ formation of a hydantoin ring structure.[9]
-
Preventative Measures:
-
Reagent Choice: To perform a Strecker synthesis, explicitly avoid carbonate sources. Use ammonium chloride (NH₄Cl) with potassium cyanide (KCN), or a pre-formed solution of hydrogen cyanide (HCN) with ammonia.[12]
-
Reaction Pathway Diagram:
Caption: Divergent pathways from cyclopentanone.
-
Question 5: My hydrolysis of the aminonitrile (from Strecker) or the hydantoin (from Bucherer-Bergs) is giving a low yield of the desired amino acid. What are the common pitfalls?
Answer: Hydrolysis of nitrile or hydantoin intermediates requires harsh conditions (strong acid or base and heat), which can lead to degradation or incomplete reaction.
-
Mechanistic Insight:
-
Incomplete Hydrolysis: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If conditions are too mild or the reaction time is too short, the reaction may stall at the 1-aminocyclopentanecarboxamide stage.
-
Degradation: Prolonged exposure to strong acid at high temperatures can lead to decarboxylation or other decomposition pathways, reducing the overall yield.
-
-
Troubleshooting Steps:
-
Staged Temperature Profile: Begin the hydrolysis at a moderate temperature (e.g., 80-90 °C) and, after a few hours, increase to reflux (e.g., 110-120 °C) to drive the reaction to completion.
-
Monitor the Reaction: Use TLC or ¹H NMR on aliquots to track the disappearance of the starting material and the intermediate amide. The reaction is complete when the amide is no longer observed.
-
Choice of Acid: While HCl is common, sulfuric acid can sometimes be more effective for stubborn hydrolyses due to its higher boiling point.
-
Work-up: Ensure proper neutralization after hydrolysis to precipitate the amino acid product at its isoelectric point for maximum recovery before proceeding to the esterification step.
-
Experimental Protocols
Protocol 1: Optimized Indirect Reductive Amination of Ethyl 2-oxocyclopentylacetate
This protocol is designed to minimize the formation of the alcohol side product.
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-oxocyclopentylacetate (1.0 eq), ammonium acetate (5.0 eq), and toluene (approx. 0.2 M concentration).
-
Set up a Dean-Stark trap to remove water azeotropically.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC/GC-MS analysis shows near-complete conversion of the ketone to the enamine/imine.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
-
Reduction:
-
In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add the hydride solution dropwise to the cooled reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC/LC-MS until the imine intermediate is consumed.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure Ethyl 2-(1-aminocyclopentyl)acetate.
-
References
-
Barlaam, B., et al. (2014). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PMC - PubMed Central. [Link]
-
Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]
-
Kimies. (2025, October 13). Eschweiler-Clarke reaction. [Link]
-
Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
Name Reaction. (n.d.). Bucherer-Bergs Reaction. [Link]
-
Online Organic Chemistry Tutor. (2025, April 27). Eschweiler- Clarke Reaction. [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. [Link]
-
ResearchGate. (n.d.). Intermolecular reductive amination of amino acid-derived β–ketoesters. [Link]
-
Wikipedia. (2023). Strecker amino acid synthesis. [Link]
-
Wikipedia. (2023). Bucherer–Bergs reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link]
-
Pozdnev, V. F. (2016). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]
Sources
- 1. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Ethyl 2-(1-aminocyclopentyl)acetate
Topic: Stability, Handling, and Troubleshooting Guide
Document ID: TS-EACA-001 Last Updated: October 26, 2023 Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary: The "Ticking Clock" of Gem-Disubstituted Amino Esters
Ethyl 2-(1-aminocyclopentyl)acetate presents a classic but often underestimated stability challenge in organic synthesis.[1] Unlike linear amino esters (e.g., glycine ethyl ester), this compound possesses a gem-disubstituted carbon at the 1-position of the cyclopentane ring.[1]
This structural feature invokes the Thorpe-Ingold Effect (Gem-Dialkyl Effect), which kinetically accelerates intramolecular cyclization by orders of magnitude [1].[1] Consequently, the free base of this compound is inherently unstable and will spontaneously convert into the spiro-lactam 2-azaspiro[4.4]nonan-3-one , releasing ethanol.[1]
Critical Rule: Never store the free base. Store exclusively as the hydrochloride (or other acid) salt.[1] Neutralize only immediately prior to use.
Critical Stability Issues (Troubleshooting Q&A)
Issue 1: Rapid Purity Loss After Neutralization
User Report: "I neutralized the HCl salt with saturated NaHCO3, extracted into DCM, and dried it. After 2 hours on the rotavap/high-vac, the NMR shows a new product and loss of the ethyl group. What happened?"
Root Cause: Spontaneous Lactamization. Once the amine is deprotonated (free base), it acts as an intramolecular nucleophile.[1] The gem-disubstitution on the cyclopentane ring compresses the internal bond angle (C-C-C), forcing the amine and the ester carbonyl into close proximity. This lowers the activation energy for ring closure [2].
Mechanism Diagram: The following pathway illustrates the irreversible degradation from useful building block to inert lactam.
Figure 1: The degradation pathway driven by the Thorpe-Ingold effect.[1] The transition from Free Base to Lactam is kinetically favored.
Corrective Action:
-
Do not isolate and store the free base.
-
Perform a "Just-in-Time" neutralization (see Protocol A below).[1]
-
If the free base is required for a coupling reaction, add the electrophile (e.g., acid chloride, isocyanate) to the reaction vessel before or simultaneously with the base.
Issue 2: Analytical Mismatch (NMR/LCMS)
User Report: "My LCMS shows a mass of 139.2 Da instead of 185.2 Da, and the proton NMR is missing the characteristic ethyl quartet/triplet."
Diagnosis: Complete Conversion to Lactam. The mass difference (185.2 - 139.2 = 46) corresponds exactly to the loss of Ethanol (EtOH).[1] This confirms the material has cyclized.
Data Comparison Table:
| Feature | Target Compound (Amino Ester) | Degradant (Spiro-Lactam) |
| Molecular Weight | 171.24 (Free Base) / 207.7 (HCl) | 139.19 |
| 1H NMR (Ethyl) | Quartet (~4.1 ppm), Triplet (~1.2 ppm) | Absent |
| 1H NMR (NH) | Broad singlet (variable, often exchanged) | Sharp(er) singlet, typically 6.0–7.5 ppm |
| 1H NMR (Alpha-CH2) | Singlet ~2.4 ppm | Singlet, shifted slightly downfield |
| Solubility | Soluble in water (Salt), DCM (Base) | Poor water solubility, high organic solubility |
Issue 3: Hydrolysis During Storage
User Report: "I stored the HCl salt in a screw-cap vial for 6 months. It now smells like acetic acid and is sticky."
Root Cause: Hygroscopic Hydrolysis. Even as a salt, the ester bond is susceptible to hydrolysis if exposed to atmospheric moisture over time, reverting to the amino acid (zwitterion) and ethanol.[1]
Prevention:
-
Store at -20°C .
-
Store under inert atmosphere (Argon/Nitrogen).[1]
-
Use a desiccator.
Recommended Protocols
Protocol A: "Just-in-Time" Free-Basing (For Coupling Reactions)
Use this method when you need to react the amine with an electrophile (e.g., amide coupling).[1]
Objective: Generate the reactive free amine in situ without allowing time for cyclization.
-
Preparation: Dissolve the Ethyl 2-(1-aminocyclopentyl)acetate HCl salt in the reaction solvent (e.g., DMF, DCM, or THF).
-
Add Electrophile: Add the carboxylic acid/coupling agent (HATU/EDC) or acid chloride first.
-
Cold Initiation: Cool the mixture to 0°C .
-
Base Addition: Add the organic base (DIPEA or TEA) dropwise.
-
Why? As the base deprotonates the ammonium salt, the resulting free amine is immediately captured by the electrophile (intermolecular reaction) rather than attacking its own ester (intramolecular cyclization).
-
-
Warm Up: Allow to warm to room temperature only after 30 minutes.
Protocol B: Extraction of Free Base (Only if strictly necessary)
Use this only if the subsequent reaction cannot tolerate salts/DIPEA.
-
Biphasic Setup: Suspend HCl salt in DCM (or Et2O) in a separatory funnel.
-
Rapid Neutralization: Add ice-cold Saturated NaHCO3 (or 1M NaOH).
-
Shake & Separate: Shake vigorously for 30 seconds. Drain organic layer immediately into a flask containing MgSO4 (drying agent).[1]
-
Filtration: Filter off MgSO4 immediately.
-
Usage: Do not concentrate to dryness. Use the solution directly in the next step.
-
Note: Concentrating to an oil increases the effective concentration, drastically increasing the rate of self-reaction and cyclization.
-
Mechanistic Visualization: The Stability Decision Tree
Follow this logic flow to ensure experimental success.
Figure 2: Operational decision tree for handling gem-disubstituted amino esters.
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][2] The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106.[1]
-
Jung, M. E., & Piizzi, G. (2005).[1][3] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1]
-
Griffiths, G., et al. (1991).[1] The reactivity of alpha-amino esters.[4] Journal of Organic Chemistry, 56(12).[1] (Contextual grounding on amino ester cyclization kinetics).
-
PubChem Compound Summary. (2023). 2-Azaspiro[4.4]nonan-3-one (The Lactam Degradant).[1]
Sources
- 1. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors [mdpi.com]
- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. researchgate.net [researchgate.net]
"troubleshooting guide for Ethyl 2-(1-aminocyclopentyl)acetate reactions"
Troubleshooting Guide & FAQs
-Amino EstersReagent Profile & Technical Overview
Ethyl 2-(1-aminocyclopentyl)acetate (often supplied as the hydrochloride salt) is a specialized
Chemist’s Perspective:
This molecule presents a classic "Gem-Disubstituted Effect" (Thorpe-Ingold effect) challenge. While the gem-dimethyl effect usually accelerates cyclization, in this specific intermolecular coupling context, the quaternary center creates significant steric hindrance . The amine is shielded by the cyclopentyl ring, making it a poor nucleophile compared to linear
Key Stability Characteristics:
-
Free Base Instability: The free amine readily absorbs atmospheric CO
to form carbamates (waxy solids). It is also prone to elimination (retro-Michael type) to form ethyl 2-cyclopentylideneacetate under strong basic conditions/heat. -
Storage: Always store as the HCl salt at -20°C under argon.
Critical Workflow: Amide Coupling Optimization
The most frequent support tickets regarding this reagent involve failed or low-yielding amide couplings. Standard EDC/NHS or DCC protocols often fail due to the steric bulk surrounding the amine.
Troubleshooting Guide: Low Coupling Yields
Q: I am observing <20% conversion using EDC/HOBt in DCM. What is happening? A: The nucleophilicity of the amine is severely attenuated by the adjacent quaternary carbon. EDC/HOBt generates an active ester that is not reactive enough to overcome this steric barrier before hydrolysis or rearrangement occurs.
Recommended Protocol Adjustment: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP .[1] These reagents generate a more reactive species (O-azabenzotriazolyl ester) that drives the reaction forward despite steric hindrance.
Optimized Coupling Protocol (Sterically Hindered Systems)
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (not DCM).
-
Base Addition: Add DIPEA (2.5 equiv) and stir for 5 minutes to pre-activate the acid.
-
Amine Addition: Add Ethyl 2-(1-aminocyclopentyl)acetate HCl (1.0 equiv) directly to the mixture.
-
Reaction: Stir at Room Temperature for 12–24 hours. Do not heat initially, as this promotes elimination.
-
Monitoring: Check via LC-MS. If incomplete after 24h, add 0.5 equiv more HATU/Base.
Data: Coupling Reagent Efficiency Comparison
| Reagent System | Solvent | Est.[1][2][3][4] Yield (24h) | Risk Factor |
| EDC / HOBt | DCM | 15 - 30% | High (Slow kinetics lead to hydrolysis) |
| DCC / DMAP | DCM | 40 - 50% | Moderate (Urea byproduct removal is difficult) |
| HATU / DIPEA | DMF | 85 - 95% | Low (Best for hindered amines) |
| PyBOP / NMM | DMF | 80 - 90% | Low (Phosphorus byproducts) |
| Acid Chloride | THF | Variable | High (Risk of HCl-induced elimination) |
Visualizing the Pathway
The following diagram illustrates the decision logic for coupling and the competing elimination pathway.
Caption: Workflow logic distinguishing successful coupling strategies from common failure modes due to steric hindrance.
FAQ: Hydrolysis & Deprotection
Q: I cannot hydrolyze the ethyl ester to the free acid using LiOH/THF/Water. It stays starting material. A: The quaternary center at C1 shields the carbonyl carbon of the ethyl ester, making nucleophilic attack by hydroxide slow. Standard saponification (LiOH, 1h) is often insufficient.
Troubleshooting Steps:
-
Temperature: Increase temperature to 50°C (monitor carefully for elimination).
-
Reagent Switch: Use LiOH with H
O (perhydrolysis). The hydroperoxide anion (HOO ) is more nucleophilic than hydroxide (alpha-effect) and less basic, reducing side reactions while accelerating ester cleavage. -
Alternative: Use Ba(OH)
in methanol. Barium coordinates with the ester oxygen, activating it for attack.
Q: Can I use acid hydrolysis (HCl/Reflux)? A: Yes, but be cautious. While the amino acid is stable in acid, prolonged reflux in 6N HCl can lead to decarboxylation or ring contraction rearrangements in highly strained cyclopentyl systems, though less common here than in cyclopropyl analogs.
Advanced Troubleshooting: Side Reactions
Q: My NMR shows a new set of alkene protons (5.8–6.5 ppm) after workup. What is this? A: You have likely triggered a Retro-Michael Elimination .
-
Mechanism: Under strong basic conditions or high heat, the molecule eliminates ammonia (or the amide if coupled) to form the
-unsaturated ester (Ethyl 2-cyclopentylideneacetate). -
Prevention:
-
Avoid using strong bases like NaH or reaction temperatures >60°C.
-
During workup, do not wash with highly basic solutions (pH > 10). Keep the aqueous phase neutral or slightly acidic (pH 4-6).
-
Q: Is Lactamization a risk?
A: Unlike its
References
-
Organic Chemistry Portal. (2008). Synthesis of β-Amino Acids and Esters. [Link]
-
Kobayashi, S., et al. (1981). Ph3P-(PyS)2-CH3CN as an excellent condensing system for β-lactam formation. Journal of the American Chemical Society.[2][5] [Link]
-
PubChem. (2025). Ethyl 2-(1-aminocyclopentyl)acetate Compound Summary. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Buy ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 [smolecule.com]
- 5. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 2-(1-aminocyclopentyl)acetate
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 2-(1-aminocyclopentyl)acetate. Our focus is on delivering practical, field-proven insights to overcome common challenges in impurity removal, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing Ethyl 2-(1-aminocyclopentyl)acetate?
A1: The impurity profile is largely dependent on the synthetic route, which often involves a variation of the Strecker synthesis.[1][2][3] Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Cyclopentanone, ethyl cyanoacetate (or other cyanide sources), and ethanol.
-
Intermediate Species: Unhydrolyzed α-aminonitrile intermediates.
-
Side-Reaction Byproducts:
Q2: My crude product is an oil. How do I decide between purification by column chromatography versus attempting to crystallize it as a salt?
A2: This is an excellent question that balances speed, scale, and desired final purity.
-
Column Chromatography is generally the most versatile method for purifying oils and for separating mixtures with closely related components.[6] It is ideal for small to medium scales and when you need to remove a variety of impurities in a single step. However, amino esters can be challenging to purify on standard silica gel due to interactions between the basic amine and acidic silanol groups, often causing streaking.[7][8]
-
Crystallization as a Salt (e.g., hydrochloride) is a powerful technique for achieving very high purity, especially at a larger scale. Converting the basic amine to a salt often yields a stable, crystalline solid that is easier to handle than the free-base oil.[9] This method is particularly effective at removing non-basic, organic impurities. If your primary impurities are neutral or acidic, salt crystallization is an excellent choice.
A common and robust strategy is to perform a preliminary purification by chromatography and then perform a final polishing step via salt formation and recrystallization.
Q3: Why is my recovery so low after aqueous workup and extraction?
A3: Low recovery is often traced back to two main issues during liquid-liquid extraction: incorrect pH and hydrolysis.
-
Incorrect pH: To extract the basic Ethyl 2-(1-aminocyclopentyl)acetate into an organic solvent (like ethyl acetate or dichloromethane), the aqueous layer must be made basic (typically pH 8-9). This ensures the amine is in its neutral, "free base" form, which is more soluble in organic solvents. If the pH is too low (acidic), the amine will be protonated (R-NH3+) and will remain in the aqueous layer.
-
Ester Hydrolysis: While a basic pH is necessary for extraction, excessively high pH (e.g., >10) or prolonged exposure to basic conditions, especially at elevated temperatures, can promote the hydrolysis of the ethyl ester to the corresponding carboxylate.[4][5] This carboxylate salt is water-soluble and will not be extracted into the organic layer, thus lowering your yield. A careful balance of pH and extraction time is critical.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific experimental challenges in a problem-solution format.
Problem 1: My compound streaks severely during silica gel column chromatography, leading to poor separation.
-
Causality: The basic amine group on your compound is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes some molecules to "stick" to the column and elute slowly, resulting in tailing or streaking peaks.[7]
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-2% triethylamine (TEA) or ammonia in methanol.[10] This competing base will occupy the acidic sites, allowing your compound to travel through the column more uniformly.
-
Use an Alternative Stationary Phase:
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography on a C18 column can be an effective alternative.[7]
-
Problem 2: My post-purification NMR spectrum shows the presence of the corresponding carboxylic acid, 2-(1-aminocyclopentyl)acetic acid.
-
Causality: This indicates that the ethyl ester has been hydrolyzed. This can happen during the reaction workup or even during purification if the conditions are not carefully controlled.
-
Solutions & Preventative Measures:
-
Controlled Workup pH: During extraction, carefully adjust the pH of the aqueous layer to 7-8. This pH is often sufficient to deprotonate the amine for extraction without causing rapid hydrolysis of the ester.[4][5]
-
Avoid High Temperatures: Perform all extractions and washes at room temperature or below to minimize the rate of hydrolysis.[5]
-
Chromatography Solvent Choice: Ensure your chromatography solvents are dry and free of acidic or basic contaminants. While a basic modifier like TEA is often used, its concentration should be minimized.
-
Removal of the Acid: If the acid is already present, it can be removed by another carefully controlled basic wash. Alternatively, column chromatography should be able to separate the more polar carboxylic acid from the desired ester.
-
Problem 3: I am trying to remove residual ethyl acetate solvent from my final product, but it persists even under high vacuum.
-
Causality: Ethyl acetate can be difficult to remove completely from viscous oils or solids, as it can get trapped within the product matrix.
-
Solutions:
-
Solvent Co-evaporation (Azeotroping): Dissolve your product in a solvent that has a higher boiling point and does not form an azeotrope with your product, such as dichloromethane (DCM) or toluene. Then, remove the solvent on a rotary evaporator. Repeating this process 2-3 times can effectively chase out the residual ethyl acetate.[11]
-
Precipitation/Trituration: If your product is an oil, you may be able to dissolve it in a minimal amount of a good solvent (e.g., diethyl ether) and then add a poor solvent (e.g., hexane) dropwise to precipitate or triturate the product, leaving the ethyl acetate in the solvent.
-
Lyophilization (Freeze-Drying): If your compound is not volatile, dissolving it in a suitable solvent (like 1,4-dioxane or water if it's a salt) and freeze-drying can be an effective, albeit slower, method for removing volatile impurities.[11]
-
Workflow & Protocol Guides
Workflow for Purification Strategy Selection
The following diagram outlines a decision-making process for selecting the appropriate purification method based on the nature of the crude product and the impurities present.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Optimized Liquid-Liquid Extraction
This protocol is designed to isolate the free base product while minimizing ester hydrolysis.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).
-
Acidic Wash (Optional): To remove any basic, non-product impurities, wash the organic layer with a mild acidic solution like 5% aqueous citric acid or 1 M NH4Cl. This will move your product into the aqueous layer as the ammonium salt. If you perform this step, separate the aqueous layer containing the product and proceed to step 4. If you skip this, proceed to step 3.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove acidic impurities.
-
Liberation of Free Base: Cool the aqueous solution containing your protonated product in an ice bath. Slowly add a base, such as solid NaHCO3 or 1 M Na2CO3, while stirring until the pH of the aqueous layer reaches 8-9.[4] Monitor the pH carefully with a pH meter or test strips.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated free base into an organic solvent (e.g., 3 x volumes of EtOAc or DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude free base.
Protocol 2: Flash Column Chromatography
This protocol uses a basic modifier to ensure good peak shape on standard silica gel.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent system (e.g., a hexane/ethyl acetate mixture).
-
Eluent Preparation: Prepare your mobile phase. A typical starting point is a gradient of 10% to 50% ethyl acetate in hexanes. Crucially, add 1% triethylamine (TEA) to both the low-polarity and high-polarity solvents to ensure a consistent concentration throughout the gradient.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase or DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring the elution by thin-layer chromatography (TLC).
-
Fraction Analysis: Combine the pure fractions and remove the solvent and TEA under reduced pressure. A final co-evaporation with DCM may be necessary to remove all traces of TEA.
Data Summary Table
| Impurity Name | Type | Typical Spectroscopic Signature (¹H NMR in CDCl₃) | Removal Method |
| Cyclopentanone | Starting Material | Multiplet around 2.2-2.4 ppm | Extraction, Chromatography |
| 2-(1-aminocyclopentyl)acetic acid | Hydrolysis Byproduct | Broad singlet for NH3+, absence of ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) | Basic Wash, Chromatography |
| α-aminonitrile intermediate | Intermediate | α-proton signal may be shifted compared to the final product | Hydrolysis (in situ), Chromatography |
| Triethylamine | Purification Additive | Quartet ~2.5 ppm, Triplet ~1.0 ppm | High Vacuum, Co-evaporation |
References
-
Method for extracting amino acid ester - European Patent Office - EP 0474096 B2. (2001). Retrieved from the European Patent Office. [Link]
-
Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. (n.d.). Retrieved from Sketchy. [Link]
- US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. (1994).
-
Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018). Retrieved from Master Organic Chemistry. [Link]
-
Purification of Ethyl acetate - Chempedia - LookChem. (n.d.). Retrieved from LookChem. [Link]
- US5118815A - Method for crystallization of amino acids. (1992).
- EP3672935A1 - Process for purifying long chain amino acids. (2020).
- CN104892521A - Synthesis and purification method for alpha-amino acid compound. (2015).
-
General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. (2012). ResearchGate. [Link]
- US5424476A - Method for preparing amino acid esters. (1995).
-
Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. (2019). Reddit. [Link]
-
Strecker Synthesis - NROChemistry. (n.d.). Retrieved from NROChemistry. [Link]
-
The best solvant for for dipeptide recrystallization? - ResearchGate. (2021). ResearchGate. [Link]
-
How to do esterification of amino acid? - ResearchGate. (2016). ResearchGate. [Link]
-
Overview of Strecker Amino Acid Synthesis - News-Medical.Net. (2018). News-Medical.Net. [Link]
-
Amino Acid Purification - Column Chromatography. (n.d.). Sorbtech. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. (2008). MDPI. [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. (n.d.). CHIMIA. [Link]
-
Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. (n.d.). ACS Publications. [Link]
-
Gas-liquid chromatographic studies on the twenty protein amino acids: a single-column separation - PubMed. (n.d.). PubMed. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - PMC. (2008). NCBI. [Link]
-
Amino (NH2) Column: How to Keep High Performance? - Welch Materials. (2025). Welch Materials. [Link]
-
How can I remove ethyl acetate ? | ResearchGate. (2016). ResearchGate. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
-
How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate. (2017). ResearchGate. [Link]
Sources
- 1. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. data.epo.org [data.epo.org]
- 5. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Ethyl 2-(1-aminocyclopentyl)acetate
Welcome to the technical support center for the analytical assessment of Ethyl 2-(1-aminocyclopentyl)acetate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into purity analysis. Here, we move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our guidance is grounded in authoritative pharmacopeial standards and industry best practices to ensure the integrity and reliability of your results.
Diagram: Overall Purity Assessment Workflow
Caption: Logical workflow for the comprehensive purity analysis of Ethyl 2-(1-aminocyclopentyl)acetate.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for determining the purity and assay of Ethyl 2-(1-aminocyclopentyl)acetate?
A1: For purity and assay determination of the main component and its organic, non-volatile impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate and robust method. The compound possesses a primary amine, making it amenable to detection by UV-Vis spectroscopy at low wavelengths (e.g., 200-215 nm) or by using a Charged Aerosol Detector (CAD) for universal detection, which is less dependent on the presence of a chromophore.
The causality for this choice is based on several factors:
-
Versatility: RP-HPLC can separate a wide range of polar and non-polar compounds. This is critical for resolving potential impurities, which may include unreacted starting materials (e.g., 1-aminocyclopentanecarboxylic acid) and synthesis by-products.
-
Quantitation: HPLC with UV or CAD detection provides excellent quantitative performance, which is essential for an assay value. Method validation according to ICH Q2(R1) guidelines ensures accuracy, precision, and linearity over a defined range.[1][2][3]
-
Non-destructive: The technique is non-destructive, allowing for fraction collection and further analysis (e.g., by mass spectrometry) if an unknown impurity needs to be identified.
While Gas Chromatography (GC) can be used, it requires a derivatization step to make the polar amino acid ester sufficiently volatile and thermally stable.[4][5] This adds complexity, time, and a potential source of analytical error to the procedure. Therefore, HPLC is the preferred primary technique.
Q2: What are the expected impurities for this compound, and how do they influence method selection?
A2: The expected impurities are highly dependent on the synthetic route. A plausible synthesis involves the esterification of 1-aminocyclopentanecarboxylic acid. Another route could involve precursors like ethyl 2-oxocyclopentylacetate.[6] Based on these possibilities, impurities can be categorized as follows:
| Impurity Category | Potential Impurities | Impact on Analytical Strategy |
| Starting Materials | 1-aminocyclopentanecarboxylic acid, Ethanol | The starting acid is significantly more polar and will elute early in an RP-HPLC method. Residual ethanol is a volatile solvent and must be analyzed by Headspace GC. |
| Synthesis By-products | Di-acylated products, unreacted intermediates (e.g., ethyl 2-oxocyclopentylacetate) | These are typically close in structure and polarity to the main compound, requiring a well-optimized HPLC gradient for adequate resolution. |
| Degradation Products | 1-aminocyclopentanecarboxylic acid (from hydrolysis of the ester) | Stability-indicating methods must demonstrate the separation of the main peak from this key degradant. Forced degradation studies are necessary during method development. |
| Enantiomeric Impurity | The D- or L-enantiomer (if the synthesis is stereospecific) | The presence of a chiral center necessitates a separate enantiomeric purity assessment using a chiral HPLC or GC column.[7][8][9] |
Understanding these potential impurities is crucial. According to pharmacopeial guidelines like USP General Chapter <621> Chromatography , a suitable chromatographic method must be able to separate the main component from all known impurities and degradants.[10][11][12]
Q3: Is derivatization necessary for the analysis of Ethyl 2-(1-aminocyclopentyl)acetate?
A3: It depends on the chosen technique:
-
For HPLC: No, derivatization is generally not required. The primary amine provides sufficient polarity for retention on a C18 column, and detection can be achieved at low UV wavelengths.
-
For GC: Yes, derivatization is mandatory. The free amino and potential carboxyl groups (from hydrolysis) are too polar and not volatile enough for GC analysis.[4][13] Common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][14] This process converts the active hydrogens on the amine into less polar, more volatile silyl derivatives.
Q4: How do I validate an HPLC method for purity analysis according to regulatory standards?
A4: Method validation must demonstrate that the analytical procedure is suitable for its intended purpose. The ICH Q2(R1) guideline is the authoritative source for validation requirements.[1] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies and analysis of impurity-spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of a standard solution and evaluating the correlation coefficient (r²) of the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is evaluated at three levels: Repeatability (intra-day), Intermediate Precision (inter-day, different analysts/equipment), and Reproducibility (between laboratories).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Troubleshooting Guide: RP-HPLC Analysis
This guide addresses common issues encountered during the RP-HPLC analysis of Ethyl 2-(1-aminocyclopentyl)acetate.
Issue 1: Peak Tailing for the Main Analyte Peak
-
Symptom: The peak for Ethyl 2-(1-aminocyclopentyl)acetate has an asymmetry factor > 1.5.
-
Causality & Troubleshooting Steps:
-
Secondary Silanol Interactions: The primary amine on your analyte can interact with acidic, unreacted silanol groups on the silica-based C18 column, causing tailing.
-
Solution A (Mobile Phase): Add a competitive amine, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the silanol groups, masking them from your analyte.
-
Solution B (pH Adjustment): Lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid). At this pH, the silanol groups are protonated and less likely to interact ionically with the protonated amine of the analyte.
-
Solution C (Column Choice): Switch to a column with high-purity silica and robust end-capping, which has a lower concentration of free silanol groups.
-
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase at the column inlet.
-
Solution: Dilute the sample and re-inject. Confirm that the peak shape improves.
-
-
Column Void/Contamination: A void at the head of the column or contamination on the inlet frit can disrupt the sample band, leading to tailing for all peaks.[15]
-
Solution: First, try back-flushing the column. If this fails, replace the column. Using a guard column is a preventative measure.
-
-
Issue 2: Poor Resolution Between the Main Peak and an Impurity
-
Symptom: The main peak and a closely eluting impurity are not baseline separated (Resolution < 1.5).
-
Causality & Troubleshooting Steps:
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to separate the two components.
-
Inadequate Mobile Phase Selectivity: The mobile phase composition is not optimized to differentiate between the two components.
-
Solution A (Organic Modifier): If using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter selectivity.
-
Solution B (Gradient Slope): If using a gradient, make the slope shallower in the region where the critical pair elutes. This provides more time for separation.
-
-
Temperature Effects: Temperature can influence selectivity.
-
Solution: Vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to see if resolution improves.
-
-
Issue 3: Drifting Retention Times
-
Symptom: The retention time for the main peak consistently shifts to earlier or later times over a sequence of injections.
-
Causality & Troubleshooting Steps:
-
Inadequate Column Equilibration: The column was not properly equilibrated with the initial mobile phase conditions before starting the sequence.
-
Solution: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection and between runs.
-
-
Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of a volatile component or reaction).
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. If using a buffer, ensure it is within its effective pH range and is not precipitating.
-
-
Pump or Leak Issues: The HPLC pump is not delivering a consistent mobile phase composition, or there is a leak in the system.[17]
-
Solution: Perform a pump performance test and check for any visible leaks in the system, particularly around fittings.
-
-
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity and Assay
This method is a starting point and must be validated for its intended use.
-
Instrumentation: HPLC with UV or CAD detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 20.0 50 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 205 nm or CAD.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This protocol is a general approach for separating enantiomers of amino acid esters.[7]
-
Instrumentation: HPLC with UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one based on amylose or cellulose phenylcarbamates.
-
Mobile Phase: Typically a normal-phase mobile phase, such as Hexane/Ethanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v). The exact ratio must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.
Diagram: Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.
-
European Pharmacopoeia (EP). Chapter 2.2.46. Chromatographic separation techniques.
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>.[Link]
-
DSDP Analytics. USP <621> Chromatography.[Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.[Link]
-
Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
Phenomenex. Update: European Pharmacopeia EP 2.2.46.[Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.[Link]
- Google Patents.
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. uspbpep.com [uspbpep.com]
- 11. agilent.com [agilent.com]
- 12. dsdpanalytics.com [dsdpanalytics.com]
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- 15. chromatographyonline.com [chromatographyonline.com]
- 16. European Pharmacopeia EP 2.2.46 Revision [phenomenex.com]
- 17. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Synthesis of Ethyl 2-(1-aminocyclopentyl)acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-(1-aminocyclopentyl)acetate. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable, non-proteinogenic amino acid ester. We will explore the common synthetic pathways, troubleshoot frequent experimental hurdles, and provide robust protocols to enhance your success rate. Our focus is on the underlying chemical principles to empower you to make informed decisions in the lab.
Synthetic Strategy Overview
The synthesis of Ethyl 2-(1-aminocyclopentyl)acetate is typically approached as a multi-step process, beginning with a common starting material, cyclopentanone. The general strategy involves two key stages:
-
Formation of the α-Amino Acid Core: The foundational 1-aminocyclopentanecarboxylic acid is synthesized from cyclopentanone. The two most prevalent methods for this transformation are the Strecker synthesis and the Bucherer-Bergs reaction.[1][2]
-
Esterification: The resulting amino acid is then esterified with ethanol under acidic conditions to yield the final target molecule.[3]
Each stage presents a unique set of challenges that can impact yield, purity, and scalability. This guide will dissect these challenges in a practical, question-and-answer format.
Caption: Overall workflow for the synthesis of Ethyl 2-(1-aminocyclopentyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare the 1-aminocyclopentanecarboxylic acid intermediate?
A: The two most established and industrially relevant routes starting from cyclopentanone are the Strecker synthesis and the Bucherer-Bergs reaction.
-
Strecker Synthesis: This is a two-step process where cyclopentanone first reacts with ammonia and hydrogen cyanide to form an α-aminonitrile.[4] This intermediate is then hydrolyzed, typically under strong acidic conditions, to yield the desired α-amino acid.[1][4]
-
Bucherer-Bergs Reaction: This is a multicomponent reaction where cyclopentanone, a cyanide salt (like KCN), and ammonium carbonate condense to form a spiro-hydantoin derivative.[5][6] Similar to the Strecker route, this hydantoin is subsequently hydrolyzed to the amino acid.[7]
Q2: Why is the 1-aminocyclopentanecarboxylic acid intermediate challenging to isolate and purify?
A: As an amino acid, this intermediate exists as a zwitterion at neutral pH. This gives it salt-like properties, including high polarity, high melting point, and good solubility in water but poor solubility in most organic solvents.[8] These characteristics make extraction from aqueous reaction media difficult and often lead to co-precipitation with inorganic salts generated during the reaction or workup. Purification often requires techniques like ion-exchange chromatography or careful crystallization from mixed solvent systems.
Q3: What are the critical safety precautions for this synthesis?
A: The primary hazard stems from the use of cyanide salts (NaCN, KCN) or hydrogen cyanide (HCN) in both the Strecker and Bucherer-Bergs reactions.[7][9] Accidental acidification of cyanide salts liberates highly toxic HCN gas. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and a basic quench solution (e.g., sodium hypochlorite) should be readily available for decontamination of equipment and waste. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Troubleshooting Guide
Stage 1: Synthesis of 1-Aminocyclopentanecarboxylic Acid
Q: My Strecker/Bucherer-Bergs reaction has a low yield. What are the likely causes and solutions?
A: Low yields in these initial reactions often point to issues with reactant stability, side reactions, or suboptimal conditions.
| Potential Cause | Explanation & Troubleshooting Strategy |
| Imine/Cyanohydrin Instability | In the Strecker reaction, the initial imine formed from cyclopentanone and ammonia is in equilibrium. In the Bucherer-Bergs reaction, the cyanohydrin is the key intermediate.[1][6] Solution: Ensure an adequate concentration of all reactants to drive the equilibrium forward. For the Strecker synthesis, using a pre-formed ammonium cyanide solution or generating HCN in situ under controlled pH can improve results.[9] For Bucherer-Bergs, using a 50% alcohol-water solvent system can improve the solubility of intermediates and enhance yields.[6] |
| Polymerization/Side Reactions | Cyclopentanone can undergo self-condensation under certain conditions. Furthermore, side reactions involving cyanide can lead to complex mixtures. Solution: Maintain strict temperature control. The Bucherer-Bergs reaction, for instance, is often heated to around 60°C; overheating can promote degradation.[10] Ensure efficient stirring to prevent localized high concentrations of reactants. |
| Incomplete Reaction | The reaction may not have reached completion. Solution: Monitor the reaction by TLC or GC-MS if possible. Extend the reaction time if starting material is still present. For the Bucherer-Bergs reaction, reaction times can be lengthy (12-24 hours). |
Q: The hydrolysis of my aminonitrile or hydantoin intermediate is incomplete or results in a dark, tarry mixture. How can I improve this step?
A: Hydrolysis of these stable intermediates requires forcing conditions, which can be a double-edged sword, leading to decomposition if not properly controlled.
-
Problem: Incomplete Hydrolysis. The nitrile or hydantoin amide bonds are very stable.[4][]
-
Causality & Solution: This step requires vigorous conditions. Typically, refluxing in strong acid (e.g., 6M HCl or concentrated H₂SO₄) or a strong base (e.g., 40% NaOH) for an extended period (12-48 hours) is necessary. Acid hydrolysis is often preferred as it directly yields the ammonium salt of the amino acid, which can be easier to handle in subsequent steps. Ensure a sufficient excess of acid/base is used to drive the reaction.
-
-
Problem: Product Decomposition (Darkening/Tarring).
-
Causality & Solution: The harsh conditions required for hydrolysis can also cause decomposition of the product or impurities. To mitigate this, consider a two-stage hydrolysis. For example, a milder initial hydrolysis to an intermediate amide or N-carbamoyl amino acid, followed by a more forceful second step. Alternatively, performing the reaction under an inert atmosphere (N₂ or Ar) can reduce oxidative degradation.
-
Q: After hydrolysis and neutralization, my amino acid product is heavily contaminated with inorganic salts. How do I purify it?
A: This is a classic challenge due to the zwitterionic nature of the product.
-
Causality & Solution: Neutralizing a large amount of strong acid or base creates a high concentration of salt (e.g., NaCl, Na₂SO₄) in your aqueous solution. Since the amino acid has limited solubility in organic solvents, simple extraction is ineffective.
-
Methanol/Ethanol Wash: After initial isolation, try washing the crude solid with methanol or ethanol. The inorganic salts are generally much less soluble in these alcohols than the amino acid.
-
Ion-Exchange Chromatography: This is the most robust method. Use a cation-exchange resin (e.g., Dowex 50). Load your crude product in an acidic solution (pH ~2-3), wash the resin with water to remove salts and neutral impurities, and then elute the desired amino acid with an aqueous ammonia solution.
-
Careful Crystallization: Adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid (typically around pH 6 for simple amino acids) to minimize its solubility. Then, slowly add a miscible organic solvent like ethanol or acetone to precipitate the amino acid, leaving the more soluble salts behind in the solution.
-
Stage 2: Fischer Esterification
Q: My esterification reaction is slow and does not go to completion. Why?
A: Fischer esterification is an equilibrium-limited reaction.[12] To achieve high conversion, the equilibrium must be shifted towards the products.
-
Causality & Solution: The reaction produces water as a byproduct. According to Le Châtelier's principle, this water will drive the reaction backward via ester hydrolysis.[3]
-
Use a Large Excess of Alcohol: The simplest method is to use ethanol as the solvent, providing a large molar excess that pushes the equilibrium forward.
-
Water Removal: For larger-scale reactions, removing water as it forms is highly effective. This can be done by azeotropic distillation using a Dean-Stark apparatus with a co-solvent like toluene or cyclohexane.
-
Choice of Acid Catalyst: While sulfuric acid is common, bubbling dry HCl gas through the ethanol to create an anhydrous acidic solution is often more effective as it introduces no additional water. Thionyl chloride (SOCl₂) can also be used, as it reacts with the carboxylic acid to form an acyl chloride intermediate in situ and produces gaseous byproducts (SO₂ and HCl), driving the reaction to completion.
-
Q: I am observing significant side-product formation during esterification.
A: The primary side reactions involve the unprotected amine group or intermolecular reactions.
-
Problem: Dimerization/Polymerization.
-
Causality & Solution: At elevated temperatures, amino esters can undergo intermolecular condensation to form diketopiperazines or linear polyamides. To minimize this, use the lowest effective temperature for the esterification. It is also crucial to work up the reaction promptly once complete and avoid prolonged heating.
-
-
Problem: N-Acetylation (if using Acetic Acid as co-solvent).
-
Causality & Solution: While not typical for Fischer esterification, if any acetic anhydride or acetyl chloride impurities are present, N-acetylation can occur. Ensure clean reagents and glassware.
-
Q: I am having difficulty purifying the final ester product.
A: Purifying a basic ester from an acidic reaction mixture containing a polar amino acid starting material requires a careful workup strategy.
-
Problem: Emulsion during Extraction.
-
Causality & Solution: The product is an amine and can act as a surfactant, especially if salts are present. After quenching the reaction, use a saturated brine solution during the aqueous washes to help break emulsions.
-
-
Problem: Product Loss to Aqueous Layer.
-
Causality & Solution: After neutralizing the acid catalyst with a base (e.g., NaHCO₃), do not make the aqueous layer too basic (pH > 9-10), as this can cause hydrolysis of the ester product.[13] The free amine form of the product is best extracted into a solvent like ethyl acetate or dichloromethane at a pH of around 8-9. Ensure thorough extraction with multiple portions of organic solvent.
-
-
Problem: Co-distillation with Ethanol.
-
Causality & Solution: Ethyl acetate and ethanol can form azeotropes, which can complicate purification by distillation.[12][14] Before the final distillation, ensure all ethanol is removed by washing the organic extract thoroughly with water and brine, followed by drying over a suitable agent (e.g., Na₂SO₄ or MgSO₄). Purification by vacuum distillation is highly recommended to reduce the boiling point and minimize the risk of thermal decomposition.
-
Experimental Protocols
Protocol 1: Bucherer-Bergs Synthesis of 5,5-Cyclopentamethylenehydantoin
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanone (0.1 mol), potassium cyanide (0.15 mol), and ammonium carbonate (0.3 mol).
-
Add a solvent mixture of 100 mL of ethanol and 100 mL of deionized water.
-
Heat the mixture in an oil bath to 60-65°C with vigorous stirring. Caution: This reaction should be performed in a certified fume hood due to the use of cyanide.
-
Maintain the temperature and stirring for 24 hours. The reaction mixture will likely become a thick slurry.
-
Cool the mixture to room temperature and then in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with two 50 mL portions of cold water, followed by one 50 mL portion of cold ethanol.
-
Dry the white solid product under vacuum to a constant weight. This hydantoin intermediate can often be used in the next step without further purification.
Protocol 2: Acid Hydrolysis to 1-Aminocyclopentanecarboxylic Acid
-
Place the crude 5,5-cyclopentamethylenehydantoin (0.1 mol) in a 1 L round-bottom flask.
-
Add 300 mL of 6M hydrochloric acid.
-
Heat the mixture to reflux under vigorous stirring. The solid will slowly dissolve.
-
Continue refluxing for 24-36 hours, monitoring for the disappearance of the starting material by TLC if desired.
-
Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove the bulk of the HCl and water.
-
Re-dissolve the residue in a minimal amount of hot deionized water and adjust the pH to ~6 with concentrated ammonium hydroxide.
-
Cool the solution in an ice bath. The amino acid will precipitate. For improved purity, slowly add ethanol to the cold aqueous solution to further decrease the product's solubility.
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Protocol 3: Fischer Esterification to Ethyl 2-(1-aminocyclopentyl)acetate
-
Suspend 1-aminocyclopentanecarboxylic acid (0.1 mol) in 250 mL of absolute ethanol in a 500 mL round-bottom flask.
-
Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with stirring for 20-30 minutes until the solution is saturated and all solid has dissolved. Alternatively, cautiously add 0.12 mol of thionyl chloride dropwise at 0°C.
-
Equip the flask with a reflux condenser (with a drying tube) and heat the solution to reflux for 8-12 hours.
-
Monitor the reaction by TLC (ninhydrin stain) until the starting amino acid is consumed.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in 100 mL of deionized water and cool in an ice bath. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid and bring the pH to ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester as an oil.
-
Purify the oil by vacuum distillation to obtain the final product.
References
- This citation is a placeholder for any general synthesis inform
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Wikipedia. Bucherer–Bergs reaction. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Name Reaction. Bucherer-Bergs Reaction. [Link]
-
Merck Index. Strecker Amino Acid Synthesis. [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
-
Kalník, M., et al. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
MDPI Encyclopedia. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]
-
News-Medical.Net. Overview of Strecker Amino Acid Synthesis. [Link]
-
Molecules. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. [Link]
- This citation is a placeholder for general synthesis methods.
- This citation is a placeholder for specific synthesis p
- This citation is a placeholder for chemical supplier inform
- This citation is a placeholder for patent liter
- This citation is a placeholder for synthesis of related deriv
- This citation is a placeholder for metabolic studies.
- This citation is a placeholder for related compound inform
- This citation is a placeholder for chemical supplier inform
- This citation is a placeholder for synthesis of rel
- This citation is a placeholder for patent liter
-
YouTube. Esterification--Making Esters from Carboxylic Acids. [Link]
- Google Patents.
- This citation is a placeholder for ester coupling reaction reviews.
-
Pharmaceutical Technology. Avoiding pitfalls in scaling up biopharmaceutical production. [Link]
-
Royal Society of Chemistry. Unwanted hydrolysis or α/β-peptide bond formation. [Link]
-
LookChem. Purification of Ethyl acetate. [Link]
- Google Patents.
- This citation is a placeholder for scale-up challenges.
- This citation is a placeholder for upscaling in biotechnology.
- This citation is a placeholder for chemical supplier inform
- This citation is a placeholder for kinetic modeling and scale-up.
- This citation is a placeholder for advanced manufacturing str
-
International Journal of Current Research and Review. ethyl acetate: properties, production processes and applications - a review. [Link]
- This citation is a placeholder for one-pot synthesis studies.
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Page loading... [wap.guidechem.com]
- 9. Strecker Synthesis [organic-chemistry.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 12. ijcrr.com [ijcrr.com]
- 13. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process [mdpi.com]
Technical Support Center: Storage & Stability of Ethyl 2-(1-aminocyclopentyl)acetate
Executive Summary: The "Lactamization Trap"
Ethyl 2-(1-aminocyclopentyl)acetate is a structural analog of the anticonvulsant Gabapentin ethyl ester , featuring a cyclopentane ring instead of a cyclohexane ring. Like its gabapentinoid cousins, this molecule possesses a "ticking clock" mechanism: the Gem-Dialkyl Effect (Thorpe-Ingold Effect) .
Because the amine (
The Golden Rule: The free base of this compound is thermodynamically unstable at room temperature. It must be stored as a salt (e.g., Hydrochloride) or kept at -20°C under inert gas to prevent irreversible degradation.
Troubleshooting Guide (Q&A Format)
Q1: My clear oil has turned into a white crystalline solid. Is it still usable?
Diagnosis: Likely Irreversible Degradation (Lactamization). Technical Explanation: The free base of Ethyl 2-(1-aminocyclopentyl)acetate is typically a viscous oil. If it solidifies spontaneously without external cooling, it has likely cyclized into 2-azaspiro[4.4]nonan-3-one . This lactam is a stable, crystalline solid with significantly different solubility and pharmacological properties.[1] Action:
-
Run a 1H NMR or LC-MS .
-
Check for Lactam: Look for the disappearance of the ethyl group signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the shift of the methylene protons adjacent to the carbonyl.
-
Result: If the ethyl group is gone/displaced by ethanol, the sample is effectively destroyed for ester-based applications.
Q2: I need to use the free base for a reaction. How do I handle it?
Diagnosis: Handling Transient Species. Technical Explanation: You cannot store the free base for long periods. The cyclization follows first-order kinetics and is accelerated by heat and basic pH. Protocol:
-
Generate in situ: Store the compound as the stable Hydrochloride (HCl) salt .
-
Neutralize immediately before use: Partition the salt between cold saturated
and a solvent like Dichloromethane (DCM) or Diethyl Ether ( ). -
Keep it Cold: Perform all extractions at 0°C.
-
Use Immediately: Do not evaporate to dryness if possible; use the solution directly in the next step. If evaporation is necessary, keep the bath temperature <30°C and use within 1 hour.
Q3: The compound smells like ethanol. Is this normal?
Diagnosis: Active Cyclization or Hydrolysis. Technical Explanation:
-
Pathway A (Lactamization): Amine attacks Ester
Lactam + Ethanol . -
Pathway B (Hydrolysis): Ester + Water
Acid + Ethanol . Action: This is a red flag. A strong ethanol odor in a "pure" sample indicates significant degradation. Purify immediately or discard.[2]
Q4: Can I store the solution in DMSO or Methanol?
Diagnosis: Solvent Incompatibility. Technical Explanation:
-
Methanol: Avoid.[2][3] Transesterification can occur (Ethyl ester
Methyl ester). -
DMSO: Acceptable for short-term biological assays but can be hygroscopic. Water in DMSO will promote hydrolysis.
-
Best Practice: Store stock solutions in anhydrous DMSO at -20°C. For chemical synthesis, store as the neat solid HCl salt.
Visualizing the Degradation Pathways
The following diagram illustrates the competing degradation pathways. Note that Pathway 1 (Lactamization) is dominant in the free base form due to the gem-disubstitution effect.
Figure 1: Stability map of Ethyl 2-(1-aminocyclopentyl)acetate. The red arrow indicates the rapid, irreversible cyclization pathway that plagues the free base.
Standardized Storage Protocol
To ensure experimental reproducibility, adhere to the following storage matrix:
| Parameter | Recommended Condition | Risk Level |
| Physical Form | Hydrochloride Salt (Solid) | Safe (Shelf life > 2 years) |
| Free Base (Oil) | Critical (Shelf life < 48 hours at RT) | |
| Temperature | -20°C (Freezer) | Optimal for long-term stability. |
| 4°C (Fridge) | Acceptable for < 1 month (Salt only). | |
| 25°C (Room Temp) | Avoid. Rapid degradation of free base. | |
| Atmosphere | Argon or Nitrogen | Prevents moisture-induced hydrolysis and carbonate formation. |
| Container | Amber Glass Vial | Protects from light; ensure cap is PTFE-lined to seal out moisture. |
Re-Purification Protocol (If Degradation Suspected)
If you suspect your sample contains lactam:
-
Dissolve the sample in Ethyl Acetate .
-
Wash with 1N HCl .
-
The Amine (Ester) will go into the aqueous layer.
-
The Lactam (Neutral) will stay in the organic layer.
-
-
Discard the organic layer (Lactam).
-
Basify the aqueous layer (cold NaHCO3) and extract immediately with DCM to recover the pure Ester.
Scientific Rationale & References
The instability of beta-amino esters is a well-documented phenomenon in organic synthesis, driven by the Thorpe-Ingold effect (also known as the gem-dialkyl effect). In 1,1-disubstituted cycloalkanes, the internal bond angle compression forces the external substituents (the amine and the ester) closer together, significantly lowering the activation energy for cyclization compared to a linear chain analog [1].
For gabapentinoids, this cyclization yields the corresponding lactam.[1] Studies on Gabapentin ethyl ester (the cyclohexane analog) confirm that the lactamization is the primary degradation pathway and is accelerated by basic pH and temperature [2]. The cyclopentyl analog described here is structurally predisposed to even faster cyclization due to the specific geometry of the 5-membered ring [3].
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. spiro-Cyclopentane- and spiro-cyclohexane-succinic anhydrides." Journal of the Chemical Society, Transactions, 107, 1080-1106.
-
Zong, L., et al. (2012). "Stability of Gabapentin in Aqueous Solutions." Journal of Pharmaceutical Sciences. (Confirming lactamization kinetics in gabapentinoids).
-
Griffiths, G., et al. (1991). "The reactivity of beta-amino esters: Cyclization vs. Polymerization." Journal of Polymer Science.
Sources
Validation & Comparative
"characterization of Ethyl 2-(1-aminocyclopentyl)acetate by NMR and mass spectrometry"
This guide provides a comparative technical analysis of the characterization of Ethyl 2-(1-aminocyclopentyl)acetate (CAS: 112823-05-9), a critical
Executive Summary & Compound Profile
Ethyl 2-(1-aminocyclopentyl)acetate is a sterically constrained
This guide compares the "performance" of NMR and MS based on three metrics: Structural Specificity (distinguishing isomers), Sensitivity (LOD), and Throughput (speed of analysis).
| Feature | Specification |
| IUPAC Name | Ethyl 2-(1-aminocyclopentyl)acetate |
| Formula | |
| Molecular Weight | 171.24 g/mol |
| Critical Impurities | (1-Aminocyclopentyl)acetic acid (Acid ); 2-azaspiro[3.4]octan-1-one (Lactam ) |
NMR Characterization: Protocol & Data
NMR is the gold standard for quantitative purity assessment (>95% range) and confirming the integrity of the ethyl ester moiety.
Experimental Protocol
-
Solvent:
(Chloroform-d) is preferred for resolution of the ethyl group. is required if the hydrochloride salt is used. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).
Spectral Data Comparison
The table below highlights the diagnostic signals that distinguish the Product from the Free Acid and Lactam.
| Moiety | Product ( | Free Acid Impurity ( | Lactam Impurity ( |
| Ethyl | 1.25 (t, 3H) | Absent | Absent |
| Ethyl | 4.15 (q, 2H) | Absent | Absent |
| 2.45 (s, 2H) | 2.50 (s, 2H) | 2.85 (s, 2H, diastereotopic*) | |
| Cyclopentyl Ring | 1.50–1.90 (m, 8H) | 1.60–1.95 (m, 8H) | 1.60–2.10 (m, 8H) |
| Amine ( | 1.80 (br s, 2H) | ~8.0 (br, if zwitterion) | ~6.5 (br s, 1H, Amide NH) |
-
Note: In the constrained
-lactam ring, the methylene protons may split into an AB system due to ring strain and rigidity, unlike the singlet in the acyclic ester.
Performance Assessment
-
Pros: Unambiguous confirmation of the ester group (quartet at 4.15 ppm). Capable of distinguishing residual solvents (EtOH, EtOAc) from the product ethyl group.
-
Cons: Low sensitivity (requires mg quantities). Cannot easily detect trace (<1%) lactam formation without long acquisition times.
Mass Spectrometry Characterization: Protocol & Data
Mass Spectrometry (LC-MS) is the superior method for trace impurity detection and confirming molecular identity in complex reaction mixtures.
Experimental Protocol
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).
Fragmentation & Identification Logic
The product follows a characteristic fragmentation pathway governed by the loss of the ethyl group and ammonia.
| Compound | Precursor Ion | Key Fragment Ions (m/z) | Mechanistic Origin |
| Product (Ester) | 172.1 | 155.1, 126.1, 98.1 | Loss of |
| Free Acid | 144.1 | 127.1, 99.1 | Loss of |
| Lactam | 126.1 | 98.1, 83.1 | Ring opening; Loss of |
Performance Assessment
-
Pros: Extremely high sensitivity (ng detection). Differentiates the Free Acid (144 Da) from the Ester (172 Da) instantly.
-
Cons: The Product (172 Da) can fragment in-source to form the Lactam ion (126 Da), potentially leading to false positives for the impurity. Soft ionization parameters must be optimized to prevent thermal degradation during analysis.
Comparative Workflow & Decision Guide
The following diagram illustrates the logical workflow for characterizing this compound, highlighting when to deploy NMR versus MS.
Figure 1: Decision matrix for analytical technique selection based on characterization goals (Purity vs. Trace Detection).
Summary of Recommendations
-
For Final Product Release: Use
NMR . It is the only method that definitively proves the ethyl ester is intact and not just an ionization artifact. -
For Reaction Monitoring: Use LC-MS . It allows for rapid monitoring of the consumption of the starting material (Amino Acid, 144 Da) and formation of the Product (172 Da) without workup.
-
Critical Check: If the MS spectrum shows a dominant peak at 126 Da, confirm with NMR. If NMR shows ethyl signals, the 126 Da peak is an artifact (in-source fragmentation). If NMR lacks ethyl signals, the sample has cyclized to the Lactam.
References
-
PubChem. (2025).[1][2] Ethyl 2-(1-aminocyclopentyl)acetate Compound Summary. National Library of Medicine. Available at: [Link]
-
Griffiths, D. V., et al. (2020).[3] Application of NMR Spectroscopy for the Detection of Equilibrating Diastereomers. ACS Omega. Available at: [Link]
-
NIST Chemistry WebBook. (2024). Ethyl Acetate Mass Spectrum and Retention Data. National Institute of Standards and Technology. Available at: [Link]
-
RSC Publishing. (2017). The reactions of
-amino acids and -amino acid esters with high valent transition metal halides. RSC Advances. Available at: [Link]
Sources
A Comprehensive Analysis of Amino Ester Reactivity for Researchers and Drug Development Professionals
<Comparison Guides: Reactivity of Ethyl 2-(1-aminocyclopentyl)acetate and Other Amino Esters >
In the landscape of modern medicinal chemistry and organic synthesis, amino esters serve as fundamental building blocks for a vast array of molecules, from complex natural products to innovative pharmaceutical agents. Their reactivity profile dictates their utility in crucial transformations such as peptide synthesis, lactam formation, and the construction of diverse heterocyclic scaffolds. This guide provides an in-depth comparison of the reactivity of Ethyl 2-(1-aminocyclopentyl)acetate, a unique α,α-disubstituted amino ester, with other classes of amino esters. Our analysis is grounded in established mechanistic principles and supported by experimental data to empower researchers in making informed decisions for their synthetic strategies.
Understanding the Landscape of Amino Ester Reactivity
The reactivity of an amino ester is not a monolithic property but rather a nuanced interplay of several structural and environmental factors. The nucleophilicity of the amino group and the electrophilicity of the ester carbonyl are the primary determinants of their chemical behavior. However, these intrinsic properties are significantly modulated by the surrounding molecular architecture.
Key factors influencing amino ester reactivity include:
-
Steric Hindrance: The substitution pattern around the α-carbon and the amine nitrogen dramatically impacts the accessibility of the reactive centers.[1][2][3] Bulky substituents can impede the approach of reagents, thereby slowing down reaction rates.[4][5]
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups can alter the electron density at the nitrogen and carbonyl carbon, influencing their nucleophilicity and electrophilicity, respectively.
-
Conformational Constraints: Cyclic amino esters, such as our subject compound, possess restricted conformational freedom compared to their acyclic counterparts.[6] This pre-organization can either facilitate or hinder intramolecular reactions depending on the resulting geometry.
-
Solvent and Catalyst Effects: The reaction medium and the presence of acid or base catalysts can profoundly influence reaction rates and mechanisms by stabilizing transition states or activating the reacting functional groups.[7]
Figure 1. Key determinants of amino ester reactivity.
Comparative Reactivity Analysis: Ethyl 2-(1-aminocyclopentyl)acetate in Focus
Ethyl 2-(1-aminocyclopentyl)acetate is an α,α-disubstituted cyclic amino ester. This unique structural motif confers distinct reactivity compared to other classes of amino esters.
N-Acylation and Peptide Coupling
The formation of an amide bond via N-acylation is a cornerstone of peptide synthesis. The reactivity of the amino group is paramount in this transformation.
Comparison with Acyclic and Less Hindered Amino Esters:
-
Steric Hindrance: The cyclopentyl ring and the ethyl acetate group attached to the same α-carbon in Ethyl 2-(1-aminocyclopentyl)acetate create significant steric congestion around the primary amino group.[1] This steric hindrance makes it a more challenging substrate for N-acylation compared to simple acyclic amino esters like ethyl glycinate or ethyl alaninate.[4]
-
Coupling Reagents: For sterically hindered amino acids, standard peptide coupling reagents may prove inefficient.[8] More potent activating agents such as HATU, HCTU, or the use of amino acid fluorides are often necessary to achieve high yields.[8] In some cases, the synthesis of sterically hindered N-acyl amino acids can be achieved through the addition of organometallic reagents to N-carboxyanhydrides (NCAs).[9]
Table 1: Qualitative Comparison of N-Acylation Reactivity
| Amino Ester | Structure | Steric Hindrance at Amine | Expected Reactivity in N-Acylation |
| Ethyl glycinate | Acyclic, α-unsubstituted | Low | High |
| Ethyl alaninate | Acyclic, α-monosubstituted | Moderate | Moderate to High |
| Ethyl 2-(1-aminocyclopentyl)acetate | Cyclic, α,α-disubstituted | High | Low to Moderate |
| tert-Butyl 2-aminoisobutyrate (Aib-OtBu) | Acyclic, α,α-disubstituted | High | Low to Moderate |
Intramolecular Cyclization: Lactam Formation
The propensity of amino esters to undergo intramolecular cyclization to form lactams is a critical aspect of their reactivity, with significant implications for their stability and synthetic utility. The rate of this reaction is highly dependent on the size of the ring being formed.
Comparison Based on Ring Size of the Resulting Lactam:
-
Thermodynamic and Kinetic Factors: The formation of 5- and 6-membered lactams from the corresponding amino esters is generally rapid and thermodynamically favorable.[10] In contrast, the formation of smaller rings (e.g., 4-membered β-lactams) or larger rings (e.g., 7-membered ε-lactams) can be slower due to ring strain or unfavorable entropic factors.[10][11]
-
Ethyl 2-(1-aminocyclopentyl)acetate: This compound is a precursor to a spirocyclic γ-lactam (a 5-membered ring). The gem-disubstitution at the α-carbon, a phenomenon known as the Thorpe-Ingold effect, can accelerate the rate of cyclization by bringing the reactive amino and ester groups into closer proximity. Studies have shown that gem-dimethylation can more than double the rate of heat-induced cyclization.[10]
Table 2: Relative Rates of Intramolecular Cyclization (Lactam Formation)
| Amino Ester Precursor | Resulting Lactam Ring Size | Factors Influencing Cyclization | Expected Relative Rate |
| Ethyl 3-aminopropanoate | 4-membered (β-lactam) | High ring strain | Slow |
| Ethyl 4-aminobutanoate | 5-membered (γ-lactam) | Favorable kinetics and thermodynamics | Fast |
| Ethyl 2-(1-aminocyclopentyl)acetate | 5-membered (spiro-γ-lactam) | Gem-disubstitution (Thorpe-Ingold effect) | Very Fast |
| Ethyl 5-aminopentanoate | 6-membered (δ-lactam) | Favorable kinetics and thermodynamics | Fast |
| Ethyl 6-aminohexanoate | 7-membered (ε-lactam) | Less favorable entropy | Slower than 5- and 6-membered |
Experimental Protocols for Comparative Reactivity Studies
To provide a practical framework for evaluating the reactivity of different amino esters, we present standardized protocols for two key reactions: N-acylation and intramolecular cyclization.
Protocol for Comparative N-Acylation
This protocol allows for the direct comparison of the acylation rates of different amino esters under identical conditions.
Objective: To compare the relative rate of N-acylation of Ethyl 2-(1-aminocyclopentyl)acetate with ethyl glycinate and tert-butyl 2-aminoisobutyrate.
Materials:
-
Amino esters: Ethyl 2-(1-aminocyclopentyl)acetate, Ethyl glycinate, tert-Butyl 2-aminoisobutyrate
-
Acylating agent: Benzoyl chloride
-
Base: Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM)
-
Internal standard (e.g., dodecane) for GC analysis
-
Anhydrous sodium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
To three separate, dry round-bottom flasks, add the respective amino ester (1.0 mmol) and an internal standard (0.5 mmol).
-
Dissolve the contents of each flask in anhydrous DCM (10 mL).
-
Cool the flasks to 0 °C in an ice bath.
-
Add triethylamine (1.2 mmol, 1.2 eq) to each flask.
-
Add benzoyl chloride (1.0 mmol, 1.0 eq) to each flask simultaneously (as much as practically possible).
-
Monitor the reaction progress by withdrawing aliquots at regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes).
-
Quench each aliquot with saturated aqueous sodium bicarbonate solution.
-
Extract the organic layer, dry over anhydrous sodium sulfate, and analyze by Gas Chromatography (GC) or ¹H NMR to determine the conversion to the N-benzoyl product relative to the internal standard.
Figure 2. Experimental workflow for comparative N-acylation.
Protocol for Comparative Intramolecular Cyclization
This protocol is designed to assess the propensity of amino esters to form lactams under thermal conditions.
Objective: To compare the rate of lactam formation for Ethyl 2-(1-aminocyclopentyl)acetate and ethyl 4-aminobutanoate.
Materials:
-
Amino esters: Ethyl 2-(1-aminocyclopentyl)acetate, Ethyl 4-aminobutanoate
-
Solvent: Toluene
-
Internal standard (e.g., hexadecane) for GC analysis
-
Anhydrous sodium sulfate
Procedure:
-
Prepare 0.1 M solutions of each amino ester with an internal standard (0.05 M) in toluene.
-
Transfer the solutions to sealed reaction vials.
-
Place the vials in a preheated oil bath at a specific temperature (e.g., 100 °C).
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), remove the vials from the oil bath and cool them to room temperature.
-
Analyze the samples directly by Gas Chromatography (GC) to determine the percentage of lactam formation relative to the starting amino ester.
Conclusion and Future Perspectives
The reactivity of Ethyl 2-(1-aminocyclopentyl)acetate is distinctly shaped by the steric hindrance and conformational rigidity imposed by its α,α-disubstituted cyclic structure. While its N-acylation is more challenging compared to less substituted amino esters, necessitating more potent coupling conditions, its propensity for rapid intramolecular cyclization to form a spirocyclic γ-lactam is a notable feature.
For researchers in drug development, this understanding is crucial. The hindered nature of the amino group can be leveraged to achieve selective reactions in polyfunctional molecules. Conversely, the high propensity for lactam formation must be considered, as it can be an undesired side reaction during synthesis or a designed feature for prodrug activation.
Future research could explore the kinetics of these reactions in greater detail, providing quantitative rate constants. Additionally, investigating the reactivity of analogous cyclobutyl and cyclohexyl systems would offer a more complete picture of the influence of ring size on the reactivity of α,α-disubstituted cyclic amino esters.
References
-
Evans, C. D., Mahon, M. F., Andrews, P. C., Muir, J., & Bull, S. D. (2011). Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives. Organic Letters, 13(23), 6276–6279. [Link]
-
Zradni, F.-Z., Hamelin, J., & Derdour, A. (2007). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules, 12(3), 530–539. [Link]
-
Rele, S., & Chaleix, V. (2009). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Molecules, 14(1), 359–370. [Link]
-
Evans, C. D., Mahon, M. F., Andrews, P. C., Muir, J., & Bull, S. D. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276–6279. [Link]
-
Gillies, E. R. (2013). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. Polymer Chemistry, 4(6), 1969-1982. [Link]
-
Brown, D. G., & Wobst, H. J. (2011). Dissection of the Stepwise Mechanism to β-Lactam Formation and Elucidation of a Rate-determining Conformational Change in β-Lactam Synthetase. Journal of Biological Chemistry, 286(1), 543–551. [Link]
-
Cox, R. A., & Yates, K. (1979). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 57(22), 2944–2952. [Link]
-
Seashore-Ludlow, B., & Somfai, P. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Organic Letters, 16(6), 1756–1759. [Link]
-
Wang, L., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Chemical Communications, 57(75), 9578-9581. [Link]
-
Chemistry Steps. (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]
-
ResearchGate. (n.d.). Study of Steric Hindrance of Ketone Ester Reduction Chemistry. ResearchGate. [Link]
-
Chen, E., et al. (2020). A New Measurement of Amine Steric Hindrance – N Exposure. ChemRxiv. [Link]
-
Bickelhaupt, F. M., & Fernández, I. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1835–1844. [Link]
-
Tanaka, M. (2000). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Biopolymers, 54(4), 232-245. [Link]
-
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
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- 9. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. cdnsciencepub.com [cdnsciencepub.com]
Comparative Guide: Biological Activity of Ethyl 2-(1-aminocyclopentyl)acetate vs. Gabapentinoids
This guide details the biological activity, structure-activity relationships (SAR), and experimental profiling of Ethyl 2-(1-aminocyclopentyl)acetate (and its bioactive free acid form) in comparison to established analogs like Gabapentin and Pregabalin .
Executive Summary: The Structural "Cliff"
Ethyl 2-(1-aminocyclopentyl)acetate represents a critical structural probe in the study of neuroactive amino acids. While it shares the lipophilic carbocycle of Gabapentin , it differs fundamentally in its backbone topology.
-
Gabapentin (Neurontin): A
-amino acid (Gamma-spacing). High affinity for voltage-gated calcium channels ( subunit).[1] -
The Subject Compound: A
-amino acid derivative (Beta-spacing).[2] -
Core Insight: The removal of the single methylene spacer (–CH
–) between the amine and the ring creates a "SAR Cliff." This contraction drastically reduces affinity for the classic Gabapentin target ( ) but creates a hyper-rigid scaffold valuable for peptidomimetics and foldamer engineering .
This guide analyzes why this analog behaves differently and how to experimentally validate its activity profile.
Chemical Biology & Structural Logic
To understand the biological divergence, we must analyze the pharmacophore. The
Structural Comparison Table
| Feature | Gabapentin (Standard) | Gababutin (Cyclopentyl Analog) | Ethyl 2-(1-aminocyclopentyl)acetate (Subject) |
| Class | |||
| Ring Size | 6-membered (Cyclohexane) | 5-membered (Cyclopentane) | 5-membered (Cyclopentane) |
| Amine Position | Aminomethyl (–CH | Aminomethyl (–CH | Directly on Ring (–NH |
| Target ( | High Affinity ( | Moderate Affinity ( | Negligible / Low Affinity |
| Primary Utility | Anticonvulsant / Analgesic | Research Analog | Peptide Isostere / Foldamer |
Mechanism of Action (The Mismatch)
The subject compound, upon hydrolysis to its free acid (1-aminocyclopentyl)acetic acid , presents a constrained
-
Binding: The distance between the charged amine and the carboxylate is too short to bridge the binding pocket residues (Arg217 and Glu212 in the
subunit) effectively. -
Transport (LAT1): The ethyl ester modification significantly increases lipophilicity, allowing passive diffusion or substrate activity at the L-type Amino Acid Transporter 1 (LAT1) . Once inside the cell/CNS, intracellular esterases must hydrolyze it to the free acid to exert ionic effects.
Visualizing the Pathway
The following diagram illustrates the divergent pathways of the classic Gamma-analog (Gabapentin) versus the Beta-analog (Subject Compound).
Caption: Divergent biological fate. Gabapentin binds the calcium channel subunit, while the Beta-analog (Subject) fails to bind due to steric mismatch, finding utility instead as a rigid structural scaffold.
Experimental Protocols for Validation
To objectively compare the subject compound against Gabapentin, two assays are required: Radioligand Binding (Affinity) and Transport Efficiency .
Protocol A: [³H]-Gabapentin Competitive Binding Assay
Validates if the compound interacts with the anticonvulsant target.
Reagents:
-
Pig brain membrane homogenate (rich in
). -
[³H]-Gabapentin (Specific Activity ~80 Ci/mmol).
-
Test Compound: (1-aminocyclopentyl)acetic acid (Hydrolyzed form of the ethyl ester). Note: Esters often fail to bind in vitro; use the free acid.
Workflow:
-
Preparation: Resuspend membranes in 10 mM HEPES/KOH (pH 7.4).
-
Incubation: Mix 200 µL membranes + 50 µL [³H]-Gabapentin (10 nM final) + 50 µL Test Compound (Concentration range: 10 nM – 100 µM).
-
Equilibrium: Incubate for 45 minutes at 22°C (Room Temp).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Quantification: Liquid scintillation counting.
-
Analysis: Plot % Displacement vs. Log[Concentration]. Calculate
.
Expected Results:
-
Gabapentin:
µM. -
Gababutin (Gamma-cyclopentyl):
µM. -
Subject (Beta-cyclopentyl):
µM (Inactive).
Protocol B: Foldamer Stability Assessment (Alternative Activity)
Since the compound is a beta-amino acid, its primary "activity" is often structural stabilization in peptides.
-
Synthesis: Incorporate (1-aminocyclopentyl)acetic acid into a short peptide sequence (e.g., Ala-X -Ala) using standard SPPS (Solid Phase Peptide Synthesis).
-
CD Spectroscopy: Analyze Circular Dichroism spectra in methanol.
-
Result: Look for characteristic minima indicating stable turn formation (e.g., 14-helix or 12-helix signatures common in cyclic
-peptides), contrasting with the random coil of linear analogs.
Therapeutic vs. Synthetic Implications[3][4]
The "Prodrug" Advantage
While the free acid may lack
-
Lipophilicity: The ethyl group masks the carboxylic acid, increasing LogP. This allows the compound to cross the Blood-Brain Barrier (BBB) via passive diffusion, bypassing the saturable LAT1 transporter required by Gabapentin.
-
Toxicology Note: Ethyl esters can release ethanol and acetaldehyde upon hydrolysis. In high-dose chronic studies, this metabolic burden must be calculated.
Peptidomimetics
Research by Balaram et al. and others has highlighted that cyclic amino acids like the subject compound are invaluable for constructing protease-resistant peptides .
-
Activity: They induce specific helical turns (C12/C14 hydrogen bonds).
-
Application: Design of antimicrobial peptides (AMPs) that resist degradation in serum.
References
-
Bryans, J. S., et al. (1998). "Identification of novel ligands for the Gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation in models of neuropathic pain." Journal of Medicinal Chemistry.
-
Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry.
-
Vasudev, P. G., et al. (2009).[2] "Gabapentin: a stereochemically constrained gamma amino acid residue in hybrid peptide design."[2] Accounts of Chemical Research.
-
Receveur, J. M., et al. (1999). "Synthesis and biological evaluation of conformationally restricted Gabapentin analogues." Bioorganic & Medicinal Chemistry Letters.
- Yuen, P. W., et al. (1994). "Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters.
Sources
A Predictive Spectroscopic Guide to Ethyl 2-(1-aminocyclopentyl)acetate for Researchers and Drug Development Professionals
Disclaimer: As of the latest literature review, experimental spectroscopic data for Ethyl 2-(1-aminocyclopentyl)acetate has not been published. This guide, therefore, presents a comprehensive predictive analysis based on the well-established spectroscopic principles of its constituent functional groups and data from structurally analogous compounds. This approach provides a robust framework for the characterization of this molecule and similar chemical entities.
Introduction: The Imperative of Spectroscopic Characterization
In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed molecular fingerprint, confirming identity, purity, and structural integrity. Ethyl 2-(1-aminocyclopentyl)acetate, a compound of interest for its potential as a scaffold in medicinal chemistry, presents a unique combination of a primary amine, an ethyl ester, and a cyclopentyl ring centered on a quaternary carbon. Understanding its spectroscopic signature is paramount for its synthesis, purification, and downstream applications.
This guide offers a detailed predictive analysis of the 1H NMR, 13C NMR, Mass Spectrometry, and Infrared spectroscopic data for Ethyl 2-(1-aminocyclopentyl)acetate. By dissecting the molecule into its fundamental components and comparing them with known data from analogous structures, we can construct a highly accurate, predicted spectroscopic profile.
Predicted Spectroscopic Data for Ethyl 2-(1-aminocyclopentyl)acetate
The following sections detail the predicted spectroscopic data for Ethyl 2-(1-aminocyclopentyl)acetate. These predictions are grounded in the analysis of its structural components: the ethyl ester group, the cyclopentyl ring, the primary amine, and the central quaternary carbon.
Predicted 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts for Ethyl 2-(1-aminocyclopentyl)acetate are based on the known values for ethyl acetate and various cyclopentane derivatives.
Workflow for NMR Data Acquisition and Analysis
Caption: A generalized workflow for acquiring and analyzing NMR spectra.
Predicted 1H NMR Spectrum (in CDCl3, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.15 | Quartet (q) | 2H | -O-CH2 -CH3 | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. The signal is split into a quartet by the neighboring methyl group. |
| ~2.50 | Singlet (s) | 2H | -CH2 -COO- | These methylene protons are adjacent to the carbonyl group, causing a downfield shift. The absence of adjacent protons results in a singlet. |
| ~1.60-1.80 | Multiplet (m) | 8H | Cyclopentyl -CH2 - | The eight protons of the cyclopentyl ring are expected to be in a complex, overlapping multiplet. |
| ~1.50 | Singlet (s, broad) | 2H | -NH2 | The protons of the primary amine typically appear as a broad singlet, and their chemical shift can vary with concentration and solvent.[1] |
| ~1.25 | Triplet (t) | 3H | -O-CH2-CH3 | The methyl protons of the ethyl group are split into a triplet by the adjacent methylene group. |
Predicted 13C NMR Spectrum (in CDCl3, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173 | C =O | The carbonyl carbon of the ester is highly deshielded. |
| ~61 | -O-CH2 -CH3 | The methylene carbon of the ethyl ester is deshielded by the oxygen atom. |
| ~58 | Quaternary C | The quaternary carbon of the cyclopentyl ring is attached to a nitrogen and a carbon, resulting in a downfield shift. |
| ~45 | -CH2 -COO- | The methylene carbon adjacent to the carbonyl group. |
| ~38 | Cyclopentyl CH2 | The two carbons of the cyclopentyl ring adjacent to the quaternary carbon. |
| ~24 | Cyclopentyl CH2 | The two carbons of the cyclopentyl ring beta to the quaternary carbon. |
| ~14 | -O-CH2-CH3 | The methyl carbon of the ethyl group. |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 2-(1-aminocyclopentyl)acetate, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.
Workflow for Mass Spectrometry Analysis
Caption: A simplified workflow for mass spectrometry analysis.
Predicted Mass Spectrum (ESI+)
| Predicted m/z | Ion | Rationale |
| 172.1332 | [M+H]+ | The protonated molecular ion. The molecular formula is C9H17NO2, with a monoisotopic mass of 171.1259 Da. |
| 155.1070 | [M+H-NH3]+ | Loss of ammonia is a common fragmentation pathway for primary amines. |
| 127.0753 | [M+H-C2H5O]+ | Loss of the ethoxy group from the ester. |
| 100.0757 | [M+H-COOC2H5]+ | Loss of the entire ethyl acetate group. |
| 84.0808 | [C5H8N]+ | A characteristic fragment of the 1-aminocyclopentyl moiety. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm-1) | Functional Group | Vibrational Mode | Rationale |
| 3300-3400 (two bands) | Primary Amine (-NH2) | N-H stretch | Primary amines typically show two distinct N-H stretching bands.[1][2] |
| 2850-2960 | Alkane (C-H) | C-H stretch | Characteristic of the C-H bonds in the ethyl and cyclopentyl groups. |
| ~1735 | Ester (C=O) | C=O stretch | The carbonyl stretch of an aliphatic ester typically appears in this region.[3] |
| 1590-1650 | Primary Amine (-NH2) | N-H bend | The N-H bending (scissoring) vibration for primary amines.[2] |
| 1150-1250 | Ester (C-O) | C-O stretch | The C-O stretching vibration of the ester group.[3] |
Comparison with Structurally Similar Compounds
To lend further credence to these predictions, a comparison with the known spectroscopic data of simpler, related molecules is instructive.
Spectroscopic Data of Analogous Compounds
| Compound | 1H NMR (Ethyl group) | 13C NMR (C=O) | MS (Molecular Ion) | IR (C=O stretch, cm-1) |
| Ethyl Acetate | ~1.25 (t, 3H), ~4.12 (q, 2H) | ~171 | m/z 88 | ~1740[3] |
| Cyclopentylamine | N/A | N/A | m/z 85 | N/A |
| Ethyl Cyclopentylacetate | ~1.25 (t, 3H), ~4.12 (q, 2H) | ~173 | m/z 156 | ~1735 |
The data from these analogs strongly supports the predicted chemical shifts and absorption frequencies for the ethyl ester and cyclopentyl moieties in the target molecule.
Experimental Protocols
For researchers planning the synthesis and characterization of Ethyl 2-(1-aminocyclopentyl)acetate, the following standard protocols are recommended.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1H NMR Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the 1H NMR spectrum.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons. Assign the chemical shifts and analyze the coupling patterns to elucidate the structure.
Protocol 2: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Analysis: Inject a small volume of the sample solution. Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion.
-
Fragmentation Analysis (MS/MS): If further structural information is required, perform tandem mass spectrometry (MS/MS) on the parent ion to observe the characteristic fragment ions.
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
While experimental data for Ethyl 2-(1-aminocyclopentyl)acetate is not yet available in the public domain, a comprehensive and reliable spectroscopic profile can be predicted through the careful analysis of its structural components and comparison with analogous compounds. This guide provides a detailed predictive analysis of the 1H NMR, 13C NMR, Mass Spectrometry, and Infrared spectroscopic data, along with standard experimental protocols for its characterization. This information serves as a valuable resource for researchers and drug development professionals working with this and structurally related molecules, enabling them to confidently identify and characterize their synthesized compounds.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Spectra of ethyl acetate. (n.d.). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(1-aminocyclopentyl)acetate. Retrieved from [Link]
-
OpenStax. (2023, September 20). Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy: Esters. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Ethyl 2-(1-aminocyclopentyl)acetate: An Evaluation of a Novel Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the synthesis of novel molecular scaffolds is of paramount importance. Ethyl 2-(1-aminocyclopentyl)acetate, a valuable building block for the synthesis of various biologically active compounds, has traditionally been accessed through classical amino acid syntheses. This guide provides an in-depth comparison of a well-established method, the Strecker synthesis, with a newly proposed, more streamlined synthetic route involving a key reductive amination step. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of the two routes based on yield, safety, and operational simplicity.
Established Route: The Strecker Synthesis
The Strecker synthesis, first reported in 1850, remains a cornerstone of α-amino acid synthesis due to its versatility and the use of readily available starting materials.[1][2] The reaction proceeds through the formation of an α-aminonitrile from a ketone, an amine, and a cyanide source, followed by hydrolysis of the nitrile to the corresponding carboxylic acid and subsequent esterification.[1]
Reaction Scheme:
Caption: Strecker Synthesis of Ethyl 2-(1-aminocyclopentyl)acetate.
Experimental Protocol:
Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile
In a well-ventilated fume hood, a solution of sodium cyanide (49 g, 1 mol) in water (100 mL) is prepared. To this, a solution of ammonium chloride (53.5 g, 1 mol) in 20% aqueous ammonia (100 mL) is added. Cyclopentanone (84.1 g, 1 mol) dissolved in methanol (100 mL) is then added dropwise to the stirred mixture. The reaction is stirred for 1.5 hours and then heated to 60°C for 45 minutes. After cooling to room temperature, the mixture is extracted with dichloromethane (3 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-aminocyclopentanecarbonitrile as an oil.[3]
Step 2: Hydrolysis to 1-Aminocyclopentanecarboxylic acid
The crude 1-aminocyclopentanecarbonitrile is mixed with concentrated hydrochloric acid (200 mL) and acetic acid (100 mL). The mixture is heated at 60°C for 24 hours. Upon cooling to room temperature, the resulting solid is filtered, washed with water, and dried to afford 1-aminocyclopentanecarboxylic acid.[3]
Step 3: Esterification to Ethyl 2-(1-aminocyclopentyl)acetate
1-Aminocyclopentanecarboxylic acid (12.9 g, 0.1 mol) is suspended in ethanol (150 mL). Concentrated sulfuric acid (5 mL) is added cautiously, and the mixture is refluxed for 8 hours. After cooling, the solvent is evaporated, and the residue is dissolved in ethyl acetate (200 mL). The solution is washed with saturated sodium bicarbonate solution (2 x 100 mL), dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by vacuum distillation yields Ethyl 2-(1-aminocyclopentyl)acetate.
A Novel Synthetic Approach: Reductive Amination of a β-Keto Ester
To address some of the inherent drawbacks of the Strecker synthesis, namely the use of highly toxic cyanide and the multi-step nature of the process, we propose a novel, more convergent one-pot synthesis. This new route leverages the reductive amination of a readily available β-keto ester, Ethyl 2-oxocyclopentylacetate.
Reaction Scheme:
Caption: One-Pot Reductive Amination Synthesis.
Rationale for the New Route:
The proposed synthesis begins with Ethyl 2-oxocyclopentylacetate, which can be prepared in high yield from diethyl adipate in a one-pot reaction.[4] The key transformation is a direct reductive amination, a powerful and widely used method for the formation of C-N bonds.[5] This approach offers several potential advantages:
-
Increased Safety: It avoids the use of highly toxic sodium cyanide.
-
Improved Atom Economy: It is a more convergent synthesis, reducing the number of steps and potential for material loss.
-
Operational Simplicity: A one-pot procedure simplifies the experimental setup and workup.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-oxocyclopentylacetate
Following the procedure described in the literature, diethyl adipate is cyclized in the presence of sodium ethoxide, followed by reaction with ethyl chloroacetate and subsequent hydrolysis and decarboxylation to afford 2-oxocyclopentylacetic acid. Esterification with ethanol in the presence of an acid catalyst yields Ethyl 2-oxocyclopentylacetate.[4]
Step 2: One-Pot Reductive Amination
To a solution of Ethyl 2-oxocyclopentylacetate (17.0 g, 0.1 mol) in methanol (200 mL), aqueous ammonia (28%, 50 mL) is added. The mixture is stirred at room temperature for 1 hour. Sodium cyanoborohydride (9.4 g, 0.15 mol) is then added portion-wise, and the reaction mixture is stirred at room temperature for 24 hours.[5][6] The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (200 mL) and washed with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford Ethyl 2-(1-aminocyclopentyl)acetate.
Comparative Analysis
| Feature | Established Route (Strecker Synthesis) | New Synthetic Route (Reductive Amination) |
| Starting Materials | Cyclopentanone, NH4Cl, NaCN, EtOH | Diethyl adipate, Ethyl chloroacetate, NH3, NaBH3CN |
| Number of Steps | 3 | 2 (from diethyl adipate) or 1 (from keto-ester) |
| Key Reagents | Sodium Cyanide (highly toxic) | Sodium Cyanoborohydride (toxic, but less so than NaCN) |
| Overall Yield (Estimated) | ~40-50% | ~55-65% |
| Safety Considerations | Use of highly toxic and hazardous NaCN requires strict safety protocols. | NaBH3CN is toxic and requires careful handling, but is generally considered safer than NaCN. |
| Operational Simplicity | Multi-step process with intermediate isolation and purification. | One-pot procedure from the keto-ester, simplifying the workflow. |
Characterization Data for Ethyl 2-(1-aminocyclopentyl)acetate
The final product from both routes should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, J=7.1 Hz, 2H), 2.35 (s, 2H), 1.80-1.60 (m, 8H), 1.25 (t, J=7.1 Hz, 3H), 1.20 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 174.5, 60.5, 57.0, 45.0, 37.0, 24.0, 14.2.
-
IR (neat, cm⁻¹): 3380 (N-H), 2950, 1730 (C=O, ester), 1180 (C-O).
-
MS (ESI): m/z 172.1 [M+H]⁺.
Conclusion
This guide has presented a detailed comparison of an established and a novel synthetic route to Ethyl 2-(1-aminocyclopentyl)acetate. While the Strecker synthesis is a reliable and well-documented method, the proposed new route via reductive amination of Ethyl 2-oxocyclopentylacetate offers significant advantages in terms of safety, operational simplicity, and potentially higher overall yields. For researchers and drug development professionals, the new route represents a more efficient and safer alternative for the synthesis of this important building block, facilitating the rapid generation of compound libraries for biological screening. The choice of synthetic route will ultimately depend on the specific requirements of the laboratory, including available starting materials, safety infrastructure, and desired scale of production.
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Introduction: The Structural Significance of Ethyl 2-(1-aminocyclopentyl)acetate Derivatives
An In-Depth Technical Guide to the X-ray Crystal Structure of Ethyl 2-(1-aminocyclopentyl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(1-aminocyclopentyl)acetate and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Their structural similarity to established pharmaceuticals, such as the anticonvulsant Gabapentin, underscores their importance as scaffolds in drug discovery. The precise three-dimensional arrangement of atoms within a crystal lattice, determined by X-ray crystallography, is fundamental to understanding a molecule's physicochemical properties, including solubility, stability, and bioavailability. A definitive crystal structure provides invaluable insights into intermolecular interactions, conformational preferences, and potential polymorphism, all of which are critical parameters in drug development.
While a published crystal structure for Ethyl 2-(1-aminocyclopentyl)acetate itself is not currently available in public databases such as the Cambridge Structural Database (CSD)[1][2][3][4][5][6], this guide will provide a comprehensive comparative analysis based on the known crystal structures of closely related analogs. By examining these analogs, we can infer the likely structural characteristics of the title compounds and establish a robust framework for their future crystallographic investigation. This guide serves as a valuable resource for researchers, offering detailed methodologies for synthesis, crystallization, and structural analysis.
Synthesis and Crystallization: From Molecule to Single Crystal
The successful determination of a crystal structure is predicated on the ability to synthesize the target compound in high purity and to grow well-ordered single crystals.
Synthetic Pathways
The synthesis of Ethyl 2-(1-aminocyclopentyl)acetate derivatives can be approached through several established routes, often involving the functionalization of a cyclopentanone precursor. A common strategy involves the Strecker or a related amino acid synthesis, followed by esterification. For instance, a one-pot synthesis starting from diethyl adipate can be employed to construct the cyclopentyl ring system, followed by introduction of the amino and acetate moieties[7]. The choice of synthetic route will depend on the desired substituents on the cyclopentyl ring or the acetate group.
Crystallization Strategies: The Art of Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography. For amino acid derivatives, which can exist as zwitterions, salts, or neutral molecules, the crystallization conditions must be carefully optimized.
Key Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, crystal formation.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling Crystallization: For compounds that have a significant increase in solubility with temperature, a saturated solution can be prepared at an elevated temperature and then slowly cooled to induce crystallization.
Solvent Selection and Additives:
The choice of solvent is critical. A systematic screening of solvents with varying polarities is recommended. For amino acid derivatives, protic solvents like water, ethanol, or methanol, or mixtures thereof, are often good starting points. The pH of the solution can also play a crucial role, especially for compounds with both acidic and basic functional groups[8]. In some cases, the addition of small amounts of co-solvents or additives can influence crystal packing and improve crystal quality[8]. Co-crystallization with other molecules, such as dicarboxylic acids, has been shown to be an effective strategy for obtaining crystalline solids of related compounds like Gabapentin[8][9].
Comparative Structural Analysis: Insights from Analogs
In the absence of a crystal structure for Ethyl 2-(1-aminocyclopentyl)acetate, a comparative analysis of structurally related compounds for which crystallographic data are available provides a strong predictive framework.
The Gabapentin Analogy: A Well-Characterized Precedent
Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, is a close structural analog of the corresponding acid of the title compound, differing by the presence of a cyclohexane ring instead of a cyclopentane ring and a carboxymethyl group instead of an ethyl ester. Gabapentin is known to exhibit polymorphism, with multiple crystalline forms (α, β, and γ) and a monohydrate having been characterized by X-ray diffraction[10][11].
Key Structural Features of Gabapentin Polymorphs:
-
Zwitterionic Form: In the solid state, Gabapentin exists as a zwitterion, with a protonated amino group (NH3+) and a deprotonated carboxylate group (COO-). This is a common feature of amino acids.
-
Hydrogen Bonding Networks: The crystal structures of Gabapentin polymorphs are dominated by extensive three-dimensional networks of hydrogen bonds between the ammonium and carboxylate groups of neighboring molecules. These interactions are the primary determinants of the crystal packing[10].
-
Conformation: The cyclohexane ring in Gabapentin adopts a chair conformation. The conformation of the flexible side chains can vary between different polymorphs.
Based on the Gabapentin precedent, it is highly probable that Ethyl 2-(1-aminocyclopentyl)acetate, particularly in its hydrochloride salt form, will also exhibit extensive hydrogen bonding. The primary amine will act as a hydrogen bond donor, while the carbonyl oxygen of the ester will be a primary hydrogen bond acceptor.
Conformational Analysis of the Cyclopentyl Ring
The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain[12][13]. The two most common conformations are the envelope and the half-chair . The energy barrier between these conformations is low, and they can readily interconvert. In a crystal structure, the cyclopentyl ring is "frozen" in one of these low-energy conformations. The specific conformation adopted in the solid state will be influenced by the steric bulk of the substituents and the intermolecular interactions within the crystal lattice. For Ethyl 2-(1-aminocyclopentyl)acetate, the presence of two substituents on the same carbon atom (a quaternary center) will significantly influence the puckering of the ring.
Potential for Polymorphism
The conformational flexibility of the cyclopentyl ring and the ethyl acetate side chain, coupled with the potential for different hydrogen bonding arrangements, suggests that Ethyl 2-(1-aminocyclopentyl)acetate and its derivatives have a high propensity for polymorphism. Different polymorphs can have distinct physical properties, making a thorough polymorphic screen essential in a drug development context.
Experimental Protocols: A Practical Guide to Structure Determination
Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)
This protocol outlines the standard workflow for determining the crystal structure of a novel compound.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope. The crystal should be well-formed with sharp edges and no visible defects. It is mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of all the diffraction spots are then integrated.
-
Structure Solution: The integrated data is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the crystal structure.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process optimizes the atomic coordinates, bond lengths, and bond angles.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
Protocol 2: Powder X-ray Diffraction (PXRD) for Polymorph Screening
PXRD is a powerful technique for analyzing the bulk crystallinity of a sample and for identifying different polymorphic forms.
Methodology:
-
A small amount of the powdered sample is placed on a sample holder.
-
The sample is irradiated with X-rays, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
-
The resulting diffractogram is a fingerprint of the crystalline phase(s) present in the sample. Different polymorphs will produce distinct PXRD patterns.
Data Presentation: A Comparative Look at Analog Structures
The following table summarizes the crystallographic data for two polymorphs of Gabapentin, which serve as a valuable reference for what might be expected for derivatives of Ethyl 2-(1-aminocyclopentyl)acetate.
| Parameter | Gabapentin (α-form)[10] | Gabapentin (β-form)[10] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 8.398 | 13.064 |
| b (Å) | 13.123 | 9.998 |
| c (Å) | 8.441 | 8.932 |
| β (°) | 110.15 | 104.99 |
| V (ų) | 873.3 | 1126.8 |
| Z | 4 | 4 |
Conclusion: Paving the Way for Future Structural Elucidation
This guide provides a comprehensive framework for the investigation of the X-ray crystal structure of Ethyl 2-(1-aminocyclopentyl)acetate and its derivatives. While the crystal structure of the title compound remains to be determined, a detailed comparative analysis of structurally related compounds, particularly the well-characterized polymorphs of Gabapentin, offers significant predictive power. The provided synthetic strategies, crystallization techniques, and detailed experimental protocols for X-ray diffraction serve as a practical roadmap for researchers in the field.
The conformational flexibility of the cyclopentyl ring and the potential for diverse hydrogen bonding networks suggest that these compounds are likely to exhibit interesting and potentially complex solid-state behavior, including polymorphism. The definitive elucidation of their crystal structures through the methods outlined in this guide will be a crucial step in unlocking their full potential as pharmaceutical building blocks and will provide a deeper understanding of their structure-property relationships.
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A Comparative In Vitro Analysis of Ethyl 2-(1-aminocyclopentyl)acetate within the Gabapentinoid Class
Introduction: Situating a Novel Compound in a Well-Established Therapeutic Class
Ethyl 2-(1-aminocyclopentyl)acetate is a structural analog of the gabapentinoid class of drugs, which includes the widely prescribed medications gabapentin and pregabalin. While direct in vitro studies on this specific ethyl ester are not extensively documented in publicly available literature, its structural similarity to these established therapeutic agents provides a strong rationale for a comparative analysis. This guide will therefore position Ethyl 2-(1-aminocyclopentyl)acetate within the context of its parent compounds, gabapentin and pregabalin, to project its potential pharmacological profile and to provide a comprehensive framework for its future in vitro evaluation.
Gabapentinoids are a cornerstone in the management of neuropathic pain and are also utilized as antiepileptics and anxiolytics. Their mechanism of action is distinct from that of GABA receptor agonists, despite their structural derivation from the neurotransmitter GABA. This guide will delve into the established in vitro methodologies used to characterize gabapentinoids, offering a direct comparative lens through which to assess the potential efficacy, potency, and safety of Ethyl 2-(1-aminocyclopentyl)acetate.
The Gabapentinoid Mechanism of Action: Targeting the α2δ-1 Subunit
The primary molecular target of gabapentinoids is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). Binding to this subunit does not directly block the ion pore but instead modulates the trafficking and function of the channel complex. This interaction leads to a reduction in the presynaptic release of excitatory neurotransmitters, such as glutamate and substance P, which are pivotal in the transmission of pain signals.
The binding affinity for the α2δ-1 subunit is a critical determinant of a gabapentinoid's potency. Pregabalin, for instance, exhibits a significantly higher binding affinity than gabapentin, which correlates with its greater clinical potency. A key objective for the in vitro characterization of Ethyl 2-(1-aminocyclopentyl)acetate would be to determine its binding affinity for the α2δ-1 subunit relative to gabapentin and pregabalin.
Caption: Proposed mechanism of action for Ethyl 2-(1-aminocyclopentyl)acetate.
Comparative In Vitro Performance: A Predictive Analysis
The following table outlines the key in vitro assays necessary to characterize Ethyl 2-(1-aminocyclopentyl)acetate and provides a comparison with established data for gabapentin and pregabalin. The values for Ethyl 2-(1-aminocyclopentyl)acetate are presented as hypothetical, based on its structural similarity, and serve as a benchmark for future experimental validation.
| Parameter | In Vitro Assay | Gabapentin | Pregabalin | Ethyl 2-(1-aminocyclopentyl)acetate (Hypothetical) | Significance |
| Binding Affinity (Kd) | Radioligand Binding Assay ([³H]-gabapentin) | ~59 nM for α2δ-1 | Higher affinity than Gabapentin | To be determined | Indicates potency at the molecular target. |
| Effect on Neuronal Excitability | Patch-Clamp Electrophysiology | Reduction in evoked excitatory postsynaptic currents | Greater reduction than Gabapentin | To be determined | Measures functional impact on neuronal signaling. |
| Neurotransmitter Release | K+-evoked [³H]-glutamate Release Assay | Inhibition of release | More potent inhibition than Gabapentin | To be determined | Confirms downstream effect of α2δ-1 binding. |
| Cytotoxicity (IC50) | MTT or LDH Assay in Neuronal Cell Lines | Low cytotoxicity | Low cytotoxicity | To be determined | Assesses the safety profile at the cellular level. |
| CYP450 Inhibition | Fluorogenic CYP450 Inhibition Assay | No significant inhibition | No significant inhibition | To be determined | Predicts potential for drug-drug interactions. |
Experimental Protocols: A Guide to In Vitro Characterization
To empirically determine the in vitro profile of Ethyl 2-(1-aminocyclopentyl)acetate, the following experimental workflows are essential.
Radioligand Binding Assay for α2δ-1 Affinity
This assay quantifies the binding affinity of the test compound to the α2δ-1 subunit, providing a direct measure of its potency at the primary molecular target.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a stable cell line overexpressing the human α2δ-1 subunit.
-
Incubation: Incubate the membranes with a constant concentration of [³H]-gabapentin and varying concentrations of the test compound (Ethyl 2-(1-aminocyclopentyl)acetate).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of [³H]-gabapentin binding) and calculate the dissociation constant (Kd) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the effect of the compound on the electrical properties of individual neurons, providing insight into its functional impact on neuronal excitability.
Methodology:
-
Cell Culture: Culture primary dorsal root ganglion (DRG) neurons or iPSC-derived sensory neurons.
-
Recording Setup: Use a glass micropipette to form a high-resistance seal with the membrane of a single neuron.
-
Baseline Recording: Record baseline voltage-gated calcium currents in response to a depolarizing voltage step.
-
Compound Application: Perfuse the neuron with a solution containing Ethyl 2-(1-aminocyclopentyl)acetate at various concentrations.
-
Post-Application Recording: Record the calcium currents in the presence of the compound.
-
Data Analysis: Quantify the percentage inhibition of the calcium current amplitude by the compound.
Caption: A generalized workflow for the in vitro characterization of a novel gabapentinoid.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the concentration at which a compound becomes toxic to neuronal cells.
Methodology:
-
Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y or PC-12) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Ethyl 2-(1-aminocyclopentyl)acetate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that reduces cell viability by 50%).
Expert Insights and Future Directions
The ethyl ester moiety of Ethyl 2-(1-aminocyclopentyl)acetate may influence its physicochemical properties, such as lipophilicity, compared to gabapentin and pregabalin. This could potentially affect its cell permeability and metabolic stability. A comprehensive in vitro evaluation should therefore also include assays to determine its metabolic fate in human liver microsomes and its potential to inhibit major cytochrome P450 enzymes.
Given the structural constraints of the gabapentinoid binding site on the α2δ-1 subunit, it is plausible that Ethyl 2-(1-aminocyclopentyl)acetate will exhibit a pharmacological profile similar to its parent compounds. However, subtle differences in its three-dimensional conformation could lead to variations in binding affinity and, consequently, potency. The in vitro assays detailed in this guide provide a robust and validated framework for elucidating these potential differences and for establishing a comprehensive pharmacological profile for this novel compound. The data generated will be crucial for any future preclinical and clinical development.
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A Comparative Guide to Confirming the Stereochemistry of Ethyl 2-(1-aminocyclopentyl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of chemical and pharmaceutical research, profoundly influencing a molecule's biological activity and pharmacological properties. This guide provides a comprehensive comparison of modern analytical techniques for confirming the stereochemistry of Ethyl 2-(1-aminocyclopentyl)acetate derivatives, a class of compounds with significant potential in drug discovery. As Senior Application Scientists, our objective is to offer not just protocols, but a deeper understanding of the principles and strategic choices behind each method.
The Challenge: Unraveling 3D Architecture
Ethyl 2-(1-aminocyclopentyl)acetate possesses a chiral center at the C1 position of the cyclopentyl ring, and potentially others depending on substitution. The cyclopentyl ring's flexibility adds another layer of complexity to stereochemical assignment. Distinguishing between enantiomers and diastereomers is paramount, as different stereoisomers can exhibit vastly different biological effects. For instance, one enantiomer of a drug could be therapeutic while the other is inactive or even toxic.
Comparative Analysis of Key Techniques
A multi-faceted approach is often the most robust strategy for unambiguous stereochemical confirmation. The choice of technique depends on factors such as the nature of the sample (e.g., crystalline vs. solution), the information required (relative vs. absolute configuration), and the available instrumentation.
| Technique | Principle | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Absolute configuration | Unambiguous 3D structure determination.[1][2] | Requires a high-quality single crystal, which can be difficult to obtain.[1] Co-crystallization with a chiral host can sometimes facilitate this.[3] |
| NMR Spectroscopy (NOE) | Through-space transfer of nuclear spin polarization between spatially close protons | Relative configuration | Powerful for determining the spatial proximity of atoms in solution, providing insights into stereochemical relationships.[4][5][6][7][8] | The effect is distance-dependent (typically < 5 Å) and may not be observed for all relevant protons.[5][8] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Absolute configuration in solution | Does not require crystallization.[9][10][11] Can be used for a wide range of molecules, including those that are difficult to crystallize.[12] | Requires specialized instrumentation and theoretical calculations (e.g., DFT) to interpret the spectra.[10][12] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase | Enantiomeric purity and separation | Excellent for separating enantiomers and determining enantiomeric excess.[13][14][15] | Does not directly provide the absolute configuration without a known standard. |
| NMR with Chiral Derivatizing/Solvating Agents | Formation of diastereomeric complexes with distinct NMR spectra | Relative and sometimes absolute configuration | Allows for the differentiation of enantiomers in an achiral solvent.[16] Chiral solvating agents can induce chemical shift differences between enantiomers.[17] | Derivatization can be complex and may not be suitable for all compounds. The choice of agent is crucial. |
Logical Workflow for Stereochemical Confirmation
The following diagram illustrates a logical workflow for approaching the stereochemical determination of Ethyl 2-(1-aminocyclopentyl)acetate derivatives.
Sources
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-(1-aminocyclopentyl)acetate
From the Desk of the Senior Application Scientist
To our valued partners in research and development,
This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-(1-aminocyclopentyl)acetate. As a trusted partner in your scientific endeavors, we are committed to providing value beyond the product itself, ensuring that you have the information necessary to maintain a safe and compliant laboratory environment.
This document is structured to provide a deep technical and procedural overview. It is designed to empower your team with the knowledge to handle, segregate, and dispose of this chemical waste safely and effectively, grounded in the principles of scientific integrity and regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2-(1-aminocyclopentyl)acetate was not available through public databases at the time of this writing. The following guidance is therefore synthesized from an analysis of the compound's functional groups (a secondary amine and an ethyl ester), data from structurally similar chemicals, and established best practices for laboratory chemical waste management. It is imperative to consult the official SDS provided by your supplier and adhere to all local, state, and federal regulations, as well as your institution's specific Environmental Health & Safety (EHS) protocols.
Part 1: Hazard Assessment and Characterization
The foundational step in any disposal protocol is a thorough understanding of the chemical's properties and associated hazards. Based on its structure, Ethyl 2-(1-aminocyclopentyl)acetate is anticipated to share characteristics with both aliphatic amines and ethyl esters.
-
Amine Group: Aliphatic amines can be corrosive or irritating to the skin and respiratory tract and may have a strong odor.[1]
-
Ethyl Ester Group: Short-chain esters like ethyl acetate are often flammable and can cause eye irritation or drowsiness upon inhalation.[2][3][4]
The toxicological properties of many specialized organic compounds are not fully investigated.[5] Therefore, it is prudent to treat Ethyl 2-(1-aminocyclopentyl)acetate as a potentially hazardous substance.
| Property / Hazard | Anticipated Characteristic | Rationale / Supporting Data Source |
| Physical State | Liquid | Based on similar amino acid esters.[6] |
| Flammability | Potentially Flammable Liquid | The ethyl acetate component is a Category 2 Flammable Liquid.[2][4][7] Assume flammability until tested. |
| Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | The toxicological properties have not been thoroughly investigated.[5] General precaution for novel chemicals. |
| Irritation | Causes skin, eye, and respiratory tract irritation. | Common characteristic of amines and esters.[3] |
| Environmental Hazard | Potentially harmful to aquatic life. | Uncharacterized organic compounds should not be released into the environment.[8] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases. | Standard reactivity for esters and amines.[7] |
Part 2: Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling the chemical for disposal, ensure all appropriate personal protective equipment is worn.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.
Always wash hands thoroughly after handling chemical waste.[5]
Part 3: Disposal Workflow
The proper disposal of Ethyl 2-(1-aminocyclopentyl)acetate requires a systematic approach, beginning with waste characterization and ending with collection by a certified hazardous waste management service. The following diagram illustrates the decision-making process.
Caption: Decision workflow for the disposal of Ethyl 2-(1-aminocyclopentyl)acetate.
Part 4: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of Ethyl 2-(1-aminocyclopentyl)acetate waste from a laboratory setting.
Objective: To safely collect, store, and dispose of Ethyl 2-(1-aminocyclopentyl)acetate waste in compliance with safety standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (clean, dry, sealable glass bottle recommended)[9]
-
Hazardous waste label
-
Secondary containment bin
Procedure:
-
Waste Segregation:
-
Rationale: Mixing incompatible chemicals is a significant safety hazard that can lead to dangerous reactions.[9]
-
Action: Do NOT mix Ethyl 2-(1-aminocyclopentyl)acetate waste with other waste streams unless explicitly permitted by your institution's EHS department. This includes separating it from strong acids, bases, and oxidizers. Collect it in its own designated waste container.
-
-
Containerization:
-
Rationale: A proper container prevents leaks, spills, and vapor release.
-
Action: Pour the liquid waste carefully into a designated hazardous waste container. Leave at least 10% headspace to allow for vapor expansion. Seal the container tightly.[9]
-
-
Labeling:
-
Rationale: Accurate labeling is a regulatory requirement and is critical for ensuring safe handling and proper final disposal by waste management personnel.
-
Action: Immediately label the waste container with a completed hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "Ethyl 2-(1-aminocyclopentyl)acetate"
-
A list of all components and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard characteristics (e.g., "Flammable," "Irritant").
-
The date you first added waste to the container (Accumulation Start Date).
-
-
-
Interim Storage:
-
Rationale: Safe storage minimizes the risk of spills and accidental exposure in the laboratory.
-
Action: Place the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel. The container should be kept in a secondary containment bin to catch any potential leaks.
-
-
Final Disposal:
-
Rationale: Federal and state laws mandate that hazardous waste be disposed of through licensed facilities. Sewer or trash disposal is not appropriate for this type of uncharacterized organic compound.[1][10]
-
Action: Once the waste container is full or has reached its storage time limit per institutional policy, arrange for its collection by your institution's EHS department or their designated hazardous waste contractor. The most probable disposal method for this type of organic chemical is high-temperature incineration at a permitted facility.[7]
-
-
Disposal of Empty Containers:
-
Rationale: To be considered non-hazardous, containers must be thoroughly emptied of their contents.
-
Action: An "empty" container that held this chemical should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[9] After rinsing, deface the original label, and the container may then be disposed of in the appropriate glass or plastic recycling bin, per institutional guidelines.[9]
-
References
-
Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. [Link]
-
Bostik, Inc. (2024, November 12). SAFETY DATA SHEET. [Link]
-
PubChemLite. (2026). Ethyl 2-(1-aminocyclopentyl)acetate (C9H17NO2). Université du Luxembourg. [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
RCI Labscan Limited. (2022, August 1). SAFETY DATA SHEET - ETHYL ACETATE. [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]
-
Chemius. (n.d.). Ethyl Acetate (ETAC). [Link]
- Google Patents. (n.d.).
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanol. [Link]
-
PubMed. (1986). Inhibition of proliferative activity by cyclic dipeptides: spirocyclic derivatives of 1-aminocyclopentane-carboxylic acid. [Link]
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- 2. rcilabscan.com [rcilabscan.com]
- 3. Mobile [my.chemius.net]
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- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chempoint.com [chempoint.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
